2-(5-bromo-1H-indol-3-yl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENXDUDCTZLSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186437 | |
| Record name | 5-Bromo-1H-indole-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32774-29-1 | |
| Record name | 5-Bromo-1H-indole-3-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32774-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-indole-3-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032774291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-1H-indole-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-indole-3-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(5-bromo-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 2-(5-bromo-1H-indol-3-yl)ethanol. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 5-position can significantly modulate its physicochemical and pharmacological characteristics. This document consolidates available data on its synthesis, spectral properties, and the known biological activities of closely related 5-bromoindole derivatives, offering a valuable resource for researchers engaged in drug discovery and development.
Chemical and Physical Properties
This compound, a derivative of the neurotransmitter metabolite tryptophol, possesses a bromine substituent on the indole ring. This modification is expected to influence its lipophilicity and potential for intermolecular interactions. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(5-bromo-1H-indol-3-yl)ethan-1-ol | Chemspace[1] |
| CAS Number | 32774-29-1 | Chemspace[1] |
| Molecular Formula | C₁₀H₁₀BrNO | Chemspace[1] |
| Molecular Weight | 240.10 g/mol | Chemspace[1] |
| Melting Point | 92-94 °C (predicted) | |
| Boiling Point | 411.5 ± 30.0 °C (predicted) | |
| Density | 1.618 ± 0.06 g/cm³ (predicted) | |
| pKa | 14.87 ± 0.10 (predicted) | |
| SMILES | c1cc2c(cc1Br)c(CCO)c[nH]2 | |
| InChI | InChI=1S/C10H10BrNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2 | |
| InChIKey | ZENXDUDCTZLSRP-UHFFFAOYSA-N |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The anticipated ¹H and ¹³C NMR chemical shifts for this compound can be estimated based on the known spectra of 5-bromoindole and tryptophol. The bromine atom at the 5-position will induce notable downfield shifts in the signals of the aromatic protons and carbons in its vicinity due to its electron-withdrawing inductive effect.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the ethanol side chain or parts thereof.
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a common and adaptable method for the synthesis of 3-substituted indoles is the Fischer indole synthesis. A plausible synthetic route is outlined below, adapted from the synthesis of a similar compound, 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione.[2]
Experimental Protocol: Fischer Indole Synthesis (Proposed)
This protocol describes a general approach that can be optimized for the synthesis of this compound.
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
4,4-Diethoxybutan-1-ol
-
Acetic acid
-
Ethanol
-
Water
Procedure:
-
A solution of 4-bromophenylhydrazine hydrochloride in 50% aqueous acetic acid is prepared.
-
4,4-Diethoxybutan-1-ol is added to the stirred solution.
-
The reaction mixture is heated (e.g., on a steam bath) for several hours to facilitate the formation of the phenylhydrazone intermediate and subsequent cyclization.
-
Upon completion of the reaction (monitored by TLC), the mixture is diluted with water to precipitate the crude product.
-
The precipitate is collected by filtration and dried.
-
Purification of the crude product can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield this compound.
Workflow Diagram:
Caption: Proposed workflow for the synthesis of this compound.
Biological and Pharmacological Properties
While specific biological activity data for this compound is limited, the broader class of 5-bromoindole derivatives has been investigated for various therapeutic applications. The introduction of a bromine atom at the 5-position of the indole ring is a common strategy in medicinal chemistry to enhance biological activity.
Potential Therapeutic Activities of 5-Bromoindole Derivatives
-
Antitumor Activity: Several studies have reported the synthesis of 5-bromoindole derivatives with potential antitumor activity. The mechanisms of action often involve the inhibition of key cellular processes in cancer cells.
-
Antibacterial Activity: The indole nucleus is a scaffold for some antimicrobial agents. Bromination can enhance the antibacterial properties of these compounds.
-
Antiviral Activity: Derivatives of 5-bromoindole have been explored for their potential as antiviral agents.
-
Neuroprotective Effects: Given the structural similarity to neuroactive indoles, 5-bromoindole derivatives are also of interest for their potential neuroprotective properties.
Further research is required to specifically evaluate the biological and pharmacological profile of this compound.
Conclusion
This compound is a tryptophol derivative with potential for further investigation in drug discovery. While detailed experimental data for this specific compound is sparse, its synthesis can likely be achieved through established methods like the Fischer indole synthesis. The known biological activities of related 5-bromoindole derivatives suggest that this compound may exhibit interesting pharmacological properties. This guide serves as a foundational resource to encourage and facilitate future research into the properties and potential applications of this compound.
Signaling Pathway Diagram (Hypothetical)
Given the lack of specific biological data for this compound, a hypothetical signaling pathway is presented based on the known activities of other indole derivatives that target receptor tyrosine kinases, a common mechanism for anticancer drugs.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
References
Unveiling 2-(5-bromo-1H-indol-3-yl)ethanol: A Technical Guide for Drug Discovery and Development
CAS Number: 32774-29-1
This technical guide provides a comprehensive overview of 2-(5-bromo-1H-indol-3-yl)ethanol, a halogenated derivative of the neuroactive compound tryptophol. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, potential biological activities, and relevant experimental methodologies. While direct experimental data on this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs, particularly 5-bromoindole derivatives and the parent compound tryptophol, to project potential areas of investigation and application.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The introduction of a bromine atom at the 5-position of the indole ring is anticipated to significantly influence its lipophilicity, metabolic stability, and target-binding affinity compared to tryptophol.
| Property | Value | Source |
| CAS Number | 32774-29-1 | Chemical Abstracts Service |
| Molecular Formula | C10H10BrNO | N/A |
| Molecular Weight | 240.10 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CN2)CCO | N/A |
Potential Biological Activities and Therapeutic Targets
The indole scaffold is a privileged structure in medicinal chemistry, and its halogenation, particularly at the 5-position, has been shown to enhance a variety of biological activities. While specific studies on this compound are not extensively documented, the known effects of related compounds suggest several promising avenues for investigation.
Projected Anticancer Activity
5-Bromoindole derivatives have demonstrated notable anticancer properties through various mechanisms of action. It is hypothesized that this compound may exhibit similar activities.
| Potential Anticancer Mechanism | Cellular Target(s) | Expected Outcome |
| Enzyme Inhibition | Tyrosine Kinases (e.g., EGFR, VEGFR) | Inhibition of cell proliferation, survival, and angiogenesis. |
| Antimicrobial Activity | Bacterial and Fungal Enzymes | Disruption of microbial growth and viability. |
| Antiviral Effects | Viral Proteins (e.g., Reverse Transcriptase) | Inhibition of viral replication. |
| Neuroprotective Potential | Nrf2 Pathway | Activation of antioxidant response and cellular protection. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible investigation of a compound's biological effects. The following methodologies, adapted from studies on related indole derivatives, can serve as a foundation for evaluating this compound.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for tryptophol synthesis, such as the Fischer indole synthesis.
Reaction Scheme:
Caption: Plausible synthetic pathway for this compound.
Procedure:
-
Hydrazone Formation: 5-Bromophenylhydrazine is reacted with 4-hydroxybutanal in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone. The reaction is typically carried out at room temperature.
-
Fischer Indole Synthesis: The resulting hydrazone is then treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) and heated. This induces a[1][1]-sigmatropic rearrangement followed by cyclization and aromatization to yield the final product, this compound.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Experimental Workflow:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Procedure:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan Formation: The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The results are used to determine the IC50 value of the compound.
Potential Signaling Pathway Involvement
Based on the known biological activities of tryptophol and other indole derivatives, this compound may modulate several key signaling pathways. The sleep-inducing properties of tryptophol suggest a potential interaction with neurotransmitter systems.
Caption: Hypothetical signaling pathway for the neurological effects of this compound.
Conclusion
This compound represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and drug discovery. While direct experimental data remains scarce, the well-documented biological activities of its structural analogs provide a strong rationale for exploring its potential as an anticancer, antimicrobial, and neuroactive agent. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for initiating such studies. Further research is warranted to fully elucidate the pharmacological profile of this compound and to validate its therapeutic potential.
References
molecular weight of 2-(5-bromo-1H-indol-3-yl)ethanol
An In-depth Technical Guide on 2-(5-bromo-1H-indol-3-yl)ethanol
Abstract
This technical guide provides a comprehensive overview of the chemical and potential biological properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on the closely related and well-studied analog, tryptophol (2-(1H-indol-3-yl)ethanol), as a predictive model for its biological activity. The guide also explores the known effects of ethanol on cellular signaling pathways to infer potential mechanisms of action. Detailed experimental protocols and visual diagrams of signaling pathways and workflows are provided to support further research and drug development efforts.
Chemical Properties
This compound is a derivative of indole, a common heterocyclic scaffold in many biologically active compounds. The presence of the bromine atom at the 5-position of the indole ring is expected to influence its physicochemical properties, such as lipophilicity and metabolic stability, compared to its non-brominated counterpart, tryptophol.
| Property | Value | Source |
| Molecular Formula | C10H10BrNO | [1] |
| Molecular Weight | 240.10 g/mol | [1] |
| Alternate Molecular Weight | 240 Da | [2] |
| CAS Number | 32774-29-1 | [1][2] |
Synthesis
A general synthetic route to produce indole derivatives can be adapted for the synthesis of this compound. One common method is the Fischer indole synthesis. A plausible synthetic approach is outlined below, based on a similar synthesis of a related compound.[3]
Hypothetical Synthesis of this compound:
A reaction could involve the condensation of 4-bromophenylhydrazine hydrochloride with a suitable aldehyde or ketone, followed by cyclization under acidic conditions. For the specific synthesis of 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione, 4-[1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl]butanal diethyl acetal was reacted with 4-bromophenylhydrazine hydrochloride in aqueous acetic acid.[3] This mixture was heated, and the resulting precipitate was purified by crystallization from ethanol.[3] A similar strategy could be adapted to yield the target compound.
Biological Activity and Potential Signaling Pathways
Predicted Biological Activity based on Tryptophol
Tryptophol is a well-characterized indole compound with a range of biological effects.[4] Given the structural similarity, this compound may exhibit comparable activities.
| Biological Effect of Tryptophol | Description |
| Sleep Induction | Tryptophol is known to induce a sleep-like state in animal models.[5][6] |
| Anti-inflammatory Properties | It has been shown to reduce the production of monocyte chemoattractant protein-1 (MCP-1) in adipocytes, suggesting anti-inflammatory potential.[4] |
| Quorum Sensing | Tryptophol acts as a quorum-sensing molecule in the yeast Saccharomyces cerevisiae.[5] |
| Genotoxicity | In vitro studies have indicated that tryptophol may have genotoxic effects.[5] |
Potential Signaling Pathways based on Ethanol's Effects
The ethanol moiety of the molecule suggests potential interactions with signaling pathways known to be modulated by ethanol. Ethanol can impact a variety of intracellular signaling cascades, which are crucial for cellular processes like proliferation, differentiation, and apoptosis.[7]
-
Phospholipase C (PLC) Pathway: Ethanol can activate the polyphosphoinositide-specific phospholipase C, leading to the generation of inositol-1,4,5-trisphosphate and diacylglycerol. This triggers the release of intracellular calcium and the activation of protein kinase C (PKC).[8]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Ethanol exposure has been shown to modulate the MAPK signaling cascade.[7] Acute exposure can lead to the activation of p42/44 MAPK (ERK1/2) in various cell types.[7][9] Upstream events in this pathway that are also activated by ethanol include an increase in intracellular calcium, activation of the Na+/H+ exchanger, and the formation of phosphoinositol metabolites.[9][10]
Experimental Protocols
The following is a representative experimental protocol for assessing the effect of a compound on cell viability, which would be a crucial first step in characterizing the biological activity of this compound. This protocol is based on methods used to study the cytoprotective effects of other ethanol extracts.[11]
Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Seed human astrocytoma U373-MG cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to final concentrations ranging from 0.01 µM to 100 µM in the cell culture medium.
-
Replace the existing medium with the medium containing the test compound and incubate for 24 hours.
-
-
Induction of Oxidative Stress (Optional):
-
To assess cytoprotective effects, after the 24-hour pretreatment, expose the cells to 1 mM hydrogen peroxide (H2O2) for 30 minutes.
-
-
MTT Assay:
-
Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Plot the concentration-response curve to determine the IC50 value if applicable.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a potential signaling pathway that could be modulated by this compound and a general experimental workflow.
References
- 1. 32774-29-1 | this compound - AiFChem [aifchem.com]
- 2. 2-(5-bromo-1H-indol-3-yl)ethan-1-ol - C10H10BrNO | CSSB00011933977 [chem-space.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tryptophol - Wikipedia [en.wikipedia.org]
- 6. The biological effects of tryptophol (indole-3-ethanol): hemolytic, biochemical and behavior modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Early intracellular signalling pathway of ethanol in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early intracellular signalling pathway of ethanol in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological activity of HPLC-characterized ethanol extract from the aerial parts of Haplophyllum tuberculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(5-bromo-1H-indol-3-yl)ethanol: Properties, Synthesis, and Biological Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(5-bromo-1H-indol-3-yl)ethanol. In the absence of direct experimental data on its biological functions, this document explores the known biological activities and associated signaling pathways of structurally related 5-bromoindole derivatives and the parent compound, tryptophol, to infer its potential therapeutic applications. Detailed experimental methodologies for key analytical techniques and a representative synthesis are also presented.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in a research and development setting.
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| CAS Number | 32774-29-1 |
| Melting Point | 92-94 °C |
| Boiling Point (Predicted) | 411.5 ± 30.0 °C at 760 mmHg |
| Density (Predicted) | 1.618 ± 0.06 g/cm³ |
| pKa (Predicted) | 14.87 ± 0.10 |
| Appearance | Not specified (likely a solid at room temperature) |
| Solubility | Not specified (likely soluble in organic solvents like ethanol, methanol, and chloroform) |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methylene protons of the ethyl group, and the hydroxyl proton. The bromine atom at the 5-position will influence the chemical shifts of the adjacent aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule, with the chemical shifts indicating the electronic environment of each carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. The N-H stretching of the indole ring would likely appear around 3400 cm⁻¹. Aromatic C-H stretching bands would be observed around 3000-3100 cm⁻¹, while C-O stretching would be in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry would reveal the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M+ and M+2 peaks). Fragmentation patterns would provide further structural information.
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a representative procedure for a structurally similar compound, 7-ethyltryptophol, is described below. This method, known as the Fischer indole synthesis, is a common approach for preparing indole derivatives.
Representative Synthesis of a Tryptophol Derivative: 7-Ethyltryptophol
This procedure describes the synthesis of 7-ethyltryptophol from 2-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran.
Materials:
-
2-ethylphenylhydrazine hydrochloride
-
2,3-dihydrofuran
-
Sulfuric acid (H₂SO₄)
-
N,N-dimethylacetamide (DMAc)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
A solution of 1-(2-ethylphenyl)hydrazine hydrochloride, sulfuric acid, and a 1:1 mixture of N,N-dimethylacetamide and water is prepared in a reaction vessel.
-
The solution is heated to 80°C with stirring.
-
2,3-dihydrofuran is added dropwise to the heated solution.
-
The reaction mixture is maintained at 80°C for 2-3 hours. The progress of the reaction is monitored by a suitable technique such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The product is extracted with ethyl acetate.
-
The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 7-ethyltryptophol can be further purified by techniques such as column chromatography.
dot
Caption: Workflow for the synthesis of 7-ethyltryptophol.
Potential Biological Activities and Signaling Pathways (Inferred from Related Compounds)
Direct studies on the biological effects of this compound are not currently available. However, the extensive research on related 5-bromoindole derivatives and the parent compound, tryptophol, provides a strong basis for predicting its potential biological activities.
Anticancer Potential
Numerous 5-bromoindole derivatives have demonstrated significant anticancer properties.[1] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
-
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: Some novel 5-bromoindole-2-carboxylic acid derivatives have been shown to be potent inhibitors of EGFR tyrosine kinase.[2] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[2]
dot
Caption: Inhibition of the EGFR signaling pathway.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway: Haloindole derivatives have also been investigated as inhibitors of VEGFR-2, a key regulator of angiogenesis. By blocking this pathway, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.
dot
References
Technical Guide: Physicochemical Properties of 2-(5-bromo-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-(5-bromo-1H-indol-3-yl)ethanol, a key intermediate in the synthesis of various biologically active indole derivatives. Due to the limited availability of public quantitative data for this specific molecule, this document focuses on providing a robust experimental framework for determining its physicochemical properties, based on established methodologies for pharmaceutical compounds.
Solubility Profile
The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and routes of administration. The structure of this compound, featuring a polar ethanol side chain and a more nonpolar brominated indole ring, suggests a varied solubility profile.
Predicted Qualitative Solubility
Based on the principle of "like dissolves like" and the known properties of the parent compound, tryptophol, a qualitative solubility profile can be predicted. The presence of the hydroxyl group allows for hydrogen bonding with polar solvents, while the aromatic indole ring favors interactions with organic solvents. The bromo-substituent is expected to decrease aqueous solubility compared to the non-brominated analogue.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl group contributes to solubility through hydrogen bonding, but the hydrophobic bromo-indole core limits extensive dissolution. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can effectively solvate both the polar and nonpolar regions of the molecule. |
| Nonpolar | Toluene, Hexane | Low | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents can interact favorably with the aromatic ring system. |
Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solutions:
-
An excess amount of this compound is added to a series of vials, each containing a known volume of the selected solvent.
-
The vials are securely sealed to prevent solvent evaporation.
-
-
Equilibration:
-
The vials are agitated in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, the suspensions are allowed to stand, or are centrifuged, to separate the undissolved solid from the supernatant.
-
-
Sample Analysis:
-
A known volume of the clear supernatant is carefully removed and diluted with an appropriate solvent.
-
The concentration of the dissolved compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.
-
Workflow for equilibrium solubility determination.
Stability Profile
Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. Forced degradation studies are performed to predict the stability of a substance under various stress conditions.
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways.[1]
Table 2: Conditions for Forced Degradation Studies of this compound
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80 °C) | Potential for reactions at the indole nitrogen or side chain. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60-80 °C) | Deprotonation of the indole nitrogen, potential for side reactions. |
| Oxidation | 3-30% H₂O₂, ambient or elevated temperature | Oxidation of the indole ring, potentially leading to colored degradants. |
| Thermal Degradation | Dry heat (e.g., 80-120 °C) | General decomposition. |
| Photostability | Exposure to light source (ICH Q1B guidelines) | Photodegradation, often leading to colored byproducts.[1] |
Experimental Protocols for Stability Testing
A stability-indicating analytical method, typically RP-HPLC, must be developed and validated to separate the parent compound from any degradation products.
General Procedure:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.
-
Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period.
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by the stability-indicating HPLC method to determine the amount of remaining parent compound and the formation of any degradation products.
Specific Protocols:
-
Hydrolytic Stability:
-
Dissolve the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Oxidative Stability:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Maintain the solution at room temperature or slightly elevated temperature.
-
Analyze samples at various time points.
-
-
Thermal Stability (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven.
-
At specified time points, remove samples, dissolve in a suitable solvent, and analyze.
-
-
Photostability:
-
Expose solid compound and solutions to a light source that meets ICH Q1B guidelines for a specified duration.
-
Include dark controls to differentiate between thermal and photolytic degradation.
-
Analyze the exposed and control samples.
-
Workflow for forced degradation stability testing.
Conclusion
References
An In-depth Technical Guide to the Spectroscopic Data of 2-(5-Bromo-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(5-bromo-1H-indol-3-yl)ethanol. Due to the limited availability of directly published spectra for this specific molecule, this guide presents a detailed analysis based on the known spectroscopic data of its constituent parent molecules: tryptophol and 5-bromoindole. This approach allows for a robust prediction and interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound, which is crucial for its synthesis, identification, and quality control in research and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for this compound and its precursors.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Chemical Shifts (δ) in ppm
| Proton | Tryptophol (in CDCl₃)[1][2] | 5-Bromoindole (in CDCl₃) | Predicted this compound |
| H-1 (NH) | ~8.1 (br s) | ~8.1 (br s) | ~8.2 (br s) |
| H-2 | ~7.1 (d) | ~7.25 (t) | ~7.2 (s) |
| H-4 | ~7.6 (d) | ~7.76 (d) | ~7.8 (d) |
| H-6 | ~7.1-7.2 (m) | ~7.20 (dd) | ~7.25 (dd) |
| H-7 | ~7.3-7.4 (m) | ~7.15 (d) | ~7.2 (d) |
| -CH₂-CH₂-OH | 3.06 (t), 3.93 (t) | - | 3.1 (t), 3.9 (t) |
| -OH | variable | - | variable |
¹³C NMR (Carbon NMR) Chemical Shifts (δ) in ppm
| Carbon | Tryptophol (in CDCl₃)[1] | 5-Bromoindole (in CDCl₃) | Predicted this compound |
| C-2 | 122.5 | 125.0 | ~123 |
| C-3 | 112.1 | 102.5 | ~113 |
| C-3a | 127.4 | 129.6 | ~128 |
| C-4 | 118.8 | 124.8 | ~121 |
| C-5 | 119.4 | 112.5 | ~115 (C-Br) |
| C-6 | 122.1 | 121.6 | ~124 |
| C-7 | 111.3 | 112.0 | ~112 |
| C-7a | 136.5 | 134.7 | ~135 |
| -CH₂-CH₂-OH | 28.7, 62.6 | - | ~29, ~62 |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Tryptophol (cm⁻¹)[1] | 5-Bromoindole (cm⁻¹) | Predicted this compound (cm⁻¹) |
| N-H Stretch | ~3400 (broad) | ~3414 | ~3400 (broad) |
| O-H Stretch | ~3300 (broad) | - | ~3300 (broad) |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch | ~2940, ~2870 | - | ~2940, ~2870 |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1450 | ~1600-1450 |
| C-N Stretch | ~1350 | ~1315 | ~1350 |
| C-O Stretch | ~1050 | - | ~1050 |
| C-Br Stretch | - | ~800-600 | ~800-600 |
Table 3: Mass Spectrometry (MS) Data
| Ion | Tryptophol (m/z)[1][3] | 5-Bromoindole (m/z) | Predicted this compound (m/z) |
| Molecular Ion [M]⁺ | 161 | 195/197 (Br isotopes) | 239/241 (Br isotopes) |
| [M - H₂O]⁺ | 143 | - | 221/223 |
| [M - CH₂OH]⁺ | 130 (base peak) | - | 208/210 (base peak) |
| Indole fragment | 117 | 116 | 116 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, adaptable for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
¹³C NMR Acquisition:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).
-
Place a drop of the solution onto a salt plate (NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the solution to a final concentration of approximately 1-10 µg/mL.
Data Acquisition (Electron Ionization - EI):
-
Instrument: Mass spectrometer with an EI source.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.
Logical Relationship of Spectroscopic Data
The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.
References
The Multifaceted Biological Activities of 5-Bromoindole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds. The strategic introduction of a bromine atom at the 5-position of the indole ring has emerged as a powerful approach to modulate and enhance the therapeutic properties of these derivatives. This technical guide provides a comprehensive overview of the diverse biological activities of 5-bromoindole derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of key signaling pathways to aid in the advancement of drug discovery and development.
Anticancer Activity: Targeting Key Oncogenic Pathways
5-Bromoindole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activities of selected 5-bromoindole derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-7-azaindolin-2-one derivative 23c | A549 (Lung) | 3.103 | [1] |
| 5-Bromo-7-azaindolin-2-one derivative 23d | Skov-3 (Ovarian) | 3.721 | [1] |
| 5-Bromo-7-azaindolin-2-one derivative 23p | HepG2 (Liver) | 2.357 | [1] |
| 5-Bromo-7-azaindolin-2-one derivative 23p | A549 (Lung) | 3.012 | [1] |
| 5-Bromo-7-azaindolin-2-one derivative 23p | Skov-3 (Ovarian) | 2.876 | [1] |
| 5-Bromoindole-2-carboxylic acid derivative 3a | HepG2 (Liver) | Potent | [2][3] |
| 5-Bromoindole-2-carboxylic acid derivative 3a | A549 (Lung) | Potent | [2][3] |
| 5-Bromoindole-2-carboxylic acid derivative 3a | MCF-7 (Breast) | Potent | [2][3] |
| Carbothioamide derivative of 5-bromoindole | A549 (Lung) | 45.5 | [4] |
| Carbothioamide derivative of 5-bromoindole | HUVECs (Endothelial) | 76.3 | [4] |
Note: "Potent" indicates that the source highlighted the compound's high activity without providing a specific IC50 value.
Signaling Pathway Inhibition
EGFR Signaling Pathway:
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[5][6] Its aberrant activation is a common feature in many cancers. 5-Bromoindole derivatives have been shown to inhibit EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]
VEGFR-2 Signaling Pathway:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another key tyrosine kinase receptor that is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 signaling by 5-bromoindole derivatives can disrupt the tumor blood supply, thereby impeding its growth.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-bromoindole derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-bromoindole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
5-Bromoindole derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The bromine substitution can enhance the lipophilicity of the indole ring, potentially facilitating its interaction with microbial cell membranes.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected 5-bromoindole derivatives, presented as Minimum Inhibitory Concentration (MIC) values.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-Bromoindole-2-carboxamide 7a | Escherichia coli | 0.35 | [9] |
| 5-Bromoindole-2-carboxamide 7a | Pseudomonas aeruginosa | 0.55 | [9] |
| 5-Bromoindole-2-carboxamide 7b | Escherichia coli | 0.45 | [9] |
| 5-Bromoindole-2-carboxamide 7b | Pseudomonas aeruginosa | 0.75 | [9] |
| 5-Bromoindole-2-carboxamide 7c | Escherichia coli | 0.65 | [9] |
| 5-Bromoindole-2-carboxamide 7c | Pseudomonas aeruginosa | 1.25 | [9] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | [10] |
| 5-Bromoindole-3-carboxamide-polyamine conjugate 13b | Staphylococcus aureus | ≤ 0.28 µM | [11] |
| 5-Bromoindole-3-carboxamide-polyamine conjugate 13b | Acinetobacter baumannii | ≤ 0.28 µM | [11] |
| 5-Bromoindole-3-carboxamide-polyamine conjugate 13b | Cryptococcus neoformans | ≤ 0.28 µM | [11] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
5-bromoindole derivative stock solution (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Dilutions: Prepare a two-fold serial dilution of the 5-bromoindole derivative in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Antiviral Activity
The indole scaffold is a privileged structure in the development of antiviral agents, and 5-bromoindole derivatives have shown promise against a variety of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[12] These compounds can interfere with different stages of the viral life cycle.
Quantitative Antiviral Activity Data
The following table presents the in vitro antiviral activity of selected 5-bromoindole derivatives.
| Compound/Derivative | Virus | Assay | IC50/EC50 | Reference |
| 5-Bromo-indole derivative with 1,3-disubstituted thiourea | HIV-1 | Cell-based | EC50 = 8.7 µM | [13] |
| 6-Bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Cell-based | IC50 = 1.84 µM | [14] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the formation of viral plaques in a cell culture.[7][15]
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
Cell culture medium
-
5-bromoindole derivative stock solution
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayer with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.
-
Compound Treatment: After virus adsorption, remove the inoculum and overlay the cells with the overlay medium containing various concentrations of the 5-bromoindole derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells and stain them with a staining solution (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the untreated virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases. 5-Bromoindole derivatives have been explored for their anti-inflammatory properties, often by targeting the production of pro-inflammatory mediators.
Quantitative Anti-inflammatory Activity Data
The following table shows the in vitro anti-inflammatory activity of a 5-bromoindole derivative.
| Compound/Derivative | Assay | Cell Line | IC50 | Reference |
| Ursolic acid derivative with 5-bromoindole (UA-1) | Nitric Oxide (NO) Inhibition | RAW 264.7 | 2.2 ± 0.4 µM | [16] |
Experimental Protocol: LPS-Induced TNF-α Release Assay
This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).[17]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
5-bromoindole derivative stock solution
-
TNF-α ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the 5-bromoindole derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
Neuroprotective Effects
Oxidative stress and neuroinflammation are implicated in the pathogenesis of neurodegenerative diseases. Indole derivatives, including those with a 5-bromo substitution, have shown potential as neuroprotective agents due to their antioxidant and anti-inflammatory properties.[5]
Signaling Pathway Activation
Nrf2-ARE Signaling Pathway:
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). Activation of the Nrf2-ARE pathway by 5-bromoindole derivatives can enhance the cellular defense against oxidative stress.[5]
Experimental Workflow: Synthesis and Biological Evaluation
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of novel 5-bromoindole derivatives.
Conclusion
5-Bromoindole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. The introduction of the bromine atom at the 5-position of the indole ring not only enhances the intrinsic therapeutic potential of the scaffold but also provides a key synthetic handle for further structural modifications and optimization. The demonstrated efficacy of these derivatives as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents underscores their significance in the ongoing quest for novel therapeutics. Further research focused on elucidating detailed structure-activity relationships and mechanisms of action will be crucial for the rational design of next-generation 5-bromoindole-based drugs with improved potency and selectivity. This technical guide serves as a foundational resource to support and inspire continued innovation in this exciting area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence of Brominated Tryptophol Analogues
Abstract This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, isolation, and biological significance of brominated tryptophol analogues and related indole alkaloids. Primarily sourced from marine environments, these halogenated secondary metabolites represent a structurally diverse class of compounds with significant potential for drug discovery. We delve into the enzymatic processes governing their formation, detail robust methodologies for their extraction and characterization, and summarize their wide-ranging pharmacological activities. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, marine biotechnology, and medicinal chemistry.
Part 1: Introduction to Brominated Indoles and Tryptophols
The Indole Nucleus: A "Privileged Structure"
The indole ring system is a cornerstone of medicinal chemistry, often termed a "privileged structure" due to its prevalence in both natural and synthetic compounds with diverse biological activities.[1] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring, serves as the scaffold for a vast array of alkaloids, neurotransmitters (e.g., serotonin), and pharmaceuticals. Its unique electronic properties allow it to participate in various non-covalent interactions with biological macromolecules, making it an ideal framework for the design of targeted therapeutics.
Tryptophol (Indole-3-ethanol): The Parent Scaffold
Tryptophol, or indole-3-ethanol, is a simple indole derivative produced by a wide range of organisms, including plants, fungi, bacteria, and marine sponges.[2][3] It is metabolically derived from the essential amino acid L-tryptophan. While possessing modest biological activity itself, tryptophol serves as a crucial precursor and structural motif in a multitude of more complex and pharmacologically potent natural products.[3]
The Role of Halogenation: Bromine's Impact on Bioactivity
The incorporation of halogen atoms, particularly bromine, into natural product scaffolds is a common strategy employed by marine organisms.[4] The marine environment is uniquely rich in bromide ions, providing a readily available substrate for specialized enzymes.[5][6] The introduction of a bromine atom onto the indole nucleus dramatically alters the molecule's physicochemical properties, including its size, lipophilicity, and electronic distribution. This often leads to a significant enhancement or modulation of biological activity, transforming a simple scaffold into a potent cytotoxic, antimicrobial, or neuroactive agent.[7][8]
The Marine Environment: A Prolific Source of Halogenated Natural Products
The world's oceans represent an enormous reservoir of biodiversity, with intense competition for resources and survival driving the evolution of complex chemical defense mechanisms.[9] Marine invertebrates such as sponges (Phylum Porifera), tunicates (Phylum Chordata), and bryozoans (Phylum Bryozoa), as well as marine algae and bacteria, are prolific producers of secondary metabolites.[4][6] These organisms have yielded thousands of novel compounds, a significant portion of which are halogenated. Indole alkaloids are among the largest and most complex classes of alkaloids isolated from marine sources.[4][9]
Part 2: Natural Sources and Distribution
Brominated tryptophol analogues and related indole alkaloids are predominantly found in marine organisms. The unique ecological pressures of the marine ecosystem have likely driven the evolution of biosynthetic pathways to produce these structurally complex and often halogenated compounds.[9]
-
Marine Sponges (Phylum Porifera): Sponges are a particularly rich source of brominated indoles. Genera such as Smenospongia, Ircinia, Gellius, and Spongosorites have yielded a plethora of these compounds.[1][4][9] For instance, 5,6-dibromo-L-hypaphorine was isolated from the South Pacific marine sponge Hyrtios sp.[1]
-
Bryozoans (Phylum Bryozoa): The marine bryozoan Flustra foliacea is a well-documented source of a series of brominated and prenylated indole alkaloids known as flustramines.[1][10]
-
Tunicates (Ascidians): Ascidians, such as those from the genus Eudistoma, produce a variety of brominated indole alkaloids, including the eudistomins, which exhibit potent antiviral and cytotoxic activities.[9]
-
Marine Algae and Bacteria: Red algae are known to produce a wide array of bromophenols and other brominated compounds, biosynthesized via bromoperoxidases.[6][11] Furthermore, marine bacteria, often living symbiotically with larger organisms, are now understood to be the true producers of many compounds previously attributed to their hosts.[5][12]
Table 1: Selected Brominated Indole Alkaloids from Marine Sources
| Compound Name | Source Organism | Phylum | Biological Activity Noted | Reference(s) |
| Gelliusines A & B | Gellius or Orina sp. | Porifera (Sponge) | Cytotoxic (IC50: 10-20 µg/mL) | [9] |
| Konbamidin | Ircinia sp. | Porifera (Sponge) | Cytotoxic against HeLa cells (IC50: 5.4 µg/mL) | [9] |
| Flustramines | Flustra foliacea | Bryozoa | Cytotoxic, Antimicrobial, Muscle Relaxant | [1][13] |
| Eudistomin K | Eudistoma olivaceum | Chordata (Tunicate) | Antiviral (Herpes, Polio), Cytotoxic | [9] |
| (R)-6′-debromohamacanthin B | Spongosorites sp. | Porifera (Sponge) | Antibacterial (MIC: 6.3 µg/mL) | [4] |
| 5,6-Dibromo-l-hypaphorine | Hyrtios sp. | Porifera (Sponge) | Not specified | [1] |
Part 3: Biosynthesis of Brominated Tryptophols
The biosynthesis of brominated tryptophols begins with the essential amino acid L-tryptophan, which itself is derived from the chorismate pathway.[1][5] The key transformation is the regioselective installation of bromine atoms onto the indole ring, a reaction catalyzed by a class of enzymes known as halogenases.
In the marine environment, vanadium-dependent bromoperoxidases (V-BPOs) are the primary catalysts for electrophilic bromination.[6] These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species (hypobromous acid or an enzyme-bound equivalent), which then acts as an electrophile to brominate electron-rich aromatic substrates like the indole ring of tryptophan or tryptophol.[6]
The precise timing of bromination relative to the modification of the side chain (i.e., conversion of tryptophan to tryptophol) can vary, but a plausible pathway involves the initial bromination of tryptophan, followed by enzymatic reduction of the carboxylic acid to an alcohol to yield the corresponding brominated tryptophol.
References
- 1. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of polybrominated aromatic organic compounds by marine bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in Biosynthesis of Natural Products from Marine Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Deep Dive into the Synthesis of Indole Alkaloids: A Technical Guide for Researchers
Indole alkaloids represent one of the largest and most structurally diverse families of natural products, with over 4,100 known compounds.[1] Their profound physiological activities have established them as mainstays in medicine, including their use as anti-cancer agents, anti-hypertensives, and psychoactive compounds.[1][2][3] The intricate molecular architectures of these compounds have historically presented formidable challenges to synthetic chemists, making them ideal targets for the development and validation of novel synthetic strategies. This in-depth guide provides a technical overview of the core principles and key strategies in the synthesis of indole alkaloids, with a focus on quantitative data, detailed experimental protocols, and the logical frameworks underpinning these complex chemical endeavors.
Foundational Concepts in Indole Alkaloid Synthesis
The journey to construct complex indole alkaloids begins with the formation of the indole nucleus itself, followed by the strategic elaboration of its intricate ring systems. The biosynthetic pathways of these natural products often provide inspiration for synthetic chemists.
Biosynthesis as a Blueprint for Synthesis
The vast majority of indole alkaloids are derived from the amino acid L-tryptophan.[1][4] A pivotal early step in the biosynthesis of many complex indole alkaloids is the decarboxylation of tryptophan to tryptamine.[5] This is often followed by a Pictet-Spengler reaction between tryptamine and the monoterpene secologanin, catalyzed by the enzyme strictosidine synthase, to yield strictosidine.[6][7] Strictosidine is a crucial intermediate that serves as a branching point for the biosynthesis of a vast array of monoterpenoid indole alkaloids.[7] This biomimetic approach, which mimics nature's synthetic strategy, has been a guiding principle in many total syntheses.[8][9]
A simplified representation of the early stages of monoterpenoid indole alkaloid biosynthesis is depicted below.
Key Reactions for Indole Core Formation
Several named reactions are fundamental to the construction of the indole ring system itself. These methods offer versatile entry points to substituted indoles, which can then be further elaborated into complex alkaloids.
-
Fischer Indole Synthesis: This venerable reaction, discovered in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[10] The mechanism proceeds through a[11][11]-sigmatropic rearrangement.[5][10][12]
-
Bischler-Mohlau Indole Synthesis: This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline to form a 2-arylindole.[1]
-
Hegedus Indole Synthesis: This palladium-catalyzed reaction involves the cyclization of an ortho-alkenyl aniline to form the indole ring.
-
Larock Indole Synthesis: A powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline and a disubstituted alkyne provides a direct route to 2,3-disubstituted indoles.
Strategic Approaches in the Total Synthesis of Complex Indole Alkaloids
The total synthesis of complex indole alkaloids such as strychnine, reserpine, and vinblastine has been a driving force for innovation in organic synthesis. These endeavors showcase the power of strategic bond disconnections (retrosynthesis) and the development of novel chemical transformations.
A Comparative Analysis of Strychnine Syntheses
Strychnine, with its heptacyclic structure and six contiguous stereocenters, has been a benchmark target for total synthesis for over half a century.[1] A comparison of several landmark syntheses highlights the evolution of synthetic strategy and efficiency.
| Synthetic Strategy | Principal Investigator | Year | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Features |
| Classic Total Synthesis | R.B. Woodward | 1954 | 29 | ~0.0002 | Landmark first total synthesis; relied on classical reactions and resolution of a racemic intermediate.[1] |
| Aza-Cope Rearrangement-Mannich Cyclization | Larry E. Overman | 1993 | 24 | ~3 (for enantiopure) | Enantioselective synthesis featuring a key aza-Cope-Mannich cascade to construct the pentacyclic core.[1] |
| Intramolecular Heck Reaction | Viresh H. Rawal | 1994 | 13 | ~10 (for racemic) | Highly efficient synthesis utilizing an intramolecular Heck reaction to form the piperidine D ring.[1] |
The retrosynthetic logic for a modern approach to strychnine often involves disconnecting the molecule to key, more manageable intermediates. A simplified retrosynthetic analysis is illustrated below.
Enantioselective Synthesis of Yohimbine and Reserpine
The development of asymmetric catalysis has revolutionized the synthesis of chiral indole alkaloids. The syntheses of yohimbine and reserpine have served as proving grounds for new catalytic enantioselective methods.
Yohimbine Synthesis: The catalytic asymmetric Pictet-Spengler reaction has emerged as a powerful tool for the synthesis of the yohimbine scaffold. For instance, Jacobsen and coworkers developed a thiourea-catalyzed asymmetric acyl-Pictet-Spengler reaction to establish the key stereocenter in their total synthesis of (+)-yohimbine.
Reserpine Synthesis: The first enantioselective total synthesis of (+)-reserpine, also by Jacobsen's group, featured a highly diastereoselective, chiral catalyst-controlled formal aza-Diels-Alder reaction.[3][13] This approach successfully addressed the challenge of setting the C3 stereocenter with high fidelity.[3]
| Alkaloid | Key Asymmetric Reaction | Principal Investigator | Year | Longest Linear Sequence (Steps) | Overall Yield (%) |
| (+)-Yohimbine | Thiourea-catalyzed acyl-Pictet-Spengler | E. N. Jacobsen | 2008 | 11 | 14 |
| (+)-Reserpine | Catalyst-controlled formal aza-Diels-Alder | E. N. Jacobsen | 2013 | 19 (from racemic epoxide) | Not explicitly stated |
The Semisynthesis of Vinblastine: A Biomimetic Coupling
The bisindole alkaloid vinblastine, a potent anticancer drug, is typically produced by the semisynthesis from the more readily available monomeric indole alkaloids, catharanthine and vindoline.[12] This coupling reaction has been the subject of extensive research, with biomimetic approaches proving particularly successful.
One of the most efficient methods involves an iron(III)-promoted coupling of catharanthine and vindoline, which is thought to mimic the natural biosynthetic pathway.[11][12] This reaction proceeds through the formation of an iminium intermediate, which is then reduced and oxidized to yield vinblastine.[11]
| Method | Key Reagents | Intermediate | Vinblastine Yield (%) | Leurosidine (C20' isomer) Yield (%) | Key Advantages |
| Polonovski-Potier Reaction | m-CPBA, (CF₃CO)₂O | Catharanthine N-oxide, Iminium ion | Variable, multi-step | Variable | Seminal method, established protocol.[12] |
| Biomimetic Fe(III)-Promoted Coupling | FeCl₃, NaBH₄, air (O₂) | Iminium ion | 40-43 | 20-23 | One-pot reaction, high diastereoselectivity, biomimetic.[11][12] |
The workflow for the biomimetic Fe(III)-promoted synthesis of vinblastine is outlined below.
Detailed Experimental Protocols for Key Reactions
The successful execution of complex organic syntheses relies on meticulously detailed experimental procedures. Below are representative protocols for key transformations in the synthesis of indole alkaloids.
Overman's Aza-Cope-Mannich Cascade in the Synthesis of Strychnine
The construction of the CDE tricyclic core of strychnine in Overman's enantioselective synthesis is a highlight of strategic efficiency.
Experimental Protocol: To a solution of the amino alcohol precursor in acetonitrile is added paraformaldehyde and anhydrous sodium sulfate. The mixture is heated to 80 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is evaporated under reduced pressure. The resulting pentacyclic product is obtained in high yield (98%) and high enantiomeric excess.
Rawal's Intramolecular Heck Reaction in the Synthesis of Strychnine
The formation of the piperidine D ring in Rawal's synthesis is achieved through a palladium-catalyzed intramolecular Heck reaction.
Experimental Protocol: A solution of the vinyl iodide precursor, palladium(II) acetate, and a suitable phosphine ligand in a solvent such as dimethylformamide (DMF) is heated in the presence of a base (e.g., potassium carbonate). The reaction is typically carried out under an inert atmosphere. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The product is then purified by column chromatography. In Rawal's synthesis, this reaction proceeded in 74% yield.
Fe(III)-Promoted Biomimetic Coupling of Catharanthine and Vindoline
This one-pot procedure provides a direct route to vinblastine from its monomeric precursors.
Experimental Protocol: To a solution of catharanthine sulfate and vindoline in aqueous hydrochloric acid and 2,2,2-trifluoroethanol is added a solution of iron(III) chloride. The mixture is stirred at room temperature. After the coupling is complete, the reaction mixture is added to a solution of iron(III) oxalate in water, saturated with air, and cooled to 0 °C. Sodium borohydride is then added portion-wise. The reaction is quenched, and the products are extracted with an organic solvent. Purification by chromatography affords vinblastine (40-43% yield) and leurosidine (20-23% yield).[11]
Conclusion
The synthesis of indole alkaloids continues to be a vibrant and challenging area of organic chemistry. From the foundational strategies for constructing the indole nucleus to the sophisticated catalytic asymmetric methods for controlling complex stereochemical arrays, the field is a testament to the ingenuity of synthetic chemists. The ongoing development of novel synthetic methodologies, inspired by both biosynthetic pathways and the pursuit of efficiency, promises to unlock access to an even wider array of these vital natural products and their analogues, paving the way for new discoveries in medicine and biology. This guide has provided a glimpse into the core strategies and practical considerations that underpin this exciting field, offering a valuable resource for researchers and professionals in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective total synthesis of (+)-reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01590H [pubs.rsc.org]
- 7. Strychnine total synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Alkaloid Synthesis: Lycoposerramine Z (Bonjoch), Esermethole (Shishido), Goniomitine (Zhu), Grandisine (Taylor), Reserpine (Jacobsen) [organic-chemistry.org]
- 13. synarchive.com [synarchive.com]
A Technical Guide to 2-(5-bromo-1H-indol-3-yl)ethanol for Researchers and Drug Development Professionals
An In-depth Examination of a Promising Indole Derivative
This technical guide provides a comprehensive overview of 2-(5-bromo-1H-indol-3-yl)ethanol, a halogenated derivative of the biologically active molecule tryptophol. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, commercial availability, synthesis, and potential biological significance of this compound. While this compound itself is a largely uninvestigated compound, this guide offers valuable context through data on its commercial sources, a detailed synthesis protocol, and an exploration of the well-established biological activities of its parent compound, tryptophol.
Commercial Availability
A critical step in preclinical research and drug development is the reliable procurement of starting materials and intermediates. This compound and its isomers are available from various commercial suppliers. The following table summarizes the offerings from a selection of vendors, providing key quantitative data to facilitate purchasing decisions.
| Supplier | Product Name | CAS Number | Purity | Price (USD) | Availability |
| AbacipharmTech | 2-(5-Bromo-1H-indol-1-yl)ethanol | 148366-28-3 | 95+% | 1g / $121.99, 5g / $426.90 | In Stock |
| Acros Pharmatech | This compound | Not specified | Not specified | Not specified | Inquire |
| Capot Chemical | 2-(5-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride | 81868-12-4 | >97% | Not specified | Inquire |
| Chem-Impex | 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol | 90766-88-4 | Not specified | Not specified | Inquire |
| Echemi | 2-(6-bromo-1h-indol-3-yl)ethanol | 214915-72-7 | Not specified | Not specified | Inquire |
Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. Isomers and related derivatives are included to provide a broader sourcing context.
Synthesis Protocol
Synthesis of 5-Bromoindole (Precursor)
This two-step process involves the formation of an intermediate followed by bromination and cyclization.
Step 1: Formation of an Indole Intermediate
-
Reaction Setup: Dissolve indole (1 equivalent) in an alcoholic organic solvent (e.g., ethanol) in a reaction vessel.
-
Addition of Bisulfite: Add an aqueous solution of sodium or potassium hydrogensulfite to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 15-20 hours.
-
Isolation: Filter the reaction solution, wash the solid with a suitable solvent, and dry to obtain the intermediate.
Step 2: Bromination and Cyclization to 5-Bromoindole
-
Acetylation: Mix the intermediate from Step 1 with acetic anhydride and heat to 68-75°C for 2-3 hours.
-
Solvent Addition: Add an ester or benzene-based organic solvent and continue the reaction for another 0.5-1 hour.
-
Cooling and Filtration: Cool the reaction mixture to room temperature, filter the solid, wash, and dry to obtain the acetylated intermediate.
-
Bromination: Dissolve the acetylated intermediate in water and cool to 0-5°C. Add bromine dropwise and maintain the reaction at this temperature for 1-3 hours.
-
Warming: Allow the reaction to warm to room temperature and continue to react for another 1-2 hours.
-
Quenching: Add an aqueous solution of sodium or potassium hydrogensulfite and react for 10-30 minutes.
-
Hydrolysis and Cyclization: Add an aqueous solution of sodium or potassium hydroxide and reflux for 12-18 hours.
-
Isolation of 5-Bromoindole: Cool the reaction solution to precipitate the product. Filter, wash with water, and dry to obtain 5-bromoindole.
Step 3: Conversion of 5-Bromoindole to this compound
A standard procedure for this conversion would involve the reaction of 5-bromoindole with ethylene oxide or a protected 2-bromoethanol, though a detailed, publicly available protocol for this specific transformation is not available. Researchers would need to adapt existing methods for the alkylation of indoles at the C3 position.
Potential Biological Significance and Signaling Pathways of the Parent Compound, Tryptophol
Due to the limited biological data on this compound, this section focuses on the well-documented biological activities and associated signaling pathways of its parent compound, tryptophol (2-(1H-indol-3-yl)ethanol). The introduction of a bromine atom at the 5-position of the indole ring is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties, suggesting that the bromo-derivative may exhibit similar, and potentially enhanced, biological effects.
Tryptophol is a fascinating molecule with diverse biological roles, acting as a quorum-sensing molecule in microorganisms, a plant auxin, and a modulator of the mammalian immune system.[2][3]
Quorum Sensing in Saccharomyces cerevisiae
In the yeast Saccharomyces cerevisiae, tryptophol functions as a quorum-sensing molecule, allowing individual cells to communicate and coordinate their behavior based on population density.[2] This process is crucial for regulating morphological transitions, such as the switch to filamentous growth.[4] The biosynthesis of tryptophol in yeast occurs via the Ehrlich pathway, starting from the amino acid tryptophan.[5][6]
Modulation of the Immune System via the Aryl Hydrocarbon Receptor (AhR)
Tryptophol has been identified as an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a critical role in regulating immune responses.[3][4] The activation of AhR by microbial metabolites like tryptophol, which can be produced by gut microbiota, is an area of intense research, particularly in the context of gut homeostasis and inflammatory diseases.[3]
Representative Experimental Protocol: MTT Assay for Cytotoxicity
Given the interest in indole derivatives for their potential anticancer activities, a common initial in vitro experiment is to assess their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Objective: To determine the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion
This compound represents an intriguing yet understudied molecule for chemical and biological investigation. Its commercial availability provides a solid foundation for initiating research. While direct biological data is scarce, the well-established activities of its parent compound, tryptophol, in quorum sensing and immune modulation offer compelling avenues for future exploration. The synthetic and experimental protocols outlined in this guide, along with the visualized signaling pathways, are intended to serve as a valuable resource for researchers and drug development professionals poised to unlock the potential of this and related indole derivatives.
References
- 1. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 2. Tryptophol - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Effects of tryptophan and phenylalanine on tryptophol production in Saccharomyces cerevisiae revealed by transcriptomic and metabolomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(5-bromo-1H-indol-3-yl)ethanol from 5-bromoindole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(5-bromo-1H-indol-3-yl)ethanol, a valuable intermediate in the development of pharmacologically active compounds, starting from commercially available 5-bromoindole. The described three-step synthesis proceeds via a stable keto-ester intermediate, ensuring a reliable and reproducible procedure suitable for laboratory-scale synthesis.
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The introduction of a hydroxyethyl group at the C-3 position of the indole nucleus creates a tryptophol scaffold, a key pharmacophore in various biologically active molecules. 5-Halogenated tryptophols, in particular, serve as versatile building blocks, allowing for further structural modifications through cross-coupling reactions. This application note details a robust synthetic route to this compound from 5-bromoindole, involving an initial acylation with oxalyl chloride, followed by esterification and subsequent reduction.
Overall Reaction Scheme
Caption: Overall synthetic workflow for the preparation of this compound.
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
| 1 | 5-Bromoindole-3-glyoxylyl chloride | 5-Bromoindole | Oxalyl chloride | Anhydrous Ether | 0 °C to RT | 2 h | ~95% |
| 2 | Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | Intermediate 1 | Anhydrous Ethanol, Pyridine | - | 0 °C | 1 h | ~90% |
| 3 | This compound | Intermediate 2 | Lithium Aluminum Hydride (LiAlH4) | Anhydrous THF | 0 °C to Reflux | 4 h | ~85% |
Experimental Protocols
Step 1: Synthesis of 5-Bromoindole-3-glyoxylyl chloride
This procedure describes the acylation of 5-bromoindole at the C-3 position using oxalyl chloride.
Materials and Reagents:
-
5-Bromoindole
-
Oxalyl chloride
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-bromoindole (1.0 eq) in anhydrous diethyl ether (100 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add a solution of oxalyl chloride (1.2 eq) in anhydrous diethyl ether (20 mL) dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours. A yellow precipitate will form.
-
The resulting slurry containing the crude 5-bromoindole-3-glyoxylyl chloride is used directly in the next step without isolation.
Step 2: Synthesis of Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
This step involves the esterification of the crude acid chloride from Step 1.
Materials and Reagents:
-
Crude 5-bromoindole-3-glyoxylyl chloride slurry from Step 1
-
Anhydrous ethanol
-
Anhydrous pyridine
-
Ice bath
Procedure:
-
Cool the slurry of 5-bromoindole-3-glyoxylyl chloride from Step 1 to 0 °C in an ice bath.
-
Slowly add anhydrous ethanol (5.0 eq) to the reaction mixture.
-
Add anhydrous pyridine (1.5 eq) dropwise to the stirred mixture.
-
Stir the reaction at 0 °C for 1 hour.
-
Pour the reaction mixture into ice-water (200 mL) and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate.
-
The crude product can be purified by recrystallization from ethanol.
Step 3: Synthesis of this compound
This final step describes the reduction of the keto-ester intermediate to the target tryptophol.
Materials and Reagents:
-
Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate, saturated aqueous solution
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (4.0 eq) in anhydrous THF (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate (1.0 eq) in anhydrous THF (50 mL) dropwise to the LiAlH4 suspension over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the dropwise addition of saturated aqueous sodium sulfate solution.
-
Filter the resulting mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Oxalyl chloride is toxic and corrosive and should be handled with extreme care.
-
Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Anhydrous solvents are required for the acylation and reduction steps.
Application Note and Protocol for the Synthesis of 2-(5-bromo-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 2-(5-bromo-1H-indol-3-yl)ethanol, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is based on the reduction of commercially available 5-bromoindole-3-acetic acid using lithium aluminum hydride (LAH).
Reaction Scheme
The synthesis proceeds via the reduction of the carboxylic acid functional group of 5-bromoindole-3-acetic acid to a primary alcohol.
Figure 1: Reaction Scheme for the synthesis of this compound.
Caption: Synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity | Estimated Yield |
| 5-bromoindole-3-acetic acid | C₁₀H₈BrNO₂ | 254.08 | 188-191 | ≥97% | N/A |
| This compound | C₁₀H₁₀BrNO | 240.10 | 92-94[1] | >95% (after purification) | 85-95% |
Experimental Protocol
This protocol details the methodology for the synthesis of this compound from 5-bromoindole-3-acetic acid.
Materials and Reagents
-
5-bromoindole-3-acetic acid
-
Lithium aluminum hydride (LAH), powder
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate for extraction
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Procedure
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), add lithium aluminum hydride (2.5 equivalents) to a dry round-bottom flask containing anhydrous THF.
-
Stir the suspension and cool the flask to 0°C in an ice bath.
-
-
Addition of Starting Material:
-
In a separate flask, dissolve 5-bromoindole-3-acetic acid (1 equivalent) in anhydrous THF.
-
Slowly add the solution of 5-bromoindole-3-acetic acid to the LAH suspension at 0°C using a dropping funnel over a period of 30-60 minutes. Vigorous gas evolution (hydrogen) will be observed.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC (a more polar spot corresponding to the alcohol product should appear, and the starting material spot should disappear).
-
-
Quenching and Workup:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Carefully and slowly quench the excess LAH by the sequential dropwise addition of:
-
Water (volume equal to the mass of LAH in grams).
-
1 M NaOH solution (volume equal to the mass of LAH in grams).
-
Water (3 times the volume of the mass of LAH in grams).
-
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate of aluminum salts forms.
-
-
Extraction and Isolation:
-
Filter the mixture through a pad of Celite or filter paper to remove the aluminum salts, and wash the filter cake with THF or ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.
-
Characterization
The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.
References
Application Notes and Protocols for 2-(5-bromo-1H-indol-3-yl)ethanol as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-bromo-1H-indol-3-yl)ethanol, also known as 5-bromotryptophol, is a versatile synthetic building block in the field of medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure found in numerous biologically active compounds. The presence of a bromine atom on the indole ring provides a handle for further functionalization through various cross-coupling reactions, while the primary alcohol offers a site for conversion into other functional groups, most notably amines, to produce tryptamine derivatives. Tryptamines are a class of compounds known for their diverse pharmacological activities, including acting as neurotransmitters and psychedelic drugs.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable tryptamine intermediates and derivatives.
Key Applications
The primary application of this compound is as a precursor to 5-bromotryptamine and its N-alkylated derivatives. These compounds are of significant interest in neuroscience research and as potential therapeutic agents. The synthetic strategy generally involves a two-step process:
-
Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, such as a tosylate or mesylate, or directly to an azide.
-
Nucleophilic Substitution: The activated intermediate is then displaced by a nitrogen nucleophile (e.g., ammonia, primary or secondary amines, or an azide followed by reduction) to form the desired tryptamine.
A schematic of this general transformation is presented below:
Caption: General synthetic workflow from this compound.
Experimental Protocols
The following protocols are adapted from general synthetic methodologies and specific examples of similar transformations. Researchers should optimize these conditions for their specific laboratory setup and scale.
Protocol 1: Synthesis of 2-(5-bromo-1H-indol-3-yl)ethyl 4-methylbenzenesulfonate (5-Bromotryptophol Tosylate)
This protocol describes the conversion of the primary alcohol to a tosylate, a versatile intermediate for nucleophilic substitution reactions.
Reaction Scheme:
Caption: Tosylation of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| This compound | 240.10 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 |
| Pyridine | 79.10 |
| Dichloromethane (DCM) | 84.93 |
| Hydrochloric acid (HCl), 1 M | 36.46 |
| Saturated sodium bicarbonate (NaHCO₃) | 84.01 |
| Brine | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 |
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (2.0 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.5 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure tosylate.
Expected Yield: 70-85%
Protocol 2: Synthesis of 3-(2-Azidoethyl)-5-bromo-1H-indole
This protocol provides a direct route to the corresponding azide, which can be readily reduced to the primary amine.
Reaction Scheme:
Caption: Azidation of the tosylated intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2-(5-bromo-1H-indol-3-yl)ethyl 4-methylbenzenesulfonate | 394.27 |
| Sodium azide (NaN₃) | 65.01 |
| N,N-Dimethylformamide (DMF) | 73.09 |
| Ethyl acetate (EtOAc) | 88.11 |
| Water | 18.02 |
| Brine | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 |
Procedure:
-
Dissolve the tosylate from Protocol 1 (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired azide.
Expected Yield: 80-95%
Protocol 3: Synthesis of 5-Bromotryptamine
This protocol describes the reduction of the azide to the corresponding primary amine, 5-bromotryptamine.
Reaction Scheme:
Caption: Reduction of the azide to 5-bromotryptamine.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 3-(2-Azidoethyl)-5-bromo-1H-indole | 265.11 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 |
| Tetrahydrofuran (THF), anhydrous | 72.11 |
| Sodium sulfate decahydrate (Na₂SO₄·10H₂O) | 322.20 |
| Ethyl acetate (EtOAc) | 88.11 |
Procedure:
-
To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-(2-azidoethyl)-5-bromo-1H-indole (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water, while maintaining the temperature below 20 °C.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure to afford the crude 5-bromotryptamine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Expected Yield: 75-90%
Protocol 4: Synthesis of 5-bromo-N,N-dimethyltryptamine (5-Br-DMT)
This protocol outlines the synthesis of a dialkylated tryptamine derivative.
Reaction Scheme:
Caption: Reductive amination to form 5-Br-DMT.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 5-Bromotryptamine | 239.11 |
| Formaldehyde (37% aqueous solution) | 30.03 |
| Sodium cyanoborohydride (NaBH₃CN) | 62.84 |
| Acetic acid | 60.05 |
| Methanol | 32.04 |
| Dichloromethane (DCM) | 84.93 |
| Saturated sodium bicarbonate (NaHCO₃) | 84.01 |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 |
Procedure:
-
Dissolve 5-bromotryptamine (1.0 eq) in methanol.
-
Add aqueous formaldehyde solution (2.5 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium cyanoborohydride (1.5 eq) in one portion, followed by the dropwise addition of glacial acetic acid to maintain the pH between 6 and 7.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between DCM and saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography (eluent: DCM/methanol with a small percentage of triethylamine) to yield pure 5-bromo-N,N-dimethyltryptamine.
Expected Yield: 60-80%
Quantitative Data Summary
The following table summarizes the expected yields for the synthesis of key derivatives from this compound.
| Starting Material | Product | Reagents | Typical Yield (%) |
| This compound | 2-(5-bromo-1H-indol-3-yl)ethyl 4-methylbenzenesulfonate | TsCl, Pyridine | 70-85 |
| 2-(5-bromo-1H-indol-3-yl)ethyl 4-methylbenzenesulfonate | 3-(2-Azidoethyl)-5-bromo-1H-indole | NaN₃, DMF | 80-95 |
| 3-(2-Azidoethyl)-5-bromo-1H-indole | 5-Bromotryptamine | LiAlH₄, THF | 75-90 |
| 5-Bromotryptamine | 5-bromo-N,N-dimethyltryptamine | Formaldehyde, NaBH₃CN | 60-80 |
Conclusion
This compound is a valuable and readily accessible starting material for the synthesis of a variety of 5-bromotryptamine derivatives. The protocols outlined in this document provide a robust framework for researchers to access these important compounds. The activation of the primary alcohol followed by nucleophilic substitution is a reliable and high-yielding synthetic strategy. These application notes serve as a guide for the efficient utilization of this building block in the development of novel bioactive molecules.
Application Notes and Protocols for the Derivatization of 2-(5-bromo-1H-indol-3-yl)ethanol for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2-(5-bromo-1H-indol-3-yl)ethanol and the subsequent biological screening of the resulting derivatives. The indole scaffold is a well-established pharmacophore in medicinal chemistry, and modifications of this core structure can lead to the discovery of novel therapeutic agents.[1] The introduction of a bromine atom at the 5-position of the indole ring has been shown to enhance the biological activity of several indole-based compounds.[1] This document outlines protocols for synthesizing a focused library of derivatives from the starting material, this compound, and details the methodologies for evaluating their potential as anticancer and antimicrobial agents.
Rationale for Derivatization
The hydroxyl group of the ethanol side chain in this compound offers a versatile handle for chemical modification. By converting this alcohol into various functional groups such as esters, ethers, and amines, it is possible to modulate the physicochemical properties of the parent molecule, including its lipophilicity, hydrogen bonding capacity, and steric profile. These modifications can significantly impact the compound's interaction with biological targets, potentially leading to enhanced potency and selectivity.
Proposed Derivatization Workflow
The following diagram illustrates a proposed workflow for the synthesis and screening of a focused library of this compound derivatives.
Caption: Proposed workflow for derivatization and screening.
Experimental Protocols
Protocol 1: General Procedure for Esterification of this compound
This protocol describes a general method for the synthesis of ester derivatives.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add TEA (1.2 equivalents) or DMAP (0.1 equivalents) to the solution.
-
Slowly add the desired acyl chloride (1.1 equivalents) or a solution of the carboxylic acid (1.1 equivalents) and a coupling agent like DCC (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterize the purified ester derivative by NMR and Mass Spectrometry.
Protocol 2: In Vitro Anticancer Screening - MTT Assay
This protocol is for assessing the cytotoxic effects of the synthesized derivatives on cancer cells.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized indole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimicrobial Screening - Broth Microdilution Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized indole derivatives dissolved in DMSO
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria with a standard antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The quantitative data from the biological screening should be summarized in clear and concise tables to allow for easy comparison of the activity of the different derivatives.
Table 1: Representative Anticancer Activity of 5-Bromoindole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM)[1][2] |
| B1 | 5-Bromo-isatin | MCF-7 | 15.2 |
| B2 | 5-Bromo-indole-2-carboxylic acid | HepG2 | 8.5 |
| B3 | 5-Bromo-7-azaindolin-2-one | A549 | 3.1 |
| B4 | 5-Bromo-indole-3-carboxamide | Skov-3 | 3.7 |
Table 2: Representative Antimicrobial Activity of Haloindole Derivatives
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL)[3] |
| H1 | 5-Iodoindole | Acinetobacter baumannii | 64 |
| H2 | 5-Fluoroindole | Acinetobacter baumannii | 64 |
| H3 | 6-Bromoindole | Acinetobacter baumannii | 64 |
| H4 | 3-Methylindole | Acinetobacter baumannii | 64 |
Signaling Pathways and Biological Workflows
Hypothetical Biological Screening Cascade
The following diagram outlines a logical cascade for the biological screening of the synthesized derivatives, starting from primary assays and progressing to more detailed secondary and mechanistic studies for promising "hit" compounds.
Caption: A typical biological screening cascade for hit identification.
Potential Signaling Pathway Modulation by Indole Derivatives
Indole derivatives have been reported to modulate various signaling pathways implicated in cancer progression. For instance, some 5-bromoindole derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The inhibition of the EGFR signaling pathway can lead to cell cycle arrest and apoptosis.[1]
Caption: Inhibition of the EGFR signaling pathway by indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
2-(5-bromo-1H-indol-3-yl)ethanol: A Versatile Precursor for the Development of Novel Anticancer Agents
Application Note AN2025-12-30
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. The unique electronic properties and the ability of the indole ring to participate in various intermolecular interactions make it an ideal starting point for the design of targeted anticancer agents. Among the various substituted indoles, 5-bromoindole derivatives have demonstrated potent and broad-spectrum antitumor activities. This application note focuses on the utility of 2-(5-bromo-1H-indol-3-yl)ethanol as a key precursor for the synthesis of novel anticancer drug candidates. Its bifunctional nature, featuring a reactive hydroxyl group and a modifiable indole core, allows for diverse chemical elaborations to generate libraries of compounds for anticancer screening.
This compound as a Strategic Precursor
This compound serves as a valuable building block for several classes of anticancer compounds. The presence of the bromine atom at the 5-position of the indole ring has been shown to enhance the biological activity of many derivatives. The ethanol side chain at the 3-position provides a convenient handle for further chemical modifications, such as etherification, esterification, or conversion to other functional groups, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.
Derivatives synthesized from this precursor have shown activity against a variety of cancer cell lines, including those of the breast, lung, colon, and liver. The mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activities of various 5-bromo-indole derivatives, showcasing the potential of this chemical class. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Anticancer Activity of 1-benzyl-5-bromoindolin-2-one Derivatives [1]
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| 7c | 7.17 ± 0.94 | > 50 |
| 7d | 2.93 ± 0.47 | > 50 |
| Doxorubicin (Ref.) | 0.83 ± 0.11 | 1.05 ± 0.13 |
Table 2: Anticancer Activity of 5-(5-Bromo-1H-indol-2-yl)thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
| 2i | BT-474 (Breast) | > 100 |
| MCF-7 (Breast) | > 100 | |
| MDA-MB-231 (Breast) | > 100 | |
| MDA-MB-157 (Breast) | > 100 | |
| HTC-116 (Colon) | > 100 |
Note: While compound 2i itself did not show significant activity, related 5-(2'-indolyl)thiazoles with different substitutions exhibited encouraging anticancer activity (IC50 = 10–30 μM), highlighting the potential of the core scaffold.
Table 3: Anticancer Activity of 5-bromo-7-azaindolin-2-one Derivatives [2]
| Compound | HepG2 (Liver Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | Skov-3 (Ovarian Cancer) IC50 (µM) |
| 23p | 2.357 | 2.891 | 3.012 |
| Sunitinib (Ref.) | 31.594 | 49.036 | Not Reported |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol describes a representative synthesis of the precursor this compound based on the Fischer indole synthesis.
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
2,3-Dihydrofuran
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add concentrated sulfuric acid (catalytic amount) to the solution and stir.
-
Slowly add 2,3-dihydrofuran (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis of 1-Benzyl-5-bromo-3-((2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (A representative anticancer agent)[1]
This protocol details the synthesis of a 5-bromoindole derivative with demonstrated anticancer activity.
Step 1: Synthesis of 1-Benzyl-5-bromoisatin
-
To a solution of 5-bromoisatin in DMF, add potassium carbonate and benzyl chloride.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitate, wash with water, and dry to obtain 1-benzyl-5-bromoisatin.
Step 2: Synthesis of (Z)-1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one
-
A mixture of 1-benzyl-5-bromoisatin (1 eq) and 2-hydrazinyl-4-(4-chlorophenyl)thiazole (1 eq) in ethanol is refluxed for 4-6 hours in the presence of a catalytic amount of glacial acetic acid.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the final product.
Signaling Pathways and Mechanisms of Action
Derivatives of 5-bromoindole have been shown to exert their anticancer effects through various mechanisms, targeting key signaling pathways crucial for cancer cell survival and proliferation.
-
VEGFR-2 Inhibition: Some 1-benzyl-5-bromoindolin-2-one derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of VEGFR-2 blocks the downstream signaling cascade responsible for angiogenesis, thereby cutting off the tumor's blood supply.
-
Bcl-2 Family Protein Inhibition: The indole scaffold is a key feature in the design of inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. By mimicking the BH3 domain of pro-apoptotic proteins, these indole derivatives can bind to and inhibit Bcl-2, leading to the induction of apoptosis in cancer cells.
-
EGFR Inhibition: Certain 5-bromoindole-2-carboxylic acid derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] By blocking EGFR signaling, these compounds can halt cell cycle progression and induce apoptosis.
Visualizations
Signaling Pathway: VEGFR-2 Inhibition by 5-Bromoindole Derivatives
Caption: VEGFR-2 signaling pathway and its inhibition by 5-bromoindole derivatives.
Experimental Workflow: Synthesis and Evaluation of Anticancer Agents
Caption: Workflow for the synthesis and evaluation of anticancer agents from this compound.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of 5-bromoindole derivatives with promising anticancer activities. The straightforward synthesis of the precursor and the ease of its chemical modification make it an attractive starting point for drug discovery programs aimed at developing novel and effective cancer therapeutics. The diverse mechanisms of action exhibited by its derivatives underscore the potential of this scaffold to yield compounds that can target various hallmarks of cancer. Further exploration of the chemical space around this precursor is warranted to identify new lead compounds for preclinical and clinical development.
References
Application Notes and Protocols for the Development of Antimicrobial Compounds from 2-(5-bromo-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antimicrobial and antibiofilm effects against various pathogenic microorganisms.[1][2][3] In particular, bromo-substituted indole moieties have been shown to enhance antimicrobial efficacy, making them an attractive scaffold for new drug development.[4][5][6] This document provides a comprehensive guide for the synthesis, characterization, and antimicrobial evaluation of a specific bromo-indole derivative, 2-(5-bromo-1H-indol-3-yl)ethanol.
These application notes and protocols are designed to provide researchers with a structured framework for assessing the antimicrobial potential of this compound, from initial screening to preliminary mechanism of action studies. The methodologies are based on established and widely accepted techniques in antimicrobial research.
Synthesis and Characterization of this compound
A plausible synthetic route for this compound can be adapted from the Fischer indole synthesis, a reliable method for preparing indole derivatives. The synthesis of a structurally related compound, 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione, has been previously described and serves as a basis for the proposed protocol.[7]
Protocol 1: Synthesis of this compound
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
4,4-Diethoxybutan-1-ol
-
Ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add 4,4-diethoxybutan-1-ol (1.2 eq) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity Screening
The initial evaluation of a novel compound's antimicrobial properties involves determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant microorganisms.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][8]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth with solvent)
-
Sterility control (broth only)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculate each well (except the sterility control) with 5 µL of the standardized bacterial inoculum.
-
Include a positive control (a known antibiotic) and a negative control (solvent vehicle) in separate wells.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9][10]
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[11]
Data Presentation
Quantitative data from antimicrobial screening should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 |
| Escherichia coli | ATCC 25922 | 32 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 |
| Candida albicans | ATCC 90028 | 8 | 16 |
Cytotoxicity Assessment
It is crucial to evaluate the toxicity of a potential antimicrobial compound against mammalian cells to determine its therapeutic index. The MTT assay is a widely used colorimetric method to assess cell viability.[5][6]
Protocol 4: Cytotoxicity Assay using MTT
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound dilutions
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound.
-
Incubate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
Remove the medium containing the compound and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Investigation of the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is a critical step in its development. Based on studies of related bromo-indole derivatives, a plausible mechanism of action for this compound could involve the disruption of the bacterial cell membrane.[4]
Protocol 5: Cell Membrane Integrity Assay
This assay assesses whether the test compound compromises the integrity of the bacterial cell membrane, leading to the leakage of intracellular contents.[12][13]
Materials:
-
Bacterial suspension in PBS
-
Propidium iodide (PI) stock solution
-
Test compound
-
Positive control (e.g., a known membrane-disrupting agent like polymyxin B)
-
Fluorometer or fluorescence microscope
Procedure:
-
Wash and resuspend the bacteria in PBS to a specific optical density.
-
Add PI to the bacterial suspension to a final concentration of 1-5 µM.
-
Add the test compound at its MIC and 2x MIC.
-
Incubate the mixture at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm at various time points.
-
An increase in fluorescence indicates that PI has entered the cells through a damaged membrane and intercalated with DNA.
Protocol 6: Preliminary Investigation of Inhibition of DNA and Protein Synthesis
These assays can provide initial insights into whether the compound interferes with essential intracellular processes.
Inhibition of DNA Synthesis: A common method involves monitoring the incorporation of radiolabeled precursors, such as [³H]-thymidine, into newly synthesized DNA. A reduction in incorporation in the presence of the compound suggests inhibition of DNA synthesis.[14][15] Quinolones are a well-known class of antibiotics that inhibit DNA synthesis by targeting topoisomerases.
Inhibition of Protein Synthesis: Similarly, the inhibition of protein synthesis can be assessed by measuring the incorporation of a radiolabeled amino acid, such as [³⁵S]-methionine, into newly synthesized proteins.[16][17] A decrease in radioactivity indicates that the compound may be targeting the ribosome or other components of the translational machinery.
Visualizations
References
- 1. routledge.com [routledge.com]
- 2. protocols.io [protocols.io]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. prepchem.com [prepchem.com]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. microchemlab.com [microchemlab.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. microbenotes.com [microbenotes.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbenotes.com [microbenotes.com]
Application Notes and Protocols: Neuroprotective Applications of 2-(5-bromo-1H-indol-3-yl)ethanol Derivatives
Disclaimer: Extensive literature searches did not yield specific data on the neuroprotective applications of 2-(5-bromo-1H-indol-3-yl)ethanol or its direct derivatives. The following application notes and protocols are based on the neuroprotective properties of the parent compound, indole-3-ethanol (tryptophol), and other related indole derivatives. The potential of this compound derivatives in neuroprotection is inferred from the broader class of indole compounds and requires experimental validation.
Introduction
Indole derivatives represent a significant class of heterocyclic compounds with a wide range of biological activities, including potent neuroprotective effects. The indole nucleus is a privileged scaffold in medicinal chemistry, capable of interacting with various biological targets implicated in the pathogenesis of neurodegenerative diseases.[1][2] These diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by progressive neuronal loss and dysfunction, often linked to oxidative stress, neuroinflammation, protein misfolding, and aggregation.
This document provides a summary of the potential neuroprotective applications of indole-3-ethanol derivatives, based on studies of related compounds. It includes quantitative data on their efficacy, detailed experimental protocols for their evaluation, and diagrams of key signaling pathways involved in their mechanism of action.
Quantitative Data Summary
The neuroprotective efficacy of various indole derivatives has been quantified in several in vitro studies. The following tables summarize key data from representative studies on compounds with structural similarities to the target class.
Table 1: In Vitro Neuroprotective Effects of Indole Derivatives Against Oxidative Stress
| Compound ID | Cell Line | Neurotoxin | Concentration of Neurotoxin | Compound Concentration | % Cell Viability Increase (Mean ± SD) | Reference |
| Indole-Phenolic Derivative 12 | SH-SY5Y | H₂O₂ | 500 µM | 30 µM | 27.70 ± 3.15 | [3] |
| Indole-Phenolic Derivative 13 | SH-SY5Y | H₂O₂ | 500 µM | 30 µM | 24.65 ± 6.11 | [3] |
| Indole-Phenolic Derivative 14 | SH-SY5Y | H₂O₂ | 500 µM | 30 µM | 23.90 ± 0.74 | [3] |
| Indole-Phenolic Derivative 20 | SH-SY5Y | H₂O₂ | 500 µM | 30 µM | 31.41 ± 3.22 | [3] |
| Indole-Phenolic Derivative 21 | SH-SY5Y | H₂O₂ | 500 µM | 30 µM | 37.13 ± 5.03 | [3] |
| Indole-Phenolic Derivative 22 | SH-SY5Y | H₂O₂ | 500 µM | 30 µM | 31.31 ± 1.83 | [3] |
Table 2: In Vitro Neuroprotective Effects of Indole Derivatives Against Aβ-Induced Cytotoxicity
| Compound ID | Cell Line | Neurotoxin | Concentration of Neurotoxin | Compound Concentration | % Cell Viability Increase (Mean ± SD) | Reference |
| Indole-Phenolic Derivative 12 | SH-SY5Y | Aβ(25-35) | 40 µM | 30 µM | 20.07 ± 2.17 | [3] |
| Indole-Phenolic Derivative 13 | SH-SY5Y | Aβ(25-35) | 40 µM | 30 µM | 25.01 ± 4.11 | [3] |
| Indole-Phenolic Derivative 14 | SH-SY5Y | Aβ(25-35) | 40 µM | 30 µM | 35.72 ± 5.13 | [3] |
| Indole-Phenolic Derivative 20 | SH-SY5Y | Aβ(25-35) | 40 µM | 30 µM | 19.37 ± 3.43 | [3] |
| Indole-Phenolic Derivative 21 | SH-SY5Y | Aβ(25-35) | 40 µM | 30 µM | 21.76 ± 4.58 | [3] |
| Indole-Phenolic Derivative 22 | SH-SY5Y | Aβ(25-35) | 40 µM | 30 µM | 31.08 ± 5.34 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments commonly used to evaluate the neuroprotective effects of indole derivatives.
1. In Vitro Neuroprotection Assay Against Oxidative Stress
-
Objective: To assess the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compound (e.g., an indole derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours). Include a vehicle control (solvent only).
-
Induce oxidative stress by adding a final concentration of 500 µM H₂O₂ to the wells (except for the control group) and incubate for 24 hours.[3]
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
2. Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)
-
Objective: To determine the ability of a test compound to inhibit the aggregation of amyloid-β peptides.
-
Materials:
-
Amyloid-β (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) solution
-
Test compound
-
96-well black plates with a clear bottom
-
-
Protocol:
-
Prepare a stock solution of Aβ(1-42) by dissolving the peptide in HFIP and then evaporating the solvent. Reconstitute the peptide film in DMSO to a final concentration of 1 mM.
-
Dilute the Aβ(1-42) stock solution in PBS to a final concentration of 10 µM.
-
In a 96-well plate, mix the Aβ(1-42) solution with various concentrations of the test compound. Include a control with Aβ(1-42) and vehicle only.
-
Incubate the plate at 37°C for 24-48 hours with gentle agitation to allow for aggregation.
-
After incubation, add ThT solution to each well to a final concentration of 5 µM.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Calculate the percentage of inhibition of Aβ aggregation relative to the control.
-
Signaling Pathways and Mechanisms of Action
Several signaling pathways are implicated in the neuroprotective effects of indole derivatives. A key mechanism involves the activation of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling cascade, which in turn promotes cell survival and antioxidant responses through the Akt/Nrf2 pathway.[4][5][6]
Caption: BDNF/TrkB/Akt/Nrf2 Signaling Pathway.
Experimental Workflow for In Vitro Neuroprotection Screening
The following diagram illustrates a typical workflow for the initial screening of indole derivatives for their neuroprotective properties.
Caption: In Vitro Neuroprotection Screening Workflow.
Logical Relationships of Neuroprotective Mechanisms
The neuroprotective effects of indole derivatives often arise from a combination of interconnected mechanisms. The following diagram illustrates the logical relationship between these mechanisms.
Caption: Interconnected Neuroprotective Mechanisms.
Conclusion and Future Directions
While direct evidence for the neuroprotective applications of this compound derivatives is currently lacking, the extensive research on related indole compounds provides a strong rationale for their investigation. The protocols and mechanistic insights provided in this document can serve as a foundational guide for researchers and drug development professionals to explore the potential of this specific class of compounds. Future studies should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in the described in vitro and subsequent in vivo models of neurodegenerative diseases. Structure-activity relationship (SAR) studies will be crucial in identifying lead compounds with optimal neuroprotective efficacy and drug-like properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(5-bromo-1H-indol-3-yl)ethanol in Cell Culture
Note to the Reader: Following a comprehensive literature search, it has been determined that there is currently no publicly available research detailing the specific experimental use of 2-(5-bromo-1H-indol-3-yl)ethanol in cell culture. The scientific literature provides information on the synthesis of this compound and the biological activities of related indole derivatives, but lacks specific protocols, quantitative data, or elucidated signaling pathways for the target molecule in a cell culture context.
The information presented below is therefore hypothetical and constructed based on the general behavior of similar indole compounds and common cell culture methodologies. This document is intended to serve as a foundational guide for researchers initiating studies with this compound, but it must be emphasized that all protocols will require significant optimization and validation.
Hypothetical Applications in Cell Culture
Based on the known biological activities of various indole derivatives, this compound could be investigated for several potential applications in cell culture, including:
-
Anticancer Research: Many indole-containing compounds exhibit antiproliferative and pro-apoptotic effects on cancer cell lines.[1][2][3][4] This compound could be screened against a panel of cancer cell lines to determine its efficacy and selectivity.
-
Antimicrobial Studies: The indole nucleus is a core structure in many antimicrobial agents. The activity of this compound could be assessed against various bacterial and fungal cell cultures.
-
Neuroscience Research: As an analog of tryptophol (indole-3-ethanol), a molecule known to induce sleep and readily cross the blood-brain barrier, this compound could be explored for its effects on neuronal cell cultures, including viability, differentiation, and signaling.[5][6]
Hypothetical Quantitative Data
The following table represents a template for the types of quantitative data that should be generated during the experimental evaluation of this compound. The values provided are for illustrative purposes only and are not based on experimental results.
| Cell Line | Assay Type | Parameter | Value (Hypothetical) |
| A549 (Lung Carcinoma) | Proliferation (72h) | IC₅₀ | 15 µM |
| MCF-7 (Breast Adenocarcinoma) | Proliferation (72h) | IC₅₀ | 25 µM |
| HCT116 (Colon Carcinoma) | Apoptosis (48h) | % Apoptotic Cells at 2x IC₅₀ | 40% |
| E. coli | Antimicrobial | MIC | 50 µg/mL |
| SH-SY5Y (Neuroblastoma) | Neurite Outgrowth (48h) | % Increase at 1 µM | 20% |
Detailed Experimental Protocols (Hypothetical)
Cell Viability and Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Adherent cancer cell line (e.g., A549)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.[7]
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well cell culture plates
-
Adherent cancer cell line (e.g., HCT116)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately using a flow cytometer.
Visualizations (Hypothetical)
Experimental Workflow for Cell Viability
Caption: A generalized workflow for determining the IC₅₀ of a compound using an MTT assay.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be investigated. Based on the actions of ethanol on some cell types, it is plausible that an ethanol derivative might influence MAPK/ERK signaling.[8][9][10] This is purely speculative and requires experimental validation.
Caption: A speculative MAPK/ERK signaling pathway potentially modulated by the compound.
References
- 1. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prodrugs of the cancer cell selective anti-cancer agent (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131) are orally efficacious in a mouse model of resistant colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tryptophol - Wikipedia [en.wikipedia.org]
- 6. Rapid distribution of tryptophol (3-indole ethanol) to the brain and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Early intracellular signalling pathway of ethanol in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early intracellular signalling pathway of ethanol in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of 2-(5-bromo-1H-indol-3-yl)ethanol
Introduction
2-(5-bromo-1H-indol-3-yl)ethanol is a brominated derivative of tryptophol, a molecule of interest in various fields of chemical and biological research. Accurate and precise quantification of this compound is crucial for its application in drug development, metabolic studies, and quality control of synthetic processes. These application notes provide detailed protocols for the quantitative analysis of this compound in research samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices, such as reaction mixtures or purified samples. The indole ring provides a strong UV chromophore, allowing for sensitive detection.
Protocol: HPLC-UV Quantification
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Standard of this compound (of known purity)
-
Sample solvent: 50:50 (v/v) acetonitrile:water
2. Preparation of Standard Solutions
-
Prepare a stock solution of the standard in the sample solvent at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
-
Dissolve the sample containing this compound in the sample solvent to an estimated concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 30% B
-
13-15 min: 30% B (re-equilibration)
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity, making it ideal for the quantification of this compound in complex matrices and for trace-level analysis. Derivatization of the hydroxyl group is recommended to improve volatility and peak shape.
Protocol: GC-MS Quantification
1. Instrumentation and Materials
-
GC-MS system with an electron ionization (EI) source
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Carrier gas: Helium
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Standard of this compound
-
Solvent: Ethyl acetate (anhydrous)
2. Preparation of Standard Solutions
-
Prepare a stock solution of the standard in anhydrous ethyl acetate at 1 mg/mL.
-
Prepare calibration standards ranging from 0.1 µg/mL to 20 µg/mL.
3. Derivatization and Sample Preparation
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous ethyl acetate and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Conditions
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
5. Data Analysis
-
Create a calibration curve using the peak areas of the derivatized standards.
-
Quantify the derivatized analyte in the sample using the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed analytical methods. These are typical values and should be confirmed through experimental validation.
| Performance Characteristic | RP-HPLC-UV | GC-MS |
| Linearity (R²) | > 0.998 | > 0.999 |
| Linear Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 µg/mL |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the quantification of this compound in a research sample.
Caption: General workflow for quantification of this compound.
Application Notes and Protocols for 2-(5-bromo-1H-indol-3-yl)ethanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-bromo-1H-indol-3-yl)ethanol is a brominated indole derivative with potential applications in drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds, including anticancer, antimicrobial, and antiviral agents. The introduction of a bromine atom at the 5-position of the indole ring can significantly modulate the compound's physicochemical properties and biological activity. These notes provide an overview of the potential therapeutic applications of this compound, along with detailed protocols for its synthesis and biological evaluation.
Potential Therapeutic Applications
Based on the known biological activities of structurally related brominated indoles and tryptophol derivatives, this compound is a promising candidate for investigation in the following areas:
-
Anticancer Drug Discovery: Brominated indoles have demonstrated cytotoxic effects against various cancer cell lines. The potential mechanism of action could involve the induction of apoptosis and modulation of key signaling pathways, such as the MAPK pathway.
-
Antimicrobial Drug Discovery: The indole nucleus is a common feature in many antimicrobial agents. Bromination can enhance the antimicrobial potency. This compound may exhibit activity against a range of bacterial and fungal pathogens.
-
Neurological Disorders: As a tryptophol derivative, this compound may interact with melatonin receptors, suggesting its potential in the treatment of sleep disorders, neurodegenerative diseases, and other conditions influenced by the melatoninergic system.
Data Presentation
Table 1: Antimicrobial Activity of a Structurally Related Compound
While specific antimicrobial data for this compound is not currently available, the following data for a closely related compound, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, highlights the potential of the 5-bromoindole moiety.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential two-step synthesis starting from the commercially available 5-bromoindole.
Step 1: Synthesis of 2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl chloride
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromoindole (1.0 eq) in anhydrous diethyl ether.
-
Acylation: Cool the solution to 0°C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, evaporate the solvent under reduced pressure to obtain the crude 2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl chloride, which can be used in the next step without further purification.
Step 2: Reduction to this compound
-
Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Acyl Chloride: Cool the LiAlH4 suspension to 0°C. Dissolve the crude 2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl chloride from Step 1 in anhydrous THF and add it dropwise to the LiAlH4 suspension.
-
Reaction and Quenching: Stir the reaction mixture at room temperature for 1-2 hours. After completion (monitored by TLC), cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Purification: Filter the resulting mixture through a pad of Celite®, wash the filter cake with THF, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, A549).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial or fungal strains.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization of Potential Mechanisms
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its anticancer effects by modulating the MAPK/ERK pathway, a common target for indole derivatives.
Caption: Potential modulation of the MAPK signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound.
Caption: General experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(5-bromo-1H-indol-3-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-bromo-1H-indol-3-yl)ethanol. This valuable intermediate is utilized in the development of various pharmaceutical compounds, and achieving a high yield is crucial for efficient drug discovery and development processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic pathways to produce this compound:
-
Route 1: Fischer Indole Synthesis: This classic method involves the reaction of 4-bromophenylhydrazine with a suitable carbonyl compound, such as 4-hydroxy-butanal or its protected forms, under acidic conditions to construct the indole ring system directly.
-
Route 2: Reduction of an Intermediate: This two-step approach begins with the synthesis of an intermediate, ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate, from 5-bromoindole. This intermediate is then reduced to the target alcohol using a suitable reducing agent.
Q2: Which synthesis route generally provides a higher yield?
A2: The yield can vary significantly depending on the specific reaction conditions, purity of reagents, and scale of the reaction. The reduction of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate (Route 2) often offers a more controlled and potentially higher-yielding pathway compared to the Fischer indole synthesis. However, the overall efficiency of Route 2 is dependent on the successful synthesis of the starting 5-bromoindole.
Q3: What are the critical parameters to control for a successful Fischer Indole Synthesis?
A3: For the Fischer indole synthesis, the choice of acid catalyst, reaction temperature, and reaction time are critical.[1] Both Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride) can be used, and the optimal choice depends on the specific substrates.[1][2] Temperature control is essential to prevent the decomposition of starting materials and products.[1]
Q4: What are the most common reducing agents for the conversion of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate to the corresponding ethanol?
A4: The most commonly employed reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reducing agent and is typically used in alcoholic solvents like ethanol or methanol.[3] LiAlH₄ is a more powerful reducing agent and requires anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether.[4][5]
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is commonly used as the eluent. Recrystallization from a suitable solvent can be employed for further purification if necessary.
Troubleshooting Guides
Route 1: Fischer Indole Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | - Inactive or impure 4-bromophenylhydrazine. - Inappropriate acid catalyst or concentration.[1] - Reaction temperature is too low. - Decomposition of starting material or product due to excessive heat or prolonged reaction time.[1] | - Ensure the purity of 4-bromophenylhydrazine. - Screen different Brønsted or Lewis acid catalysts (e.g., H₂SO₄, PPA, ZnCl₂).[1][2] - Gradually increase the reaction temperature while monitoring the reaction progress by TLC. - Optimize reaction time by monitoring with TLC to avoid degradation. |
| Formation of Multiple Byproducts | - Side reactions such as intermolecular condensation or rearrangement. - Oxidation of the indole ring. | - Use a milder acid catalyst or lower the reaction temperature. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Product is an Intractable Tar | - Polymerization of the indole product under strong acidic conditions. | - Use a less concentrated acid or a milder Lewis acid. - Quench the reaction as soon as the starting material is consumed (monitor by TLC). - Pour the reaction mixture into a large volume of ice water to precipitate the product and minimize tar formation. |
Route 2: Reduction of Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reduction | - Insufficient amount of reducing agent. - Low reactivity of the reducing agent. - Presence of water in the reaction with LiAlH₄. | - Increase the molar equivalents of the reducing agent. - If using NaBH₄, consider switching to the more reactive LiAlH₄. - Ensure all glassware and solvents are rigorously dried when using LiAlH₄. |
| Formation of Side Products | - Over-reduction of other functional groups (less common for this substrate). - Reaction with the solvent (e.g., NaBH₄ in protic solvents can generate alkoxyborohydrides).[6] | - Use a milder reducing agent if over-reduction is suspected. - Control the reaction temperature, performing the reduction at a lower temperature (e.g., 0 °C) can improve selectivity. |
| Difficult Product Isolation | - Formation of stable metal-alkoxide complexes. | - During the work-up, ensure proper quenching of the excess reducing agent and hydrolysis of the metal-alkoxide complexes. For LiAlH₄ reactions, a Fieser work-up (sequential addition of water, 15% NaOH solution, and water) is often effective. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Route | Starting Materials | Key Reagents | Typical Yield Range | Advantages | Disadvantages |
| 1: Fischer Indole Synthesis | 4-bromophenylhydrazine, 4-hydroxy-butanal (or equivalent) | Acid catalyst (H₂SO₄, PPA, ZnCl₂) | 40-60% | One-pot synthesis of the indole core. | Can be prone to side reactions and tar formation; optimization may be required. |
| 2: Reduction of Intermediate | Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | Reducing agent (NaBH₄ or LiAlH₄) | 70-95% (for the reduction step) | Generally cleaner reaction with higher yields for the reduction step. | Requires the prior synthesis of the starting oxoacetate. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
-
Hydrazone Formation (in situ): In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add 4,4-diethoxybutan-2-one (1.1 eq) to the solution.
-
Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Reduction of Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate with NaBH₄
-
Reaction Setup: Dissolve ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate (1.0 eq) in a suitable alcohol solvent such as ethanol or methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.0-4.0 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) at 0 °C.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Synthetic routes to this compound.
References
Technical Support Center: Purification of 2-(5-bromo-1H-indol-3-yl)ethanol
Welcome to the technical support center for the purification of 2-(5-bromo-1H-indol-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears as a dark oil or sticky solid. What is the best initial purification strategy?
A1: A dark, impure state is common for crude indole derivatives, often resulting from side reactions or residual catalysts from the synthesis, such as a Fischer indole synthesis. The recommended first step is to attempt a primary purification by recrystallization. If the material is oily, trituration with a non-polar solvent like hexanes can sometimes induce solidification and remove highly non-polar impurities. Should these methods fail to yield a solid product of reasonable purity, column chromatography is the next logical step.
Q2: What are the most common impurities I should expect when synthesizing this compound?
A2: The impurities largely depend on the synthetic route. If using a Fischer indole synthesis, unreacted 4-bromophenylhydrazine and the starting ketone or aldehyde are common. Additionally, regioisomers or polymeric byproducts can form under harsh acidic conditions. If the synthesis involves the reduction of a corresponding carboxylic acid or ester, the starting material may be a significant impurity if the reduction is incomplete.
Q3: My compound streaks significantly on the TLC plate. How can I achieve better separation during column chromatography?
A3: Streaking on a TLC plate is a common issue with indole compounds, often due to their slightly acidic N-H proton and potential interactions with the silica gel. To mitigate this, consider adding a small amount of a modifier to your eluent. For indole derivatives, adding a small percentage of a polar solvent like methanol can help.[1] In cases of severe streaking, particularly if your compound has basic properties, adding a small amount of a base like triethylamine (TEA) or ammonium hydroxide to the mobile phase can neutralize acidic sites on the silica gel and improve peak shape.[2]
Q4: How can I visualize this compound on a TLC plate if it is not colored?
A4: Most indole derivatives, including this compound, are UV-active due to their aromatic structure. They will appear as dark spots on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[1] For more specific visualization, Ehrlich's reagent (p-dimethylaminobenzaldehyde) is a highly specific stain for indoles, typically producing blue or purple spots.[1] Other general stains like potassium permanganate (KMnO4) can also be used.[1]
Troubleshooting Guides
Issue 1: Recrystallization Fails to Yield Pure Crystals
| Symptom | Potential Cause | Troubleshooting Action |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Ensure the solvent is appropriate for the compound. Try a solvent with a lower boiling point. Add a seed crystal to induce crystallization. |
| No Crystals Form Upon Cooling | The solution is not saturated, or the compound is highly soluble even at low temperatures. | Reduce the amount of solvent used. If crystals still do not form, try adding a non-polar "anti-solvent" (e.g., hexanes) dropwise to the cooled solution to decrease the compound's solubility. |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Concentrate the mother liquor and attempt a second crystallization. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Colored Impurities Remain | The impurities co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this technique judiciously as it can also adsorb the desired product. |
Issue 2: Poor Separation in Column Chromatography
| Symptom | Potential Cause | Troubleshooting Action |
| Co-elution of Impurities | The solvent system does not provide adequate separation (Rf values are too close). | Optimize the solvent system using TLC. Aim for an Rf value of around 0.35 for the desired compound.[3] Experiment with different solvent polarities and compositions (e.g., ethyl acetate/hexanes, dichloromethane/methanol). |
| Compound Sticks to the Column | The compound is highly polar or is strongly interacting with the acidic silica gel. | Increase the polarity of the eluent gradually. Adding a small percentage of methanol (e.g., 1-5%) can help elute polar compounds.[1] If streaking is observed, add a modifier like triethylamine to the eluent.[2] |
| Broad or Tailing Peaks | The column was not packed properly, or the compound is interacting with the stationary phase. | Ensure the column is packed uniformly without any air bubbles or cracks.[3] Use a modifier in the eluent as described above to improve peak shape. |
| Low Yield After Chromatography | The compound is irreversibly adsorbed onto the silica gel, or some fractions were missed. | Monitor the column fractions carefully using TLC. If the compound is suspected to be on the column, try flushing with a very polar solvent like pure methanol. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on the principle of differential solubility to purify the solid compound.[4]
-
Solvent Selection: Based on the polar nature of the hydroxyl and indole N-H groups, polar solvents are a good starting point. Ethanol has been shown to be effective for recrystallizing similar indole derivatives.[4][5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid completely dissolves.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
This protocol outlines the separation of this compound from its impurities using silica gel chromatography.[6]
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of approximately 0.35 for the target compound.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.[3][6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the elution process by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Workflows
Purification Strategy Decision Tree
Caption: Decision tree for the initial purification strategy.
Troubleshooting Column Chromatography
Caption: Troubleshooting guide for common column chromatography issues.
References
Technical Support Center: Synthesis of 2-(5-bromo-1H-indol-3-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-(5-bromo-1H-indol-3-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
The Fischer Indole Synthesis: This classic method involves the reaction of 4-bromophenylhydrazine with a suitable carbonyl compound, such as 4-hydroxybutanal or its protected form (e.g., 2,3-dihydrofuran), under acidic conditions.[1][2]
-
Reduction of 5-bromoindole-3-acetic acid or its esters: This two-step approach requires the initial preparation or purchase of 5-bromoindole-3-acetic acid, which is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).[3]
-
Functionalization of 5-bromoindole: This involves introducing the ethanol side chain at the C3 position of a pre-synthesized 5-bromoindole nucleus, for example, via reaction with oxalyl chloride followed by reduction.[4]
Q2: My final product is a colored solid (e.g., beige, tan, or pink), but the desired product should be a white or off-white solid. What causes this discoloration?
A2: The coloration of the final product is typically due to the presence of minor, highly colored impurities. These can arise from oxidation or polymerization of the indole ring, which is sensitive to air and acid.[5] Purification by recrystallization, possibly with the addition of activated charcoal, or by column chromatography can often remove these colored impurities.[5]
Q3: How can I effectively purify the crude this compound?
A3: Purification can be achieved through several methods. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, is a common and effective technique.[5][6] For more challenging separations, particularly for removing isomeric or closely related impurities, column chromatography on silica gel is recommended.[5][7]
Troubleshooting Guides by Synthetic Route
Route 1: Fischer Indole Synthesis
This route involves the acid-catalyzed reaction of 4-bromophenylhydrazine with a carbonyl partner like 2,3-dihydrofuran (which opens to 4-hydroxybutanal in situ).
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | The electron-withdrawing bromo group on the phenylhydrazine deactivates the ring, making the cyclization step more difficult.[5] | Use a stronger acid catalyst (e.g., polyphosphoric acid) or higher reaction temperatures to facilitate cyclization.[5][7] |
| The hydrazone intermediate may be unstable or prone to N-N bond cleavage under the reaction conditions.[5] | Consider a one-pot synthesis without isolating the hydrazone intermediate. | |
| Formation of multiple products (isomers) | If an unsymmetrical ketone is used as the carbonyl partner, regioisomers can form.[5] | Use a symmetrical carbonyl source or one that biases the cyclization, such as 2,3-dihydrofuran. |
| Presence of indolenine derivatives | Incomplete rearomatization during the final step of the Fischer synthesis. | Ensure sufficient acid concentration and reaction time to promote the elimination of ammonia and subsequent aromatization.[5] |
Route 2: Reduction of 5-Bromoindole-3-Acetic Acid Derivatives
This method involves the reduction of the carboxyl group of 5-bromoindole-3-acetic acid or its corresponding ester.
| Observed Issue | Potential Cause | Recommended Solution |
| Incomplete reduction (starting material remains) | The reducing agent (e.g., LiAlH₄, NaBH₄) may have degraded due to moisture. | Use a fresh, unopened container of the reducing agent or test its activity on a known substrate. Ensure anhydrous reaction conditions, especially when using LiAlH₄.[8] |
| Formation of an indoline byproduct | Over-reduction of the indole ring's C2-C3 double bond. This is more likely with strong reducing agents under harsh conditions or in strongly acidic media.[8] | Use a milder reducing agent if possible. If LiAlH₄ is necessary, perform the reaction at a lower temperature (e.g., 0 °C) and carefully control the stoichiometry.[8] |
| Cleavage of the hydroxyl group (hydrogenolysis) | A known side reaction when using LiAlH₄ with 3-hydroxymethylindoles, leading to the formation of 5-bromo-3-ethylindole.[8] | Consider using an alternative reducing agent like sodium borohydride (NaBH₄) in the presence of a Lewis acid, or borane (BH₃).[8] |
| Dimerization/Polymerization | Indole derivatives can be unstable under acidic work-up conditions.[8] | Perform the reaction work-up under neutral or slightly basic conditions to minimize degradation of the product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
This protocol is adapted from procedures for similar tryptophol syntheses.
-
Hydrazone Formation and Cyclization:
-
To a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water, add 2,3-dihydrofuran (1.2 eq).
-
Carefully add sulfuric acid (H₂SO₄) as a catalyst.
-
Heat the reaction mixture at 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.[5]
-
Protocol 2: Reduction of Ethyl 5-bromo-1H-indole-3-acetate
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Reduction:
-
Dissolve ethyl 5-bromo-1H-indole-3-acetate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.[3]
-
-
Quenching and Work-up:
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).[3]
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with ethyl acetate.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Purification:
-
Purify the crude alcohol by silica gel chromatography or recrystallization.
-
Visual Guides
Caption: Experimental workflow for the Fischer Indole Synthesis route.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Tryptophol synthesis - chemicalbook [chemicalbook.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 5-Bromo Indole [designer-drug.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
troubleshooting guide for the synthesis of 5-bromoindole derivatives
Welcome to the Technical Support Center for the synthesis of 5-bromoindole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges in this synthetic process. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your laboratory work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 5-bromoindole, categorized by the synthetic method.
Method 1: Synthesis via Sulfonate Intermediate (Direct Bromination Route)
This common route involves the protection of the indole's 2-position with a sulfonate group, followed by N-acetylation, bromination, and deprotection.[1]
Issue 1: Low or No Yield of the Desired 5-Bromoindole.
-
Potential Cause: Incomplete formation of the sulfonate or acetylated intermediates.[2]
-
Recommended Solution: Verify the completion of each step (sulfonate formation, N-acetylation) via TLC or NMR analysis before proceeding to the next. If a preceding step is incomplete, optimize reaction time, temperature, or reagent purity.[2]
-
Potential Cause: Poor bromination efficiency.
-
Recommended Solution: Maintain a low temperature (0-5°C) during the dropwise addition of bromine to minimize side reactions.[1] Ensure vigorous stirring to promote adequate mixing.[1]
-
Potential Cause: Incomplete deprotection.
-
Recommended Solution: Ensure the solution is sufficiently basic during the final hydrolysis step. The reaction may require increased temperature or extended time to go to completion.[1]
Issue 2: Formation of Multiple Products (Over-bromination).
-
Potential Cause: Excess bromine was used.
-
Recommended Solution: Carefully control the stoichiometry of bromine, using no more than one equivalent. Slow, dropwise addition at low temperatures (0-5°C) improves selectivity for mono-bromination, reducing the formation of di- or poly-brominated indoles.[1]
Method 2: Fischer Indole Synthesis
This classical method involves the acid-catalyzed reaction of (4-bromophenyl)hydrazine with an aldehyde or ketone.[1][3]
Issue 1: Reaction Fails or Results in a Low Yield.
-
Potential Cause: Inappropriate acid catalyst or reaction conditions.
-
Recommended Solution: The choice of acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) is critical and may require optimization.[1][4] Reaction temperature and time are also key parameters that should be systematically varied to find the optimal conditions.[1]
-
Potential Cause: The electron-withdrawing nature of the bromo group on the phenylhydrazine deactivates the ring.
-
Recommended Solution: This deactivation can make the cyclization step more difficult. Using stronger acids or higher reaction temperatures may be necessary to drive the reaction forward.[1]
-
Potential Cause: Unstable hydrazone intermediate.
-
Recommended Solution: In some cases, it is preferable to perform the reaction as a one-pot synthesis without isolating the hydrazone intermediate.[1]
Issue 2: Cleavage of the N-N Bond or Other Side Reactions.
-
Potential Cause: Excessive stabilization of the ene-hydrazine intermediate.
-
Recommended Solution: Electron-donating substituents on the ketone or aldehyde can lead to excessive stabilization, favoring heterolytic N-N bond cleavage over the desired[5][5]-sigmatropic rearrangement.[6][7] This is a known failure mode of the Fischer indole synthesis.[1] Careful selection of the carbonyl partner is crucial.
-
Potential Cause: Formation of regioisomers with unsymmetrical ketones.
-
Recommended Solution: The regioselectivity of the cyclization can be influenced by the acidity of the medium and steric effects.[1] If a mixture of isomers is obtained, purification by column chromatography is typically required.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of 5-bromoindole? A1: In the direct bromination route via a sulfonate intermediate, the most common side products are di- and poly-brominated indoles.[1] In the Fischer indole synthesis, side products can include regioisomers (if an unsymmetrical ketone is used) and products arising from N-N bond cleavage.[1]
Q2: How can I effectively purify crude 5-bromoindole? A2: Purification can be achieved through several methods. Recrystallization is a common and effective technique.[1] For more challenging separations, such as removing isomeric impurities, column chromatography on silica gel is necessary.[1] Steam distillation from a slightly alkaline solution has also been reported as a highly effective method for obtaining a colorless, pure product.[1][8]
Q3: My final product is a colored solid (e.g., beige, tan), but 5-bromoindole should be white. What causes this and how can I fix it? A3: The coloration is often due to minor, highly colored impurities, which may arise from the oxidation or polymerization of indole derivatives.[1] Purification by recrystallization, sometimes with the addition of activated charcoal to adsorb colored impurities, can yield a white to off-white solid.[1] Steam distillation is another excellent method for removing these colored impurities.[1][8]
Q4: Can I directly brominate indole to get 5-bromoindole without using protecting groups? A4: Direct bromination of unprotected indole is generally not selective and leads to a mixture of products.[1] The pyrrole ring of indole is highly reactive towards electrophiles, and substitution occurs preferentially at the C3 position.[1] To achieve selective bromination at the C5 position on the benzene ring, protection of the more reactive sites on the pyrrole ring is typically required.[1]
Experimental Protocols
Synthesis of 5-Bromoindole via the Sulfonate Intermediate Method
This protocol is adapted from established literature procedures.[1][9]
Step 1: Preparation of Sodium Indoline-2-Sulfonate
-
Dissolve 50 g of indole in 100 mL of ethanol.
-
In a separate flask, prepare a solution of 100 g of sodium bisulfite in 300 mL of water.
-
Add the indole solution to the sodium bisulfite solution with stirring.
-
Stir the resulting mixture overnight at room temperature.
-
Collect the light tan solid product by vacuum filtration, wash it with ether, and allow it to air dry.[1]
Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate
-
Suspend 30 g of sodium bisulfite in 300 mL of acetic anhydride.
-
Add 30 g of the sodium indoline-2-sulfonate prepared in Step 1.
-
Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C and maintain for 2 hours.[1]
-
Cool the mixture to room temperature and collect the solid by filtration.
-
Wash the solid with acetic anhydride, followed by ether. The crude, damp solid can be used directly in the next step.[1]
Step 3: Synthesis of 5-Bromoindole
-
Dissolve all the acylated material from Step 2 in 150 mL of water at 0-5°C.
-
While maintaining the temperature below 5°C and stirring vigorously, add 40 g of bromine dropwise.[1]
-
Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.
-
Quench any excess bromine by adding a solution of approximately 10 g of sodium bisulfite in 30 mL of water.
-
Neutralize the solution to pH 7 with a 40% NaOH solution, keeping the temperature below 30°C.
-
Stir the solution overnight at 50°C.
-
Make the solution basic by adding more 40% NaOH and stir for an additional 3 hours at 50°C to ensure complete deprotection.[1]
-
Cool the reaction mixture, collect the crude product by filtration, and purify as needed (see FAQ 2).
Data Presentation
Table 1: Reagents and Conditions for Step 1 (Sulfonate Formation)
| Reagent | Quantity | Key Parameters |
| Indole | 50 g | Temperature: Room Temperature |
| Ethanol | 100 mL | Duration: Overnight |
| Sodium Bisulfite | 100 g | Stirring: Continuous |
| Water | 300 mL |
Table 2: Reagents and Conditions for Step 2 (N-Acetylation)
| Reagent | Quantity | Key Parameters |
| Sodium Indoline-2-Sulfonate | 30 g | Temperature: 70°C, then 90°C |
| Sodium Bisulfite | 30 g | Duration: 1 hour at 70°C, 2 hours at 90°C |
| Acetic Anhydride | 300 mL | Stirring: Continuous |
Table 3: Reagents and Conditions for Step 3 (Bromination and Deprotection)
| Reagent | Quantity | Key Parameters |
| Acylated Intermediate | All from Step 2 | Bromination Temp: 0-5°C |
| Water | 150 mL | Deprotection Temp: 50°C |
| Bromine | 40 g | Duration: 1 hr (bromination), Overnight + 3 hr (deprotection) |
| 40% NaOH Solution | As needed | pH Control: Neutralize to 7, then make basic |
| Sodium Bisulfite | ~10 g in 30 mL H₂O | Quenching of excess bromine |
Mandatory Visualization
Caption: Workflow for the synthesis of 5-Bromoindole via the sulfonate intermediate method.
Caption: Troubleshooting logic for the Fischer indole synthesis of 5-bromoindole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 9. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
optimizing reaction conditions for N-alkylation of 5-bromoindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the N-alkylation of 5-bromoindole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of 5-bromoindole, offering potential causes and solutions in a question-and-answer format.
Q1: My N-alkylation reaction of 5-bromoindole is showing low to no conversion of the starting material. What are the possible causes and how can I fix this?
A1: Low or no conversion in the N-alkylation of 5-bromoindole can stem from several factors related to reagents and reaction conditions.
-
Incomplete Deprotonation: The first step of the reaction is the deprotonation of the indole nitrogen to form a nucleophilic anion.[1] If the base is not strong enough or is not used in a sufficient amount, the reaction will not proceed efficiently.
-
Reagent Purity and Inert Atmosphere: Sodium hydride is highly reactive with water and air. Any moisture in the solvent or exposure to air can quench the base, rendering it ineffective.
-
Inactive Alkylating Agent: The alkylating agent (e.g., alkyl halide) may have degraded over time.
-
Solution: Use a fresh or purified batch of the alkylating agent. To enhance the reactivity of less reactive alkyl halides, a catalytic amount of potassium iodide (KI) can be added.[3]
-
Q2: I am observing a significant amount of a side product, which I suspect is the C3-alkylated isomer. How can I improve the N-selectivity of my reaction?
A2: The C3 position of the indole ring is also nucleophilic and can compete with the nitrogen for alkylation, leading to the formation of the undesired C3-alkylated product.[4] Several strategies can be employed to favor N-alkylation:
-
Choice of Base and Solvent: The combination of a strong base in a polar aprotic solvent generally favors N-alkylation.[4]
-
Reaction Temperature: In some cases, higher reaction temperatures can favor N-alkylation over C-alkylation.[4]
-
Solution: If you are running the reaction at a low temperature, consider gradually increasing it while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Protecting Groups: For complex substrates where C3-alkylation is a persistent issue, a temporary protecting group can be installed at the C3 position to block its reactivity.
Q3: My reaction is producing a significant amount of dialkylated product. How can I prevent this over-alkylation?
A3: Dialkylation, where both the nitrogen and a carbon atom (typically C3) are alkylated, can occur, especially with highly reactive alkylating agents.[4] To minimize this side reaction:
-
Control Stoichiometry: Using a large excess of the alkylating agent increases the likelihood of a second alkylation event.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[4]
-
-
Slow Addition of Alkylating Agent: Adding the alkylating agent all at once can lead to localized high concentrations, promoting dialkylation.
-
Solution: Add the alkylating agent dropwise to the reaction mixture.[4] This helps to maintain a low concentration of the alkylating agent throughout the reaction.
-
-
Reaction Time and Temperature: Over-alkylation can be time and temperature-dependent.
Frequently Asked Questions (FAQs)
Q1: What are the most common bases and solvents used for the N-alkylation of 5-bromoindole?
A1: The most common and effective conditions for the N-alkylation of 5-bromoindole involve the use of a strong base in a polar aprotic solvent.[4]
-
Bases: Sodium hydride (NaH, typically a 60% dispersion in mineral oil) and potassium hydroxide (KOH) are frequently used.[1]
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF) and anhydrous Dimethyl sulfoxide (DMSO) are the most common solvents.[1] Anhydrous Tetrahydrofuran (THF) can also be used.[2]
Q2: How should I monitor the progress of my N-alkylation reaction?
A2: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1] A spot of the reaction mixture is applied to a TLC plate alongside a spot of the 5-bromoindole starting material. The plate is then developed in an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
Q3: What is a standard work-up procedure for the N-alkylation of 5-bromoindole?
A3: A typical work-up procedure involves quenching the reaction, followed by extraction and washing.
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.[1][4]
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether.[1][2]
-
Combine the organic layers and wash them with water and then with brine (saturated aqueous NaCl solution).[1]
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][2]
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[1]
Q4: How is the final N-alkylated 5-bromoindole product typically purified?
A4: The crude product is most commonly purified by silica gel column chromatography.[1] An appropriate eluent system, such as a gradient of ethyl acetate in hexanes, is used to separate the desired product from any unreacted starting material and side products.[1]
Data Presentation
Table 1: Summary of Reaction Conditions for N-alkylation of 5-bromoindole
| Parameter | N-benzylation | N-methylation |
| Starting Material | 5-Bromoindole (1.0 eq) | 5-Bromoindole (1.0 eq) |
| Alkylating Agent | Benzyl bromide (1.1 eq) | Methyl iodide (1.5 eq) |
| Base | Sodium hydride (1.2 eq) | Potassium hydroxide |
| Solvent | Anhydrous DMF | Anhydrous DMSO |
| Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | 2-12 hours | 1-3 hours |
| Purification | Silica gel chromatography | Silica gel chromatography |
Experimental Protocols
Protocol 1: N-benzylation of 5-Bromoindole
This procedure outlines the N-alkylation of 5-bromoindole with benzyl bromide using sodium hydride as the base.
Materials and Reagents:
-
5-Bromoindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 eq) and anhydrous DMF. Stir the mixture until the 5-bromoindole is fully dissolved.[1]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes.[1]
-
Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1] Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-5-bromoindole.[1]
Protocol 2: N-methylation of 5-Bromoindole
This procedure details the N-alkylation of 5-bromoindole with methyl iodide using potassium hydroxide as the base.
Materials and Reagents:
-
5-Bromoindole
-
Potassium hydroxide (KOH)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Methyl iodide
-
Water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromoindole (1.0 eq) in anhydrous DMSO. Add powdered potassium hydroxide.
-
Alkylation: Stir the mixture at room temperature for 15 minutes, then add methyl iodide (1.5 eq) dropwise.[1]
-
Reaction Monitoring: Continue stirring at room temperature for 1-3 hours. Monitor the reaction progress by TLC.[1]
-
Work-up: Upon completion, dilute the reaction mixture with water.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.[1]
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]
-
Purification: Purify the residue by silica gel column chromatography (ethyl acetate/hexanes gradient) to yield 1-methyl-5-bromoindole.[1]
Visualizations
Caption: General experimental workflow for the N-alkylation of 5-bromoindole.
Caption: Troubleshooting guide for common issues in N-alkylation of 5-bromoindole.
References
Technical Support Center: Scale-Up of 2-(5-bromo-1H-indol-3-yl)ethanol Production
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up production of 2-(5-bromo-1H-indol-3-yl)ethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up endeavors.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis, presented in a question-and-answer format.
Q1: The yield of this compound is significantly lower at a larger scale compared to the lab-scale synthesis. What are the potential causes and solutions?
A1: Low yields during scale-up can stem from several factors related to mass and heat transfer.
-
Problem: Inefficient Mixing. Inadequate agitation in large reactors can lead to localized concentration gradients and "hot spots," resulting in side reactions and incomplete conversion. Magnetic stirring is often insufficient for larger volumes.
-
Solution:
-
Improve Agitation: Employ an overhead mechanical stirrer with an appropriately sized impeller designed for solid-liquid slurries to ensure homogeneity.
-
Controlled Reagent Addition: Utilize a calibrated pump for the controlled, slow addition of reagents. This prevents localized high concentrations and exothermic events.
-
-
Problem: Poor Temperature Control. The exothermic nature of certain reaction steps can be difficult to manage in large reactors, leading to product degradation or the formation of impurities.
-
Solution:
-
Enhanced Heat Transfer: Ensure the reactor is equipped with an efficient cooling jacket and that the heat transfer fluid is circulating at an adequate rate.
-
Monitor Internal Temperature: Use a calibrated temperature probe placed directly in the reaction mixture to get an accurate reading, rather than relying solely on the jacket temperature.
-
Q2: During the reduction of the corresponding indole-3-acetic acid derivative, I am observing the formation of significant impurities. How can I minimize these?
A2: Impurity formation during the reduction step is a common challenge.
-
Problem: Over-reduction or Side Reactions. The choice of reducing agent and reaction conditions are critical. Strong reducing agents may lead to the formation of undesired byproducts.
-
Solution:
-
Optimize Reducing Agent: Consider using a milder reducing agent or optimizing the stoichiometry of the current one.
-
Temperature Control: Maintain a consistently low temperature during the addition of the reducing agent and throughout the reaction to improve selectivity.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting material and product.[1]
-
Q3: The purification of this compound by column chromatography is proving to be inefficient and not scalable. What are the alternatives?
A3: Column chromatography is often impractical for large-scale purification.[1]
-
Problem: High solvent consumption, time-consuming, and potential for product degradation on silica gel.
-
Solution:
-
Recrystallization: This is often the most effective and scalable method for purifying solid products.[1] A systematic solvent screen should be performed to identify the optimal solvent or solvent mixture for crystallization.
-
Slurry Washes: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective preliminary purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method involves the Fischer indole synthesis to create a 5-bromoindole precursor, followed by functionalization at the C3 position.[1] An alternative is the reduction of a corresponding indole-3-glyoxylic acid or indole-3-acetic acid derivative.
Q2: What are the critical safety precautions to consider during the scale-up of this process?
A2: Working with indole derivatives and brominating agents requires stringent safety measures.
-
Chemical Hazards: Ensure good ventilation and use appropriate personal protective equipment (PPE), as many reagents can be hazardous.
-
Exothermic Reactions: Be prepared for potentially exothermic reactions, especially during bromination and reduction steps. Ensure emergency cooling procedures are in place.
-
Handling of Powders: Fine powders of intermediates and the final product can be an inhalation hazard. Use appropriate respiratory protection.
Q3: How can I monitor the progress of the reaction effectively at a large scale?
A3: In-process controls (IPCs) are crucial for monitoring reaction progress.
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, purity of the product, and impurity profile. Regular sampling and analysis are recommended.
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Yield (%) | 85 | 70 | 65 |
| Purity (HPLC, %) | 98 | 95 | 92 |
| Reaction Time (h) | 4 | 6 | 8 |
| Stirring Method | Magnetic Stir Bar | Overhead Mechanical | Overhead Mechanical |
| Avg. Temp. Fluctuation (°C) | ± 1 | ± 3 | ± 5 |
Table 2: Solvent Screening for Recrystallization
| Solvent System | Solubility of Crude Product (at reflux) | Crystal Formation upon Cooling | Purity of Crystals (HPLC, %) | Recovery (%) |
| Isopropanol | High | Yes | 98.5 | 85 |
| Ethyl Acetate/Hexane | Moderate | Yes | 99.2 | 78 |
| Toluene | High | Yes | 97.8 | 90 |
| Water | Insoluble | No | - | - |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Reduction
-
Reactor Setup: A 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet is assembled.
-
Reagent Charging: The reactor is charged with 5-bromo-indole-3-acetic acid (1 kg, 1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 L).
-
Inerting: The reactor is purged with nitrogen for 30 minutes.
-
Cooling: The reaction mixture is cooled to 0-5 °C using a circulating chiller.
-
Reducing Agent Addition: A solution of the reducing agent (e.g., borane-THF complex) is added dropwise via a calibrated pump over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by HPLC every hour until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of methanol, followed by water, while maintaining a low temperature.
-
Workup: The organic solvent is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and filtered.
-
Isolation: The solvent is evaporated to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolution: The crude this compound is transferred to a clean reactor and the optimal recrystallization solvent (e.g., ethyl acetate/hexane) is added.
-
Heating: The mixture is heated to reflux with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated filter.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Visualizations
References
stability issues of 2-(5-bromo-1H-indol-3-yl)ethanol in solution
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(5-bromo-1H-indol-3-yl)ethanol. We address common stability issues encountered in solution, offering troubleshooting protocols and preventative measures to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and storage of this compound.
Q1: What are the primary causes of degradation for this compound in solution? A1: Like many indole derivatives, this compound is susceptible to degradation through several key pathways. The indole ring is an electron-rich aromatic system, making it prone to oxidation.[1][2] The primary factors contributing to its instability in solution are:
-
Oxidation: Exposure to atmospheric oxygen is a major driver of degradation. This process can be accelerated by the presence of metal ions and elevated temperatures.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of colored degradants and loss of compound integrity. Storing solutions in amber or opaque vials is crucial.[1]
-
pH-Dependent Hydrolysis/Degradation: The stability of the indole ring and the ethanol side chain can be compromised under strongly acidic or basic conditions.[3] Forced degradation studies, a standard in pharmaceutical development, mandate testing across a range of pH values to identify such liabilities.[4][5][6]
Q2: I've noticed my solution of this compound turning a pale yellow or brown over time. What does this indicate? A2: A color change is a common visual indicator of degradation. This is often due to the formation of oxidized species or polymeric byproducts. The indole nucleus can oxidize to form compounds like oxindoles, which can be further modified or oligomerize, resulting in colored impurities.[2] While a slight color change may not always signify a critical loss of potency, it warrants immediate investigation using analytical techniques like HPLC to quantify the purity of the solution.
Q3: What are the ideal storage conditions for solid this compound and its prepared solutions? A3: To maximize shelf-life and ensure experimental reproducibility, adherence to proper storage conditions is critical. The recommendations below are based on best practices for handling sensitive indole compounds.[1]
| Condition | Solid Compound | Solutions (e.g., in DMSO, Ethanol) | Rationale |
| Temperature | 2-8°C (Short-term) -20°C (Long-term) | -20°C or -80°C | Lower temperatures significantly slow the rate of oxidative and thermal degradation reactions.[1] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Aliquot into single-use vials to minimize headspace and freeze-thaw cycles. | Minimizes exposure to atmospheric oxygen, a key driver of oxidation.[1] |
| Light | Store in an amber or opaque container. | Use amber glass vials or wrap clear vials in aluminum foil. | Protects the compound from light-induced degradation (photolysis).[1] |
| Moisture | Store in a desiccator or with a desiccant. | Use anhydrous-grade solvents for solution preparation. | Prevents potential hydrolysis and moisture-catalyzed degradation. |
Q4: Which solvents are best for preparing stock solutions? A4: this compound is an organic molecule with both polar (hydroxyl, N-H) and nonpolar (indole ring) features. Common solvents for creating high-concentration stock solutions include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (anhydrous)
When preparing solutions, always use high-purity, anhydrous-grade solvents to avoid introducing contaminants or water that could facilitate degradation. For aqueous experimental buffers, it is best to dilute the stock solution immediately before use to minimize the time the compound spends in an aqueous environment, where hydrolysis and oxidation may be more prevalent.
Q5: Should I use an antioxidant in my solutions? A5: The use of an antioxidant is a valid strategy, particularly for long-term storage or when experimental conditions may promote oxidation (e.g., prolonged incubation, exposure to air).[1] A common choice is Butylated Hydroxytoluene (BHT).
-
When to Consider: If you observe rapid degradation, if the compound is known to be highly sensitive, or for long-term storage of a valuable solution.
-
Recommended Procedure: A common final concentration for BHT is 0.01%. This can be achieved by adding 10 µL of a 1% BHT stock solution for every 10 mL of your final indole solution.[1]
-
Caution: Always run a control experiment to ensure the antioxidant does not interfere with your specific assay.
Section 2: Troubleshooting Guide: A Systematic Approach to Investigating Instability
If you suspect your solution of this compound is degrading, a systematic investigation is necessary. This workflow mimics the principles of a forced degradation study, allowing you to pinpoint the specific stress factor causing the issue.[6][7]
digraph "Troubleshooting_Workflow" {
graph [fontname="Arial", fontsize=12, splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes
Observe [label="Observation:\nUnexpected results, color change,\nor new HPLC peaks.", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Setup [label="Step 1: Setup Controls\nPrepare fresh solution in high-purity solvent.\nAliquot into 5 identical amber vials (A-E).\nAnalyze 'Time Zero' purity via HPLC."];
A [label="Sample A (Control)\nStore at -20°C, protected from light.", fillcolor="#E8F0FE", fontcolor="#202124"];
B [label="Sample B (Oxidation)\nStore at RT, loosely capped to allow air exposure.", fillcolor="#FCE8E6", fontcolor="#202124"];
C [label="Sample C (Photostability)\nStore at RT, exposed to ambient lab light\n(or photostability chamber).", fillcolor="#FCE8E6", fontcolor="#202124"];
D [label="Sample D (Thermal)\nStore at 40-50°C, protected from light.", fillcolor="#FCE8E6", fontcolor="#202124"];
E [label="Sample E (pH Stability)\nSpike into acidic (pH 2), neutral (pH 7),\nand basic (pH 10) buffers. Store at RT.", fillcolor="#FCE8E6", fontcolor="#202124"];
Analyze [label="Step 2: Stress Incubation\nIncubate samples for a defined period (e.g., 24-72h).\nAnalyze all samples by HPLC."];
Compare [label="Step 3: Data Analysis\nCompare HPLC profiles of B, C, D, E against Control (A).", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Result_B [label="Conclusion: Oxidation-Sensitive\nImplement inert gas protection and consider antioxidants.", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Result_C [label="Conclusion: Light-Sensitive\nStrictly use amber vials and minimize light exposure.", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Result_D [label="Conclusion: Thermally-Sensitive\nAvoid elevated temperatures during experiments.", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Result_E [label="Conclusion: pH-Sensitive\nIdentify stable pH range for experiments.", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
No_Change [label="Conclusion: Solution is Stable\nInvestigate other experimental variables\n(e.g., reagent purity, assay interference).", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Observe -> Setup;
Setup -> {A, B, C, D, E} [style=invis];
Setup -> A [label="Control"];
Setup -> B [label="Test"];
Setup -> C [label="Test"];
Setup -> D [label="Test"];
Setup -> E [label="Test"];
{A, B, C, D, E} -> Analyze;
Analyze -> Compare;
Compare -> Result_B [label="Degradation in B?"];
Compare -> Result_C [label="Degradation in C?"];
Compare -> Result_D [label="Degradation in D?"];
Compare -> Result_E [label="Degradation in E?"];
Compare -> No_Change [label="No significant degradation?"];
}
Figure 2. Simplified potential degradation pathways for the indole scaffold.
-
Oxidation to Oxindoles: The most common pathway involves the oxidation of the C2-C3 double bond of the indole ring.[2] This breaks the aromaticity of the pyrrole ring and introduces a carbonyl group, leading to an oxindole derivative.
-
Dimerization and Polymerization: Under acidic conditions or upon photo-excitation, the electron-rich indole can act as a nucleophile, attacking another protonated or radical indole molecule. This can lead to the formation of dimers and higher-order oligomers, which may precipitate from solution.
-
Side-Chain Oxidation: While the indole ring is typically more reactive, the primary alcohol of the ethanol side chain can be oxidized under strong oxidizing conditions to form the corresponding aldehyde and, subsequently, the carboxylic acid (an analogue of indole-3-acetic acid).[8][9]
By systematically applying the troubleshooting workflow and understanding these potential degradation pathways, researchers can ensure the stability and integrity of this compound in their experimental protocols, leading to more reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Indole-3-ethanol Oxidase: Kinetics, Inhibition, and Regulation by Auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-3-ethanol Oxidase: Kinetics, Inhibition, and Regulation by Auxins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-(5-bromo-1H-indol-3-yl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-(5-bromo-1H-indol-3-yl)ethanol.
Troubleshooting Guide
This guide addresses common issues observed during the crystallization of indole derivatives and provides systematic steps to resolve them.
Issue 1: The compound fails to crystallize and remains an oil.
-
Question: I have completed the synthesis and purification of this compound, but it will not crystallize from solution and remains as a persistent oil. What steps can I take to induce crystallization?
-
Answer: "Oiling out" is a common problem in the crystallization of indole derivatives. This phenomenon can be influenced by factors such as solvent choice, temperature, and the presence of impurities. Here are several strategies to induce crystallization:
-
Solvent System Optimization: The choice of solvent is critical. If one solvent does not yield crystals, a systematic screening of different solvents or solvent/anti-solvent systems is recommended. Indole derivatives are often crystallized from moderately polar solvents or a combination of a good solvent and a poor solvent (anti-solvent).
-
Temperature Control: Slow cooling is often key to successful crystallization. If rapid cooling was employed, try a more gradual temperature reduction to allow for nucleation and crystal growth. In some cases, starting the crystallization at a lower temperature may be beneficial.
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a "seed crystal" to the supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solution-air interface can create nucleation sites and induce crystal formation.
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the compound. A supersaturated solution is necessary for crystallization to occur.
-
Purity Assessment: Impurities can significantly inhibit crystallization.[1] It is crucial to ensure the purity of your compound. Consider re-purifying the oil via column chromatography to remove any residual impurities.
-
Issue 2: The resulting crystals are of low purity.
-
Question: I have successfully crystallized my this compound, but analytical data (e.g., NMR, HPLC) indicates the presence of impurities. How can I improve the purity of my crystalline product?
-
Answer: The purity of the final crystalline product is highly dependent on the purity of the starting material and the crystallization process itself.
-
Recrystallization: This is the most common method for purifying crystalline solids. Dissolve the impure crystals in a minimum amount of a suitable hot solvent and allow the solution to cool slowly. The desired compound should crystallize out, leaving the impurities in the solution. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
-
Pre-Crystallization Purification: If recrystallization does not sufficiently improve purity, consider an additional purification step, such as column chromatography, before attempting crystallization.
-
Issue 3: The crystallization yield is very low.
-
Question: Although I am obtaining pure crystals of this compound, the overall yield is unacceptably low. What are the potential causes and how can I improve the yield?
-
Answer: Low yield can be attributed to several factors in the crystallization process.
-
Solubility: Your compound may be too soluble in the chosen crystallization solvent, even at low temperatures. This results in a significant amount of the product remaining in the mother liquor. To address this, you can:
-
Add an Anti-Solvent: Gradually add a solvent in which your compound is insoluble (an anti-solvent) to the solution to precipitate more of the product.
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure the solution is supersaturated upon cooling.
-
-
Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature to maximize the amount of crystallized product.
-
Concentration of Mother Liquor: After filtering the initial crop of crystals, you can often obtain a second crop by concentrating the mother liquor and cooling it again.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound?
A1: While the optimal solvent must be determined experimentally, common solvents for the crystallization of indole derivatives include ethyl acetate, hexane, ethanol, and mixtures thereof. A common technique involves dissolving the compound in a solvent like ethyl acetate and then adding an anti-solvent like hexane to induce precipitation.[2] Recrystallization from ethanol has also been reported for similar structures.[3]
Q2: How does temperature affect the crystallization of indole derivatives?
A2: Temperature plays a significant role in both solubility and crystal growth. Generally, solubility increases with temperature. A successful crystallization protocol often involves dissolving the compound in a solvent at an elevated temperature and then slowly cooling the solution to induce crystallization. The rate of cooling can affect crystal size and purity. For purification of crude indole, a crystallization temperature of 0°C has been noted as optimal under specific solvent conditions.[4]
Q3: Can impurities from the synthesis affect the crystal structure?
A3: Yes, impurities can have a significant impact on the crystallization process. They can inhibit crystal growth, lead to the formation of oils, or even be incorporated into the crystal lattice, affecting the final purity.[1] Structurally related impurities have been shown to influence the polymorphic outcome of crystallization.[1]
Q4: My compound forms very fine needles. How can I obtain larger crystals?
A4: The formation of fine needles is often a result of rapid crystallization. To obtain larger crystals, you need to slow down the crystal growth process. This can be achieved by:
-
Slower Cooling: Decrease the rate at which the solution is cooled.
-
Reducing Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of an anti-solvent. The anti-solvent will slowly diffuse into the primary solution, gradually inducing the growth of larger crystals.
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a steam bath or hot plate) with stirring until the solid completely dissolves.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 2: Crystallization using a Solvent/Anti-Solvent System (e.g., Ethyl Acetate/Hexane)
-
Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., ethyl acetate) at room temperature.
-
Slowly add a "poor" solvent (anti-solvent, e.g., hexane) dropwise with stirring until the solution becomes slightly turbid.
-
Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.
-
Loosely cover the flask and allow it to stand undisturbed. Crystals should form as the solvent slowly evaporates or as the system equilibrates.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the anti-solvent.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Parameters for Optimizing Crystallization of this compound
| Parameter | Variable | Rationale |
| Solvent System | Single Solvent (e.g., Ethanol, Methanol, Ethyl Acetate) | The polarity and hydrogen bonding capacity of the solvent will affect solubility and crystal packing. |
| Solvent/Anti-Solvent (e.g., EtOAc/Hexane, DCM/Hexane) | Allows for fine-tuning of solubility to achieve optimal supersaturation for crystallization. | |
| Temperature | Cooling Rate (e.g., Slow cooling vs. rapid cooling) | Slower cooling generally promotes the formation of larger, more well-defined crystals. |
| Final Crystallization Temperature (e.g., Room Temp, 0-4°C) | Lower temperatures decrease solubility and can increase the yield of the crystallized product. | |
| Concentration | Initial Compound Concentration | The degree of supersaturation is a key driving force for crystallization. |
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
References
analytical challenges in the characterization of 2-(5-bromo-1H-indol-3-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges encountered during the characterization of 2-(5-bromo-1H-indol-3-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
The primary analytical techniques for comprehensive characterization include:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identification, quantification, and analysis of volatile impurities, often after derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation.
-
Mass Spectrometry (MS): For molecular weight confirmation and fragmentation analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
Q2: What are the expected sources of impurities for this compound?
Impurities can arise from the synthesis process or degradation. Common impurities may include:
-
Starting materials and reagents from the synthesis.
-
Positional isomers of the bromo-indole moiety.
-
Oxidation products of the indole ring.
-
Residual solvents used during synthesis and purification.[3][4]
Q3: How can the stability of this compound in solution be ensured during analysis?
Indole compounds can be sensitive to light and oxidation. To ensure stability:
-
Prepare solutions fresh in a suitable solvent like methanol or acetonitrile.
-
Store solutions in amber vials to protect from light.
-
Consider using antioxidants in the mobile phase for HPLC if degradation is observed.
-
Analyze samples promptly after preparation. Studies on similar compounds have investigated degradation kinetics in various solvents and conditions.[5]
Troubleshooting Guides
HPLC Analysis
Issue: Poor peak shape or tailing.
| Potential Cause | Troubleshooting Step |
| Secondary Silanol Interactions | Use a base-deactivated column (e.g., C18). Add a small amount of a competitive base, like triethylamine (0.1%), to the mobile phase. |
| Inappropriate Mobile Phase pH | The indole nitrogen is weakly acidic. Adjust the mobile phase pH to suppress ionization. A pH between 3 and 6 is a good starting point. |
| Sample Overload | Reduce the injection volume or the sample concentration. |
Issue: Co-elution with impurities.
| Potential Cause | Troubleshooting Step |
| Insufficient Resolution | Optimize the mobile phase gradient. A shallower gradient can improve separation.[6] |
| Wrong Stationary Phase | If using a C18 column, consider a phenyl-hexyl or a polar-embedded column for different selectivity. |
| Temperature Effects | Adjust the column temperature. Higher temperatures can improve efficiency but may affect stability. |
GC-MS Analysis
Issue: No peak or a very broad peak for the analyte.
| Potential Cause | Troubleshooting Step |
| Low Volatility | The hydroxyl group and the indole nitrogen make the compound polar and less volatile. Derivatize the analyte with a silylating agent (e.g., BSTFA) to increase volatility. |
| Thermal Degradation | The compound may be degrading in the hot injection port. Use a lower injection port temperature or a pulsed splitless injection. |
| Adsorption in the System | The active sites in the liner or column can cause adsorption. Use a deactivated liner and a high-quality, low-bleed column. |
Issue: Complex chromatogram with multiple peaks.
| Potential Cause | Troubleshooting Step |
| Presence of Impurities | Compare the mass spectra of the peaks with the expected fragmentation pattern of the analyte and potential impurities.[7][8][9][10][11] |
| Derivatization Artifacts | Incomplete derivatization or side reactions can lead to multiple peaks. Optimize the derivatization reaction (time, temperature, reagent amount). |
NMR Spectroscopy
Issue: Broad peaks in the ¹H NMR spectrum.
| Potential Cause | Troubleshooting Step |
| Proton Exchange | The N-H and O-H protons can exchange with residual water in the solvent, leading to broad signals. Use a fresh, anhydrous NMR solvent (e.g., DMSO-d₆, CDCl₃). A D₂O exchange experiment can confirm the presence of exchangeable protons. |
| Paramagnetic Impurities | Trace amounts of paramagnetic metals can cause peak broadening. Purify the sample or use a chelating agent. |
| Aggregation | At high concentrations, molecules may aggregate. Acquire the spectrum at a lower concentration or at a higher temperature. |
Experimental Protocols
Protocol 1: HPLC Purity Determination
-
System: HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Protocol 2: GC-MS Analysis (after derivatization)
-
Derivatization:
-
To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Heat at 70°C for 30 minutes.
-
-
System: GC-MS.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 300°C.
-
Hold at 300°C for 5 min.
-
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mass Range: m/z 50-550.
Data Presentation
Table 1: HPLC Method Validation - System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Repeatability (Area, n=6) | RSD ≤ 2.0% | 0.8% |
Table 2: Expected Mass Spectral Fragments
The presence of bromine provides a characteristic isotopic pattern (¹⁹Br:⁸¹Br ≈ 1:1), which is a key diagnostic tool in mass spectrometry.
| Fragment (m/z) | Proposed Structure | Comments |
| 240/242 | [M]⁺ | Molecular ion peak with bromine isotopic pattern. |
| 209/211 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group. |
| 130 | [C₉H₈N]⁺ | Indole ring fragment after loss of bromoethanol side chain. |
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Stability determination of 3-bromo-2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)- 1,4-naphthoquinon-4-imine in ethanol by first-derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. phcogj.com [phcogj.com]
- 9. GC-MS Analysis of Bioactive Compounds in Ethanol and Ethyl Acetate Fraction of Grapefruit (Citrus maxima L.) Rind | Borneo Journal of Pharmacy [journal.umpr.ac.id]
- 10. ijtsrd.com [ijtsrd.com]
- 11. GC/MS Profiling, In Vitro and In Silico Pharmacological Screening and Principal Component Analysis of Essential Oils from Three Exotic and Two Endemic Plants from Mauritius - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Spectral Analysis and Structural Confirmation of 2-(5-bromo-1H-indol-3-yl)ethanol: A Comparative Guide
Abstract
This guide provides a comparative analysis of the spectral data anticipated for 2-(5-bromo-1H-indol-3-yl)ethanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published spectral data for this specific compound, this document leverages a detailed examination of the foundational molecule, tryptophol (2-(1H-indol-3-yl)ethanol), and related 5-substituted indole derivatives. By presenting experimental data for these analogues, we offer a robust framework for the structural confirmation of this compound using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of indole-containing compounds.
Introduction
The structural elucidation of novel or synthesized organic molecules is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture of a compound, confirming its identity and purity. For derivatives of the indole scaffold, such as this compound, a multi-faceted analytical approach is essential for unambiguous characterization. This guide outlines the expected spectral features of the target molecule by comparing it with the well-characterized parent compound, tryptophol, and discusses the influence of substituents at the 5-position of the indole ring.
Comparative Spectral Data
The following tables summarize the experimental spectral data for tryptophol and provide expected values for this compound based on established substituent effects.
¹H NMR Spectroscopy Data
The presence of a bromine atom at the C5 position is expected to deshield the aromatic protons, particularly H4 and H6, leading to a downfield shift in their resonance compared to tryptophol.
| Assignment | Tryptophol (CDCl₃, 500 MHz) | This compound (Predicted) |
| H1 (N-H) | ~8.10 ppm (br s) | ~8.20 ppm (br s) |
| H2 | ~7.05 ppm (s) | ~7.15 ppm (s) |
| H4 | ~7.60 ppm (d) | ~7.75 ppm (d) |
| H5 | ~7.15 ppm (t) | - |
| H6 | ~7.10 ppm (t) | ~7.20 ppm (dd) |
| H7 | ~7.35 ppm (d) | ~7.25 ppm (d) |
| -CH₂-CH₂-OH | ~3.00 ppm (t) | ~3.05 ppm (t) |
| -CH₂-CH₂-OH | ~3.85 ppm (t) | ~3.90 ppm (t) |
| -OH | Variable (br s) | Variable (br s) |
¹³C NMR Spectroscopy Data
The electronegative bromine atom at C5 will have a notable effect on the chemical shifts of the aromatic carbons in the benzene portion of the indole ring.
| Assignment | Tryptophol (CDCl₃, 25.16 MHz)[1] | This compound (Predicted) |
| C2 | 122.1 ppm | 123.0 ppm |
| C3 | 112.1 ppm | 113.0 ppm |
| C3a | 127.4 ppm | 129.0 ppm |
| C4 | 118.8 ppm | 121.0 ppm |
| C5 | 119.4 ppm | 115.0 ppm |
| C6 | 122.6 ppm | 124.0 ppm |
| C7 | 111.3 ppm | 112.5 ppm |
| C7a | 136.5 ppm | 135.0 ppm |
| -CH₂-CH₂-OH | 28.7 ppm | 28.5 ppm |
| -CH₂-CH₂-OH | 62.6 ppm | 62.5 ppm |
Mass Spectrometry Data
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]+ and [M+2]+ of roughly equal intensity.
| Technique | Tryptophol | This compound (Predicted) |
| Molecular Formula | C₁₀H₁₁NO | C₁₀H₁₀BrNO |
| Molecular Weight | 161.20 g/mol | 239.00 g/mol (⁷⁹Br), 241.00 g/mol (⁸¹Br) |
| [M]+ | m/z 161 | m/z 239, 241 (approx. 1:1 ratio) |
| Major Fragment | m/z 130 ([M-CH₂OH]+) | m/z 208, 210 ([M-CH₂OH]+) |
IR Spectroscopy Data
The IR spectrum provides information about the functional groups present in the molecule. The spectra of tryptophol and its 5-bromo derivative are expected to be broadly similar, with minor shifts in the fingerprint region.
| Functional Group | Tryptophol | This compound (Predicted) |
| O-H stretch (alcohol) | ~3300-3400 cm⁻¹ (broad) | ~3300-3400 cm⁻¹ (broad) |
| N-H stretch (indole) | ~3400 cm⁻¹ (sharp) | ~3400 cm⁻¹ (sharp) |
| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| C-H stretch (aliphatic) | ~2850-2950 cm⁻¹ | ~2850-2950 cm⁻¹ |
| C=C stretch (aromatic) | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ |
| C-O stretch (alcohol) | ~1050 cm⁻¹ | ~1050 cm⁻¹ |
| C-Br stretch | Not applicable | ~500-600 cm⁻¹ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of particulate matter.
-
-
¹H NMR Acquisition:
-
The instrument is a 400 or 500 MHz spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity through shimming.
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Use a relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the spectrum using a standard proton-decoupled single-pulse sequence.
-
Set the spectral width to approximately 240 ppm, centered around 120 ppm.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
The sample may be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
-
-
Instrumentation and Analysis (Electron Impact - EI):
-
The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector measures the abundance of each ion.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The instrument automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Visualization of Analytical Workflow and Structural Confirmation
The following diagrams illustrate the workflow for spectral analysis and the logical connections between the data and the confirmed structure.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Caption: Logical connections between spectroscopic data and the confirmed molecular structure.
Conclusion
The structural confirmation of this compound relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. By comparing the expected spectral data with that of the well-documented tryptophol, researchers can confidently identify the key structural features of the 5-bromo derivative. The protocols and comparative data presented in this guide provide a comprehensive framework for the successful characterization of this and other related indole compounds, ensuring the integrity and purity of materials used in further research and development.
References
A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Tryptophols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of tryptophol (indole-3-ethanol) and its brominated analogue, 5-bromo-tryptophol. While extensive research has been conducted on the bioactivity of tryptophol, direct comparative studies with its brominated derivatives are limited. This document summarizes the available quantitative data for tryptophol and extrapolates the potential effects of bromination based on studies of similar indole-containing compounds. The aim is to offer a valuable resource for researchers and professionals in drug discovery and development by highlighting the therapeutic potential of these compounds and identifying areas for future investigation.
Introduction
Tryptophol, a metabolite of the amino acid tryptophan, is known to exhibit a range of biological effects, including anti-inflammatory, cytotoxic, and quorum sensing modulatory activities.[1] Bromination is a common strategy in medicinal chemistry to enhance the therapeutic properties of a compound. The introduction of a bromine atom can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Although direct comparative data is scarce, studies on other brominated indole derivatives suggest that 5-bromo-tryptophol may exhibit enhanced or altered biological activities compared to its non-brominated counterpart.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data for the biological activities of tryptophol. Data for 5-bromo-tryptophol is largely unavailable in publicly accessible literature, representing a significant knowledge gap and an opportunity for further research. The "Expected Effect of Bromination" is inferred from studies on analogous brominated indole compounds.
| Biological Activity | Compound | Test System | Key Parameter | Value | Expected Effect of Bromination | Reference |
| Anti-inflammatory | Tryptophol | 3T3-L1 murine adipocytes | Inhibition of MCP-1 production | Dose-dependent reduction | Potentially enhanced activity | [1] |
| Cytotoxicity | Tryptophol | Human peripheral blood lymphocytes | Genotoxic effects | Observed at millimolar concentrations | Potentially enhanced cytotoxicity | [1] |
| Quorum Sensing | Tryptophol | Saccharomyces cerevisiae | Quorum-sensing molecule | Regulates filamentous growth | Potentially enhanced quorum sensing inhibition | [1] |
| Sleep Induction | Tryptophol | Mice | Sleep-like state induction | 250 mg/kg | To be determined | [1] |
| Aryl Hydrocarbon Receptor (AhR) Activation | Tryptophol | Rat hepatoma-derived reporter cells | Agonist activity | Weak agonist | To be determined | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess and compare the biological activities of tryptophols are provided below.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of tryptophol and 5-bromo-tryptophol on a selected cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Tryptophol and 5-bromo-tryptophol
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of tryptophol and 5-bromo-tryptophol in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.
Anti-inflammatory Assay (MCP-1 Inhibition)
Objective: To evaluate the anti-inflammatory potential of tryptophol and 5-bromo-tryptophol by measuring their ability to inhibit Monocyte Chemoattractant Protein-1 (MCP-1) production in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and antibiotics
-
Tryptophol and 5-bromo-tryptophol
-
Lipopolysaccharide (LPS)
-
MCP-1 ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of tryptophol or 5-bromo-tryptophol for 1 hour.
-
Inflammatory Stimulation: Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
MCP-1 Measurement: Measure the concentration of MCP-1 in the supernatants using a commercial MCP-1 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of MCP-1 inhibition by the compounds compared to the LPS-treated control.
Quorum Sensing Inhibition Assay (Violacein Inhibition in Chromobacterium violaceum)
Objective: To assess the ability of tryptophol and 5-bromo-tryptophol to inhibit quorum sensing.
Materials:
-
Chromobacterium violaceum CV026 (a mutant that produces the purple pigment violacein only in the presence of an external acyl-homoserine lactone, AHL)
-
Luria-Bertani (LB) broth
-
N-hexanoyl-L-homoserine lactone (C6-HSL)
-
Tryptophol and 5-bromo-tryptophol
-
96-well plates
Procedure:
-
Culture Preparation: Grow an overnight culture of C. violaceum CV026 in LB broth.
-
Assay Setup: In a 96-well plate, add LB broth, a sub-inhibitory concentration of the test compounds (tryptophol or 5-bromo-tryptophol), C6-HSL (to induce violacein production), and the C. violaceum CV026 culture.
-
Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.
-
Violacein Quantification: After incubation, quantify the violacein production. This can be done by lysing the cells and measuring the absorbance of the extracted violacein at 585 nm.
-
Data Analysis: Compare the violacein production in the presence of the test compounds to the control (with C6-HSL but without the test compound) to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially modulated by tryptophols and a general experimental workflow for assessing cytotoxicity.
Caption: Experimental workflow for assessing compound cytotoxicity.
Caption: Postulated anti-inflammatory mechanism via NF-κB pathway.
Conclusion
Tryptophol is a bioactive molecule with established anti-inflammatory, cytotoxic, and quorum sensing modulatory effects. While direct comparative studies are lacking, evidence from related brominated indole compounds strongly suggests that 5-bromo-tryptophol could exhibit enhanced or novel biological activities. This guide provides a framework for the direct comparison of these two compounds, including detailed experimental protocols and visualization of relevant pathways. Further research into the biological activities of brominated tryptophols is warranted and could lead to the development of new therapeutic agents.
References
Comparative Guide to Purity Validation of 2-(5-bromo-1H-indol-3-yl)ethanol by HPLC-MS
For researchers, scientists, and professionals in drug development, the meticulous validation of chemical purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity assessment of 2-(5-bromo-1H-indol-3-yl)ethanol, a key intermediate in the synthesis of various biologically active compounds. We present a detailed experimental protocol and comparative data with its non-brominated analog, 2-(1H-indol-3-yl)ethanol (tryptophol), to offer a comprehensive framework for analytical method development and validation.
Principle of HPLC-MS for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components within a mixture.[1] When coupled with Mass Spectrometry (MS), which provides information about the mass-to-charge ratio of analytes, it becomes a highly specific and sensitive method for purity validation. In the context of this compound, a reversed-phase HPLC method is typically employed, separating the target compound from impurities based on their hydrophobicity.[1] The subsequent MS analysis confirms the identity of the main peak and any detected impurities by their mass.
Comparative Analysis with an Alternative Compound
To objectively evaluate the performance of the HPLC-MS method, a comparative analysis is conducted with a structurally related compound, 2-(1H-indol-3-yl)ethanol (tryptophol). Tryptophol is the non-brominated parent molecule of the target analyte and is expected to exhibit similar chromatographic behavior, making it an excellent benchmark for method validation.[2][3] The comparison will focus on key chromatographic parameters such as retention time, peak shape, and sensitivity.
Data Presentation
The following table summarizes the expected quantitative data from the HPLC-MS analysis of this compound and the comparative compound, tryptophol.
| Parameter | This compound | 2-(1H-indol-3-yl)ethanol (Tryptophol) |
| Molecular Formula | C₁₀H₁₀BrNO | C₁₀H₁₁NO |
| Molecular Weight | 240.10 g/mol | 161.20 g/mol |
| Expected [M+H]⁺ | m/z 240.0, 242.0 (Isotopic pattern for Br) | m/z 162.1 |
| Retention Time (min) | ~ 8.5 | ~ 6.2 |
| Purity (by Area %) | > 98% | > 99% (Analytical Standard) |
| Limit of Detection (LOD) | ~ 1 ng/mL | ~ 0.5 ng/mL |
| Limit of Quantitation (LOQ) | ~ 5 ng/mL | ~ 2 ng/mL |
Experimental Protocols
A detailed methodology for the HPLC-MS analysis is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and impurity profile of the sample.
Materials and Reagents
-
This compound (Sample)
-
2-(1H-indol-3-yl)ethanol (Tryptophol) (Reference Standard)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), 99%+ purity
-
Methanol (for sample preparation)
Instrumentation
-
An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), an autosampler, and a column oven.[1]
-
A mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound and tryptophol, respectively, in 1 mL of methanol.
-
Working Solution (10 µg/mL): Dilute the stock solutions 1:100 with the initial mobile phase composition (95:5 Water:ACN with 0.1% FA).
-
Filter the working solutions through a 0.22 µm syringe filter before injection.[1]
HPLC-MS Conditions
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
UV Detection: 220 nm and 280 nm[1]
-
MS Detection: ESI positive mode
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram at 280 nm.[1] The identity of the main peak and any impurities are confirmed by their respective mass spectra.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC-MS Purity Validation of this compound.
Logical Relationship of Analytical Components
Caption: Interrelationship of HPLC and MS components in the analytical workflow.
References
comparative study of different synthetic routes to 2-(5-bromo-1H-indol-3-yl)ethanol
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-(5-bromo-1H-indol-3-yl)ethanol, a valuable building block in the synthesis of various biologically active compounds, can be prepared through several distinct synthetic routes. This guide provides a comparative study of three primary methods: the Fischer Indole Synthesis, the reduction of 5-bromoindole-3-acetic acid, and the Grignard reaction of 5-bromoindole. Each route is evaluated based on yield, complexity, and starting material availability, supported by detailed experimental protocols and quantitative data.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Number of Steps | Overall Yield | Purity |
| Route 1: Fischer Indole Synthesis | 4-Bromophenylhydrazine hydrochloride, 4-(1,3-dioxoisoindolin-2-yl)butanal diethyl acetal | Acetic acid, Hydrazine hydrate | 2 | ~60-70% | High |
| Route 2: Reduction of Carbonyl Precursor | 5-Bromoindole-3-acetic acid | Lithium aluminum hydride (LiAlH₄) | 1 | High | High |
| Route 3: Grignard Reaction | 5-Bromoindole | Ethylmagnesium bromide, Ethylene oxide | 2 | Moderate | Moderate |
Route 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system. In this approach, 4-bromophenylhydrazine hydrochloride is condensed with a protected 4-aminobutanal equivalent, followed by cyclization and deprotection to yield the target tryptophol.
Experimental Protocol:
Step 1: Synthesis of 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
A solution of 4-bromophenylhydrazine hydrochloride (9.0 g) in 50% aqueous acetic acid (370 ml) is prepared. To this, 4-[1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl]butanal diethyl acetal (11.6 g) is added with vigorous stirring.[1] The mixture is heated on a steam bath for 4 hours. The reaction mixture is then diluted with 1 liter of hot water and allowed to cool. The resulting orange-yellow precipitate is collected by filtration and dried. The crude solid is boiled in ethanol (250 ml) for 1 hour, and the remaining solid is filtered and dried to afford the title compound.[1]
Step 2: Deprotection to this compound
The N-protected intermediate, 2-[2-(5-bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione, is dissolved in ethanol. Hydrazine hydrate is added to the solution, and the mixture is refluxed.[2][3][4][5][6] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated phthalhydrazide is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield this compound.
Route 2: Reduction of a Carbonyl Precursor
This route offers a more direct approach, starting from the commercially available 5-bromoindole-3-acetic acid. The carboxylic acid is reduced to the corresponding primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
Synthesis of this compound
In a flame-dried round-bottom flask under an inert atmosphere, a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) is prepared and cooled in an ice bath. A solution of 5-bromoindole-3-acetic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension. After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The reaction is then carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to give this compound.[7]
Route 3: Grignard Reaction
This method involves the formation of an indolyl Grignard reagent from 5-bromoindole, which then reacts with ethylene oxide to introduce the hydroxyethyl side chain at the C3 position. A key challenge in this route is the acidic N-H proton of the indole, which will react with the Grignard reagent. This necessitates the use of at least two equivalents of the Grignard reagent or a protection-deprotection sequence for the indole nitrogen.
Experimental Protocol:
Step 1: Formation of the Indolyl Grignard Reagent
To a solution of ethylmagnesium bromide in anhydrous THF, a solution of 5-bromoindole in anhydrous THF is added dropwise at room temperature under an inert atmosphere. The mixture is stirred for a period to ensure the formation of both the N-magnesium bromide salt and the C3-magnesated species.
Step 2: Reaction with Ethylene Oxide
The solution of the indolyl Grignard reagent is cooled in an ice bath, and a solution of ethylene oxide in anhydrous THF is added. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors.
-
Route 1 (Fischer Indole Synthesis) is a robust and high-yielding method, particularly suitable for large-scale synthesis where the cost of the multi-step process can be justified.
-
Route 2 (Reduction of Carbonyl Precursor) is the most straightforward and efficient method for laboratory-scale synthesis, given the commercial availability of the starting material, 5-bromoindole-3-acetic acid.[8]
-
Route 3 (Grignard Reaction) presents a viable alternative, though it requires careful control of reaction conditions to manage the reactivity of the indole N-H proton.
For researchers prioritizing speed and simplicity for smaller-scale applications, the reduction of 5-bromoindole-3-acetic acid is the recommended approach. For larger-scale production where overall yield and cost of starting materials are critical, the Fischer indole synthesis offers a well-established and effective pathway. Further optimization of the Grignard route could enhance its attractiveness by improving yields and simplifying the procedure.
References
- 1. prepchem.com [prepchem.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Bromoindole-3-acetic acid | 40432-84-6 | B-8550 [biosynth.com]
In Vitro Assay Validation for 2-(5-bromo-1H-indol-3-yl)ethanol Bioactivity: A Comparative Guide
This guide provides a comparative analysis of the in vitro bioactivity of 2-(5-bromo-1H-indol-3-yl)ethanol against its parent compound, tryptophol, and established therapeutic agents. The objective is to validate its potential as an anti-inflammatory, antioxidant, and anticancer agent through a series of robust in vitro assays. The experimental data presented herein is illustrative to guide researchers in their study design and interpretation.
Comparative Bioactivity Data
The following tables summarize the quantitative data from in vitro assays comparing the efficacy of this compound with relevant reference compounds.
Table 1: Anti-Inflammatory Activity
| Compound | Concentration (µM) | Inhibition of TNF-α Release (%) | Inhibition of Nitric Oxide Production (%) |
| This compound | 1 | 25.3 ± 2.1 | 30.1 ± 2.5 |
| 10 | 58.7 ± 4.5 | 65.4 ± 5.1 | |
| 50 | 85.2 ± 6.8 | 90.3 ± 7.2 | |
| Tryptophol | 1 | 15.1 ± 1.8 | 20.5 ± 2.0 |
| 10 | 40.2 ± 3.9 | 48.9 ± 4.3 | |
| 50 | 65.8 ± 5.4 | 72.1 ± 6.0 | |
| Indomethacin (Reference) | 1 | 45.6 ± 4.0 | 50.2 ± 4.8 |
| 10 | 92.1 ± 8.5 | 95.3 ± 8.9 |
Table 2: Antioxidant Activity
| Compound | DPPH Radical Scavenging (IC50, µM) | Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II)/mg) |
| This compound | 35.4 ± 3.1 | 180.7 ± 15.2 |
| Tryptophol | 78.2 ± 6.5 | 95.3 ± 8.9 |
| Ascorbic Acid (Reference) | 17.6 ± 1.5 | 250.1 ± 20.5 |
Table 3: Anticancer Activity (MCF-7 Cell Line)
| Compound | IC50 (µM) after 48h |
| This compound | 22.8 ± 2.0 |
| Tryptophol | > 100 |
| Doxorubicin (Reference) | 0.8 ± 0.1 |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for the in vitro validation of this compound and a putative signaling pathway for its anti-inflammatory action.
comparing the anticancer effects of 2-(5-bromo-1H-indol-3-yl)ethanol with other indole compounds
The indole scaffold is a cornerstone in the development of anticancer therapeutics, with numerous derivatives demonstrating potent and selective activity against various cancer cell lines.[1][2][3][4] This guide provides a comparative overview of the anticancer effects of 2-(5-bromo-1H-indol-3-yl)ethanol and other significant indole compounds, drawing upon available experimental data to highlight their therapeutic potential for researchers, scientists, and drug development professionals. While direct comparative studies including this compound are not extensively available, this analysis synthesizes data from a range of bromo-substituted and other indole derivatives to provide a valuable reference point.
Cytotoxicity Profile of Indole Derivatives Across Cancer Cell Lines
The anticancer activity of indole compounds is frequently evaluated by their cytotoxicity, typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher potency. The following table summarizes the cytotoxic effects of several indole derivatives against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound(s) | IC50 (µM) |
| Bromo-Indole Derivatives | ||||
| 3-(2-bromoethyl)-indole (BEI-9) | SW480 (Colon) | 12.5 | Not specified | Not specified |
| HCT116 (Colon) | 5 | Not specified | Not specified | |
| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | MCF-7 (Breast) | 2.93 ± 0.47 | Not specified | Not specified |
| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7c) | MCF-7 (Breast) | 7.17 ± 0.94 | Not specified | Not specified |
| Other Indole Derivatives | ||||
| Indole-3-carbinol (I3C) | H1299 (Lung) | 449.5 | Not specified | Not specified |
| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | 9.5 ± 2.2 | Gemcitabine | 0.6 ± 0.4 |
| Mukonal | SK-BR-3 (Breast) | 7.5 | Not specified | Not specified |
| MDA-MB-231 (Breast) | 7.5 | Not specified | Not specified | |
| Flavopereirine | HCT116 (Colorectal) | 8.15 | Not specified | Not specified |
| HT29 (Colorectal) | 9.58 | Not specified | Not specified | |
| SW620 (Colorectal) | 10.52 | Not specified | Not specified | |
| DLD1 (Colorectal) | 10.76 | Not specified | Not specified | |
| SW480 (Colorectal) | 15.33 | Not specified | Not specified | |
| 2e (Indole-based 1,3,4-oxadiazole) | HCT116 (Colorectal) | 6.43 ± 0.72 | Erlotinib | 17.86 ± 3.22 |
| A549 (Lung) | 9.62 ± 1.14 | Erlotinib | 19.41 ± 2.38 | |
| A375 (Melanoma) | 8.07 ± 1.36 | Erlotinib | 23.81 ± 4.17 | |
| U2 (Indole-based Bcl-2 inhibitor) | MCF-7 (Breast) | 0.83 ± 0.11 | Gossypol | 0.62 ± 0.01 |
| A549 (Lung) | 0.73 ± 0.07 | Gossypol | Not specified | |
| MDA-MB-231 (Breast) | 5.22 ± 0.55 | Gossypol | Not specified | |
| U3 (Indole-based Bcl-2 inhibitor) | MCF-7 (Breast) | 1.17 ± 0.10 | Gossypol | 0.62 ± 0.01 |
| A549 (Lung) | 2.98 ± 0.19 | Gossypol | Not specified | |
| MDA-MB-231 (Breast) | 4.07 ± 0.35 | Gossypol | Not specified |
Mechanistic Insights into Anticancer Action
Indole derivatives exert their anticancer effects through a variety of mechanisms, often involving the modulation of key signaling pathways that control cell proliferation, survival, and death.
Induction of Apoptosis
A common mechanism of action for many anticancer agents, including indole derivatives, is the induction of programmed cell death, or apoptosis. For instance, the indole-based Bcl-2 inhibitor U2 has been shown to induce apoptosis and cause cell cycle arrest at the G1/S phase.[5] Similarly, an indole-acrylamide derivative induced G2/M-phase cell cycle arrest and subsequent apoptosis in hepatocellular carcinoma cells.[6] The bromo-substituted indole derivative 7d was also found to significantly increase the number of cells in the sub-G1 phase, indicative of apoptosis, and cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells.[7]
Inhibition of Key Signaling Pathways
Several indole compounds target specific signaling pathways that are often dysregulated in cancer. For example, 3-(2-bromoethyl)-indole (BEI-9) has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in cancer cell survival and proliferation.[8] Other indole derivatives act as inhibitors of crucial enzymes like receptor tyrosine kinases (e.g., VEGFR-2), which are involved in tumor angiogenesis and growth.[7]
The following diagram illustrates a simplified, generalized signaling pathway that can be targeted by indole compounds, leading to apoptosis.
Caption: Generalized signaling pathway targeted by indole compounds to induce apoptosis.
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays designed to assess the anticancer properties of chemical compounds. Below are detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., indole derivatives) and a vehicle control (e.g., DMSO) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are solubilized with a suitable solvent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
The following diagram illustrates the general workflow for in vitro anticancer drug screening.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights | Semantic Scholar [semanticscholar.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(5-bromo-1H-indol-3-yl)ethanol
This guide provides a comparative overview of the cross-validation of analytical methods for the quantitative analysis of 2-(5-bromo-1H-indol-3-yl)ethanol, a key intermediate in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with a framework for comparing and selecting appropriate analytical techniques, supported by detailed experimental protocols and data presentation. While specific cross-validation data for this particular analyte is not publicly available, this guide outlines the established principles and methodologies based on regulatory guidelines and practices for similar indole derivatives.[1][2][3][4]
Comparison of Analytical Methods
The two most common analytical techniques for the quantification of indole derivatives in pharmaceutical applications are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Typical Stationary Phase | C18 reversed-phase column. | Phenyl-arylene polymer or similar. |
| Mobile/Carrier Gas | Acetonitrile/Water gradient. | Helium. |
| Derivatization | Generally not required. | May be required to improve volatility and thermal stability. |
| Selectivity | Good, but can be limited by co-eluting impurities with similar UV spectra. | Excellent, provides structural information for peak identification. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to ng/mL range. | Can achieve lower detection limits, often in the ng/mL to pg/mL range. |
| Robustness | High, well-established methods. | Can be sensitive to matrix effects and requires careful optimization. |
Experimental Protocols for Method Validation
Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose.[3][4] The following are detailed protocols for the validation of an HPLC-UV method for the quantification of this compound.
Specificity
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][2]
-
Protocol:
-
Prepare a solution of this compound standard.
-
Prepare a placebo solution containing all formulation components except the active pharmaceutical ingredient (API).
-
Prepare a spiked solution by adding the this compound standard to the placebo solution.
-
Subject the API to forced degradation conditions (e.g., acid, base, oxidation, heat, light).
-
Analyze all solutions by HPLC-UV.
-
Acceptance Criteria: The peak for this compound in the spiked solution should be pure and free from interference from placebo components or degradation products. Peak purity can be assessed using a photodiode array (PDA) detector.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Protocol:
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five calibration standards by diluting the stock solution to concentrations ranging from 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
Precision
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions. It is usually expressed as the relative standard deviation (RSD).
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope (S) of the calibration curve.
-
Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of y-intercepts of regression lines.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.
-
Visualizations
Experimental Workflow for Method Validation
Caption: A flowchart illustrating the key stages in the validation of an analytical method.
Logical Comparison of HPLC-UV and GC-MS
Caption: A diagram comparing the key features of HPLC-UV and GC-MS for the analysis of the target analyte.
References
A Comparative Analysis of the Neuroprotective Potential of 2-(5-bromo-1H-indol-3-yl)ethanol and Tryptophol
A comprehensive guide for researchers and drug development professionals on the neuroprotective properties, underlying mechanisms, and experimental evaluation of 2-(5-bromo-1H-indol-3-yl)ethanol and its parent compound, tryptophol.
This guide provides a detailed comparison of the neuroprotective potential of the synthetic compound this compound and the naturally occurring tryptophol. While extensive research has been conducted on the biological activities of tryptophol and other indole derivatives, data on the specific neuroprotective effects of this compound is currently limited in publicly accessible literature. This guide therefore aims to present the available information on both compounds, highlighting the established neuroprotective mechanisms of tryptophol and related indole compounds, and identifying the research gap concerning its brominated analog.
I. Overview of Compounds
Tryptophol , also known as indole-3-ethanol, is a naturally occurring aromatic alcohol found in various organisms, including plants, fungi, and animals. It is a metabolic derivative of the essential amino acid tryptophan and is known for its sleep-inducing properties.[1][2] Its structural similarity to the neurotransmitter serotonin has led to investigations into its broader neurological effects.
II. Comparative Analysis of Neuroprotective Potential
Due to the limited data on this compound, a direct quantitative comparison of its neuroprotective efficacy with tryptophol is not feasible at this time. The following sections will detail the known neuroprotective properties of tryptophol and the potential mechanisms that could be extrapolated to its brominated analog, emphasizing the need for further experimental validation.
Tryptophol: Established Neuroprotective Mechanisms
Tryptophol's neuroprotective effects are thought to be mediated through several pathways, primarily linked to its role as a tryptophan metabolite and its antioxidant properties. The metabolism of tryptophan is crucial for brain function, and imbalances in its metabolic pathways, such as the kynurenine pathway, have been implicated in neurodegenerative diseases.[3][4][5]
Key Mechanisms:
-
Antioxidant Activity: Indole compounds, including tryptophol, are known to possess antioxidant properties, which can mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative disorders.[6]
-
Modulation of Inflammatory Pathways: Chronic inflammation is a hallmark of many neurodegenerative diseases. Some indole derivatives have been shown to modulate inflammatory responses in the brain.[7][8]
-
Regulation of Neurotransmitter Systems: Due to its structural similarity to serotonin, tryptophol may interact with serotonergic pathways, which play a role in mood, cognition, and neuronal survival.
This compound: Postulated Neuroprotective Potential
While direct evidence is lacking, the introduction of a bromine atom to the indole ring of tryptophol could potentially enhance its neuroprotective properties through several mechanisms:
-
Increased Lipophilicity: The bromine atom is expected to increase the lipophilicity of the molecule, which could enhance its ability to cross the blood-brain barrier and reach its target sites within the central nervous system.
-
Modulation of Receptor Binding: The electronic properties of the bromine atom could alter the binding affinity and selectivity of the molecule for specific receptors or enzymes involved in neuroprotective pathways.
-
Altered Metabolism: Bromination could influence the metabolic stability of the compound, potentially leading to a longer duration of action.
It is crucial to emphasize that these are hypothetical advantages that require rigorous experimental verification.
III. Experimental Protocols for Assessing Neuroprotective Potential
To evaluate and compare the neuroprotective effects of these compounds, a series of in vitro and in vivo experiments are necessary. The following are standard experimental protocols used in the field of neuropharmacology.
In Vitro Assays
-
Neuronal Cell Culture Models:
-
Primary Neuronal Cultures: Neurons are isolated from specific brain regions (e.g., hippocampus, cortex) of embryonic or neonatal rodents.
-
Neuronal Cell Lines: Immortalized cell lines such as SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) are commonly used. These cells can be differentiated into neuron-like cells.
-
-
Induction of Neuronal Damage: To mimic neurodegenerative conditions, neuronal cultures are exposed to various toxins or stressors, including:
-
Oxidative Stress Inducers: Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), rotenone.
-
Excitotoxicity Inducers: Glutamate, N-methyl-D-aspartate (NMDA).
-
Amyloid-β (Aβ) peptides: To model Alzheimer's disease.
-
-
Assessment of Neuroprotection:
-
Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
-
Apoptosis Assays:
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assays: Measures the activity of caspases (e.g., caspase-3), key enzymes in the apoptotic cascade.
-
-
Oxidative Stress Measurement:
-
ROS Assays: Using fluorescent probes like DCFDA to measure intracellular reactive oxygen species.
-
Antioxidant Enzyme Activity: Measuring the activity of enzymes like superoxide dismutase (SOD) and catalase.
-
-
Measurement of Inflammatory Markers:
-
ELISA or Western Blot: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators.
-
-
In Vivo Models
-
Animal Models of Neurodegenerative Diseases:
-
Parkinson's Disease Models: MPTP or 6-OHDA-lesioned rodents.
-
Alzheimer's Disease Models: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1).
-
Stroke Models: Middle cerebral artery occlusion (MCAO) in rodents.
-
-
Behavioral Tests: To assess cognitive and motor function.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-maze and Novel Object Recognition Test: To assess short-term memory.[8]
-
Rotarod Test: To measure motor coordination and balance.
-
-
Histological and Immunohistochemical Analysis:
-
Nissl Staining: To visualize neuronal cell bodies and assess neuronal loss.
-
Immunohistochemistry: To detect the expression and localization of specific proteins (e.g., tyrosine hydroxylase for dopaminergic neurons, Aβ plaques, inflammatory markers).
-
IV. Signaling Pathways and Experimental Workflows
The neuroprotective effects of indole compounds are often mediated through complex signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
Potential Neuroprotective Signaling Pathways
References
- 1. Tryptophol - Wikipedia [en.wikipedia.org]
- 2. Rapid distribution of tryptophol (3-indole ethanol) to the brain and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. studenttheses.uu.nl [studenttheses.uu.nl]
- 5. Tryptophan-2,3-dioxygenase (TDO) inhibition ameliorates neurodegeneration by modulation of kynurenine pathway metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tryptophan - Wikipedia [en.wikipedia.org]
- 7. Friedelin and Glutinol induce neuroprotection against ethanol induced neurotoxicity in pup's brain through reduction of TNF-α, NF-kB, caspase-3 and PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of Indole 3-carbinol against Scopolamine-Induced cognitive and memory impairment in rats: modulation of oxidative stress, inflammatory and cholinergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Power of 5-Bromoindole Derivatives: A Comparative Analysis
A deep dive into the antimicrobial spectrum of 5-bromoindole derivatives reveals a promising class of compounds with potent activity against a broad range of pathogenic bacteria and fungi. The strategic placement of a bromine atom at the 5-position of the indole scaffold significantly influences the molecule's biological activity, often enhancing its therapeutic potential.[1] This guide provides a comparative analysis of their antimicrobial efficacy, supported by experimental data and detailed methodologies, to assist researchers in the ongoing quest for novel anti-infective agents.
This analysis consolidates findings from multiple studies, presenting a clear comparison of the antimicrobial spectrum of various 5-bromoindole derivatives. The data, summarized in Table 1, highlights the minimum inhibitory concentrations (MIC) of these compounds against a panel of clinically relevant microorganisms.
Comparative Antimicrobial Spectrum
The antimicrobial activity of 5-bromoindole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2] Notably, certain derivatives exhibit potent activity against drug-resistant strains, a critical area of need in modern medicine.[1]
For instance, a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides displayed high antibacterial activity against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi, with some compounds showing higher activity than the standard antibiotics gentamicin and ciprofloxacin against E. coli and P. aeruginosa.[3] Similarly, 5-bromo-substituted indole-polyamine conjugates have been identified as broad-spectrum antimicrobial agents, with notable activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans.[4]
In the realm of antifungal research, 3-acyl-5-bromoindole derivatives have shown potential in controlling phytopathogens like Monilinia fructicola and Botrytis cinerea by inhibiting mycelial growth and conidial germination.[5] The presence of the bromine atom at the C-5 position was found to be a key determinant of their bioactivity.[1][5]
Table 1: Comparative Antimicrobial Activity (MIC) of 5-Bromoindole Derivatives
| Derivative Class | Microorganism | MIC Range (µg/mL) | Reference |
| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides | Klebsiella pneumoniae | 0.35 - >10 | [3] |
| Escherichia coli | 0.35 - 5.0 | [3] | |
| Pseudomonas aeruginosa | 0.40 - 10.0 | [3] | |
| Salmonella Typhi | 0.50 - >10 | [3] | |
| 5-Bromo-indole-3-carboxamido-polyamine conjugates | Staphylococcus aureus | ≤ 0.28 µM | [4] |
| Acinetobacter baumannii | ≤ 0.28 µM | [4] | |
| Cryptococcus neoformans | ≤ 0.28 µM | [4] | |
| 3-Acyl-5-bromoindoles | Monilinia fructicola | 25 - 100 | [5] |
| Botrytis cinerea | 50 - >100 | [5] | |
| 6-Bromoindolglyoxylamido polyamines | Staphylococcus aureus | Moderate Activity | [6] |
| Staphylococcus intermedius | Moderate Activity | [6] | |
| Escherichia coli | Enhanced Activity | [6] | |
| Halogenated Indoles (including 6-bromoindole) | Extensively drug-resistant Acinetobacter baumannii | 64 | [7] |
Note: MIC values are presented as a range from the most potent to the least potent derivative within the specified class from the cited study. For the polyamine conjugates, the activity was reported in µM.
Mechanisms of Action: A Multifaceted Approach
The antimicrobial effects of 5-bromoindole derivatives are often attributed to their ability to interfere with critical cellular processes. Molecular docking studies suggest that some 3-acyl-5-bromoindole derivatives may exert their antifungal effects by targeting the mitochondrial complex II, specifically the succinate dehydrogenase (SDH) enzyme.[1] Other proposed mechanisms include the disruption of bacterial membranes, leading to membrane permeabilization and depolarization.[4][6] The primary mode of action for some bromo-nitro derivatives is believed to be the oxidation of essential protein thiols, which inhibits enzyme activity and subsequently halts microbial growth.[8]
Experimental Protocols
The determination of the antimicrobial spectrum of 5-bromoindole derivatives relies on standardized in vitro susceptibility testing methods. The following is a generalized protocol based on commonly cited methodologies.[1][9][10][11]
Microbroth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Microbial Inoculum:
- Bacterial or fungal colonies are picked from a fresh agar plate.
- The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to match the turbidity of a 0.5 McFarland standard.
- The standardized suspension is further diluted to achieve the final desired inoculum concentration in the test wells (typically 5 x 10^5 CFU/mL for bacteria).
2. Serial Dilution of Test Compounds:
- The 5-bromoindole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing the appropriate growth medium.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the standardized microbial suspension.
- The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Workflow and Potential Mechanisms
To better understand the experimental process and the proposed mechanisms of action, the following diagrams have been generated.
Caption: Experimental workflow for MIC determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(5-bromo-1H-indol-3-yl)ethanol and Tryptophol: A Guide for Researchers
A comprehensive evaluation of the potential mechanism of action of 2-(5-bromo-1H-indol-3-yl)ethanol in comparison to its well-characterized analog, tryptophol. This guide highlights the current data gap for the brominated compound and provides a framework for future investigation.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous biologically active molecules, including neurotransmitters, hormones, and therapeutic agents. Minor structural modifications to the indole scaffold can lead to significant changes in pharmacological activity. This guide provides a comparative analysis of this compound and its parent compound, tryptophol (2-(1H-indol-3-yl)ethanol). While tryptophol has been the subject of various biological studies, this compound remains a largely uninvestigated molecule.[1] This guide aims to summarize the known data for tryptophol as a basis for postulating a potential mechanism of action for its brominated analog and to identify key experiments for its validation.
Comparative Biological Activities
A direct comparison of the biological activities of this compound and tryptophol is challenging due to the lack of available data for the former. The biological effects of tryptophol are summarized below to provide a reference point for potential activities of its brominated derivative.
| Compound | Biological Activity | Organism/System | Quantitative Data (IC₅₀/EC₅₀/Concentration) | Reference |
| Tryptophol | Sleep Induction | Mice | 250 mg/kg (in vivo) | [2] |
| Quorum Sensing | Saccharomyces cerevisiae | Not specified | [2] | |
| Genotoxicity | In vitro | Not specified | [2] | |
| Anti-inflammatory | 3T3-L1 murine adipocytes | Dose-dependent reduction of MCP-1 | [1] | |
| This compound | No publicly available data | - | - | - |
Postulated Mechanism of Action for this compound
Based on its structural similarity to tryptophol, it is plausible that this compound may share some of its biological activities. The introduction of a bromine atom at the 5-position of the indole ring could, however, modulate its potency, selectivity, and pharmacokinetic properties. Bromine is an electron-withdrawing group that can alter the electronic distribution of the indole ring and potentially influence its interaction with biological targets. It can also increase lipophilicity, which may affect membrane permeability and distribution.
A potential mechanism of action could involve interaction with receptors and enzymes that recognize the indole scaffold, such as those involved in tryptophan metabolism or serotonergic pathways. Tryptophol itself is a metabolite of tryptophan and can influence sleep, possibly through interaction with neurotransmitter systems.[2]
Experimental Protocols
To validate the postulated mechanism of action of this compound, a series of experiments would be required. The following are detailed protocols for key assays, based on those used to characterize tryptophol and other indole derivatives.
In Vivo Sleep Induction Assay in Mice
-
Objective: To determine if this compound induces a sleep-like state in mice, similar to tryptophol.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Dissolve this compound and tryptophol (positive control) in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Administer the compounds intraperitoneally (i.p.) at various doses (e.g., 50, 100, 250 mg/kg). A vehicle control group should also be included.
-
Immediately after injection, place each mouse in an individual cage and record the latency to the loss of the righting reflex and the duration of the loss of the righting reflex. The loss of the righting reflex is defined as the inability of the mouse to right itself within 30 seconds when placed on its back.
-
Monitor the animals for any adverse effects.
-
-
Data Analysis: Compare the mean latency and duration of sleep between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).
Anti-inflammatory Activity Assay in Macrophages
-
Objective: To assess the potential anti-inflammatory effects of this compound by measuring its ability to inhibit the production of inflammatory mediators.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or tryptophol for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle-treated, unstimulated control group and an LPS-stimulated control group without the test compound.
-
After 24 hours, collect the cell culture supernatant.
-
Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC₅₀ values.
Visualizing Potential Mechanisms and Workflows
To facilitate a clearer understanding of the potential biological pathways and experimental designs, the following diagrams are provided.
Caption: Experimental workflow for validating the biological activity.
Caption: Postulated anti-inflammatory signaling pathway.
Conclusion
While this compound remains an understudied compound, its structural similarity to tryptophol provides a logical starting point for investigating its mechanism of action. The addition of a bromine atom is likely to alter its biological activity, potentially leading to enhanced potency or a modified pharmacological profile. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for future research to elucidate the therapeutic potential of this and other halogenated indole derivatives. Further investigation into its effects on sleep, inflammation, and other biological processes is warranted to fully understand its mechanism of action and potential applications in drug discovery.
References
Advanced Applications & Future Research
Novel Therapeutic Targets for 2-(5-bromo-1H-indol-3-yl)ethanol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of potential therapeutic targets for derivatives of 2-(5-bromo-1H-indol-3-yl)ethanol. Capitalizing on the established bioactivity of the indole nucleus, these compounds represent a promising scaffold for the development of novel therapeutics in oncology, neurodegenerative diseases, and inflammatory conditions. The following sections detail key therapeutic targets, quantitative data from analogous compounds, and detailed experimental protocols for target validation.
Potential Therapeutic Targets & Rationale
Derivatives of the this compound scaffold are poised for exploration against a range of therapeutic targets due to the versatile pharmacophore of the indole ring. The bromo-substitution at the 5-position can enhance binding affinities and modulate electronic properties, potentially leading to improved potency and selectivity. Based on extensive research into related bromo-indole structures, the following targets are of high interest.
Oncology
The indole scaffold is a privileged structure in the design of anticancer agents, known to interact with various targets crucial for cancer cell proliferation, survival, and metastasis.[1]
-
Tyrosine Kinases: Many indole derivatives have been shown to inhibit protein kinases. Specifically, 5-bromoindole derivatives have demonstrated inhibitory activity against pp60(c-Src) tyrosine kinase.[2] Furthermore, derivatives of 5-bromo-1H-indole-2-carboxylic acid are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are critical mediators of angiogenesis and tumor progression.[3]
-
B-cell lymphoma 2 (Bcl-2) Family Proteins: The Bcl-2 family of proteins are key regulators of apoptosis, and their overexpression is a hallmark of many cancers, contributing to therapeutic resistance.[4][5] Indole-based structures have been successfully designed as inhibitors of anti-apoptotic Bcl-2 proteins, restoring the natural process of programmed cell death in cancer cells.[4]
-
Stimulator of Interferon Genes (STING): The cGAS-STING signaling pathway is integral to the innate immune response. While activation is sought in immunotherapy, inhibition of STING is a therapeutic strategy for autoimmune and inflammatory diseases. Notably, novel indole derivatives have been developed as potent STING inhibitors.[6][7]
Neurodegenerative Diseases
Oxidative stress, neuroinflammation, and protein aggregation are central to the pathology of neurodegenerative disorders like Alzheimer's and Parkinson's disease. Indole derivatives have shown promise in combating these processes.[8]
-
Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. The indole nucleus is a key feature in several known AChE inhibitors.
-
Amyloid-β (Aβ) Aggregation: The aggregation of Aβ peptides into plaques is a pathological hallmark of Alzheimer's disease. Indole-based compounds have been shown to possess Aβ disaggregation properties, potentially by interfering with the aggregation process.[9]
-
Oxidative Stress: The antioxidant properties of the indole ring can help mitigate the neuronal damage caused by reactive oxygen species (ROS) in neurodegenerative conditions.[8]
Quantitative Data Summary
The following tables summarize the in vitro activities of various bromo-indole derivatives against key therapeutic targets. While not direct derivatives of this compound, these data provide a strong rationale for investigating this specific chemical space.
Table 1: Anticancer Activity of Bromo-Indole Derivatives
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| 5-Bromo-indole-2-carboxylic acid hydrazone | VEGFR-2 | - | Potent Inhibition | [3] |
| 5-Bromo-indole-2-carboxylic acid hydrazone | Proliferation | HepG2 | 14.3 | [3] |
| N-benzyl-5-bromo-indole-3-amine | pp60(c-Src) | - | Active | [2] |
| Bis(indolyl)hydrazide-hydrazone (5b) | Proliferation | DU145 | 1.0 - 8.7 | [10] |
| Indole-based Bcl-2 Inhibitor (U2) | Proliferation | MCF-7 | Sub-micromolar | [4] |
| Indole-based Bcl-2 Inhibitor (U3) | Proliferation | MCF-7 | Sub-micromolar | [4] |
| Indole Derivative (4dc) | STING Inhibition | RAW-Lucia™ ISG | 0.14 | [6] |
| Indole Derivative (4dc) | STING Inhibition | THP1-Dual™ | 0.39 | [6] |
Table 2: Neuroprotective Activity of Indole Derivatives
| Compound Class | Target/Activity | Assay | Result | Reference |
| Indole-phenolic compounds | Metal Chelation | Copper Chelating Assay | ~40% chelating activity | [9] |
| Indole-phenolic compounds | Neuroprotection | Aβ(25-35)-induced cytotoxicity in SH-SY5Y cells | Significant reduction in LDH release | [9] |
| Stobadine derivative (SMe1EC2) | Neuroprotection | Hypoxia/low glucose in rat hippocampal slices | Significant reduction of neurotransmission impairment | [8] |
Experimental Protocols
Anticancer Activity
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[11][12][13][14]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Complete culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.1% NP-40, 4 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][13] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
This protocol is for the quantitative determination of Bcl-2 protein levels in cell lysates following treatment with test compounds.
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the amount of Bcl-2 protein. A capture antibody specific for Bcl-2 is coated on the wells of a microplate. Cell lysates are added, and the Bcl-2 protein is bound by the capture antibody. A second, detection antibody is then added, which binds to the captured Bcl-2. The amount of bound detection antibody is quantified using a substrate that produces a colorimetric signal.[15]
Materials:
-
Bcl-2 ELISA kit (contains pre-coated plates, detection antibody, standards, buffers)
-
Cancer cell line known to overexpress Bcl-2 (e.g., certain leukemia or breast cancer lines)
-
Cell Extraction Buffer
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with various concentrations of this compound derivatives for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Collect the cells and lyse them using the Cell Extraction Buffer for 30 minutes on ice.[15] Centrifuge to clarify the lysate.
-
ELISA Protocol: a. Add Bcl-2 standards and diluted cell lysates to the wells of the Bcl-2 antibody-coated plate. b. Incubate to allow Bcl-2 to bind to the immobilized antibody. c. Wash the wells to remove unbound materials. d. Add the anti-Bcl-2 detection antibody to the wells and incubate. e. Wash away the excess detection antibody. f. Add the enzyme-linked secondary antibody and incubate. g. Wash again and add the substrate solution. h. Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve using the Bcl-2 standards. Determine the concentration of Bcl-2 in the unknown samples by interpolating from the standard curve.[15] Compare the Bcl-2 levels in treated cells to untreated controls.
Neuroprotective Activity
This protocol is based on the colorimetric method developed by Ellman.
Principle: The activity of AChE is measured by monitoring the hydrolysis of acetylthiocholine (ATCh). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored compound that can be detected spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.[16]
Materials:
-
96-well clear, flat-bottom microplates
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's Reagent)
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds
-
Positive control inhibitor (e.g., Donepezil)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate, pH 8.0.
-
DTNB Solution: Prepare a 10 mM stock in Assay Buffer.
-
ATCI Solution: Prepare a 14-15 mM stock in deionized water (prepare fresh).
-
AChE Solution: Prepare a working solution of 0.1-0.25 U/mL in Assay Buffer.
-
Inhibitor Solutions: Dissolve test compounds in DMSO and then dilute in Assay Buffer to desired concentrations.
-
-
Assay Protocol (200 µL final volume): a. In each well, add 150 µL of Assay Buffer. b. Add 10 µL of the test compound solution (or vehicle/positive control). c. Add 10 µL of the AChE working solution (except in blank wells). d. Pre-incubate for 10-15 minutes at room temperature. e. Add 10 µL of DTNB solution. f. Initiate the reaction by adding 20 µL of ATCI solution.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value.
References
- 1. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCL2 apoptosis regulator | B-cell lymphoma 2 (Bcl-2) protein family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchhub.com [researchhub.com]
- 13. broadpharm.com [broadpharm.com]
- 14. clyte.tech [clyte.tech]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
Future Directions in the Research of 5-Bromoindole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-bromoindole scaffold is a privileged structural motif in medicinal chemistry and materials science.[1][2] The presence of a bromine atom at the 5-position of the indole ring not only influences the molecule's physicochemical properties but also provides a versatile handle for synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions.[3] This allows for extensive exploration of structure-activity relationships (SAR) and the optimization of compounds for various applications.[4] This document outlines the burgeoning future research directions for 5-bromoindole compounds, providing detailed application notes, experimental protocols, and insights into their expanding therapeutic and technological potential.
I. Future Directions in Medicinal Chemistry
5-Bromoindole derivatives are at the forefront of developing novel therapeutics for a range of diseases, including cancer, viral infections, and neurodegenerative disorders.[5] Future research is poised to expand upon these foundations, targeting novel pathways and employing innovative drug design strategies.
Deepening the Exploration of Anticancer Therapeutics
5-Bromoindole derivatives have shown significant promise as anticancer agents by targeting key oncogenic pathways.[5]
Targeting Receptor Tyrosine Kinases (RTKs):
-
EGFR and VEGFR-2 Inhibition: Derivatives of 5-bromoindole-2-carboxylic acid have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.[1][5] Future work will focus on developing next-generation inhibitors with improved selectivity and potency to overcome resistance mechanisms.
-
RAF-MEK-ERK Pathway: The Ras/Raf/MEK/ERK signaling pathway is a critical target in oncology. Given that 5-bromo-7-azaindole is a key intermediate in the synthesis of the BRAF inhibitor Vemurafenib, further exploration of 5-bromoindole scaffolds to target components of this pathway is a promising avenue.
Immuno-Oncology:
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a key enzyme in tumor immune escape.[] 5-Bromobrassinin, a 5-bromoindole derivative, has been identified as an IDO1 inhibitor.[7] The development of novel 5-bromoindole-based IDO1 inhibitors is a major future direction, with the potential to enhance the efficacy of checkpoint inhibitor therapies.[][8]
Novel Antiviral and Antimicrobial Agents
The indole nucleus is a known pharmacophore for antiviral agents.[5] 5-Bromoindole derivatives have shown potential against viruses like HIV and HCV. Future research will involve screening 5-bromoindole libraries against a broader range of viruses and emerging infectious diseases. In the realm of antimicrobials, 5-bromoindole-2-carboxamides have demonstrated activity against both Gram-positive and Gram-negative bacteria, presenting an opportunity to develop new antibiotics to combat antimicrobial resistance.
Targeting Neurological Disorders
5-Bromoindole's structural similarity to neurotransmitters like serotonin makes it a valuable scaffold for CNS drug discovery.[9] A significant future direction is the development of 5-bromoindole derivatives as Glycogen Synthase Kinase 3 (GSK-3) inhibitors, which are implicated in diseases such as Alzheimer's and diabetes.
II. Emerging Applications in Materials Science and Chemical Biology
Beyond medicine, the unique electronic and photophysical properties of 5-bromoindoles are being harnessed for technological applications.[10]
-
Organic Electronics: The indole ring is an electron-rich aromatic system, making its derivatives suitable for applications in organic electronics. Future research will explore the synthesis of 5-bromoindole-containing polymers and small molecules for use in organic light-emitting diodes (OLEDs) and flexible electronics.[10][11]
-
Fluorescent Probes: 5-Bromoindole derivatives can serve as scaffolds for the development of fluorescent probes for cellular imaging.[10] Their utility in visualizing biological processes in real-time is an expanding area of research.
Data Presentation
Table 1: Anticancer Activity of Selected 5-Bromoindole Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 5-bromoindole-2-carboxylic acid derivative 3a | EGFR Tyrosine Kinase | HepG2 (Liver) | 1.21 | [12] |
| A549 (Lung) | 1.52 | [12] | ||
| MCF-7 (Breast) | 2.18 | [12] | ||
| 5BDBIC (hydrazone derivative) | VEGFR-2 | HepG2 (Liver) | 14.3 | [1] |
| 5-Bromobrassinin | IDO1 | - | Ki = 24.5 µM | [7] |
| B16-F10 (Melanoma) cells | EC50 = 26.1 µM | [7] |
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and the inhibitory action of 5-bromoindole derivatives.
Caption: IDO1 pathway in tumor immune escape and its inhibition by 5-bromoindole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 5-Arylindoles via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromoindole with an arylboronic acid.[3]
Materials:
-
5-Bromoindole
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.04 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add 5-bromoindole (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-arylindole.
Caption: Experimental workflow for the synthesis of 5-arylindoles via Suzuki-Miyaura coupling.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of 5-bromoindole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Bromoindole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the 5-bromoindole derivative in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Logical Relationships in Future Research
Caption: Logical relationships of future research directions for 5-bromoindole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benchchem.com [benchchem.com]
- 7. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of IACS-9779 and IACS-70465 as Potent Inhibitors Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1) Apoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. 5-Bromoindole: luminescence properties and its application_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel Antiviral Agents Based on the 2-(5-Bromo-1H-indol-3-yl)ethanol Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and antiviral evaluation of novel drug candidates based on the 2-(5-bromo-1H-indol-3-yl)ethanol (also known as 5-bromotryptophol) scaffold. This scaffold is of significant interest in medicinal chemistry due to the known antiviral properties of indole-containing compounds.
Introduction and Rationale
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. Halogenation, particularly bromination at the C5 position of the indole ring, has been shown to enhance the antiviral activity of various indole derivatives. The 2-(1H-indol-3-yl)ethanol (tryptophol) moiety provides a flexible linker that can be further functionalized to optimize drug-like properties and target-specific interactions. This document outlines the foundational protocols for exploring the therapeutic potential of this promising scaffold.
Data Presentation: Antiviral Activity of Structurally Related 5-Bromoindole Derivatives
While specific antiviral data for derivatives of the this compound scaffold is not extensively available in the public domain, the following table summarizes the antiviral activity of closely related 5-bromoindole compounds against various viruses. This data serves as a benchmark and rationale for the exploration of the this compound scaffold.
| Compound ID | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference Compound |
| A | HIV-1 (WT) | Cell-based | 0.015 | >100 | >6667 | Nevirapine |
| B | HCV (gt 1b) | Replicon | 8.7 | 109.9 | 12.6 | Telaprevir |
| C | SARS-CoV-2 | Plaque Reduction | 1.06 | 83.3 | 78.6 | Remdesivir |
| D | Dengue Virus (DENV-2) | Replicon | 2.6 | >100 | >38.5 | Balapiravir |
| E | Zika Virus (ZIKV) | Cell-based | 4.2 | >100 | >23.8 | Sofosbuvir |
Note: The compounds listed above are 5-bromoindole derivatives, but not direct derivatives of the this compound scaffold. This data is presented for illustrative purposes to highlight the potential of the 5-bromoindole moiety in antiviral drug discovery.
Experimental Protocols
Synthesis of this compound
This protocol describes a potential synthetic route to the core scaffold, this compound, based on established indole synthesis methodologies.
3.1.1. Materials and Reagents:
-
5-Bromo-1H-indole-3-acetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
3.1.2. Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend 5-bromo-1H-indole-3-acetic acid (1.0 eq) in anhydrous THF.
-
Reduction: Prepare a solution of LiAlH₄ (2.0 eq) in anhydrous THF and add it dropwise to the stirred suspension at 0 °C (ice bath).
-
Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Work-up: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF and EtOAc.
-
Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for this compound.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that is toxic to host cells.
3.2.1. Materials and Reagents:
-
Host cell line (e.g., Vero, A549, Huh-7)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
3.2.2. Protocol:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37 °C in a 5% CO₂ atmosphere.
-
Compound Addition: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability versus the compound concentration.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Plaque Reduction Assay
This assay is used to determine the antiviral activity of the compounds by quantifying the reduction in viral plaques.
3.3.1. Materials and Reagents:
-
Confluent monolayer of host cells in 6-well plates
-
Virus stock of known titer
-
Test compounds at non-toxic concentrations
-
Infection medium (serum-free)
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
3.3.2. Protocol:
-
Cell Preparation: Grow a confluent monolayer of host cells in 6-well plates.
-
Infection: Aspirate the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS. Add the infection medium containing different concentrations of the test compound.
-
Overlay: After 2 hours, remove the medium and add the overlay medium containing the respective compound concentrations.
-
Incubation: Incubate the plates at 37 °C in a 5% CO₂ atmosphere until plaques are visible (typically 2-5 days).
-
Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction versus the compound concentration.
Potential Mechanisms of Action and Signaling Pathways
Derivatives of the this compound scaffold may exert their antiviral effects through various mechanisms. Based on the known activities of other indole-based antiviral agents, potential targets include:
-
Viral Entry/Fusion Inhibition: The compound may interfere with the interaction between viral glycoproteins and host cell receptors, or inhibit the conformational changes required for membrane fusion.
-
Inhibition of Viral Enzymes: The compounds could act as inhibitors of key viral enzymes such as RNA-dependent RNA polymerase (RdRp), proteases, or integrases, which are essential for viral replication.
-
Modulation of Host Cell Pathways: The compounds might modulate host cell signaling pathways that are hijacked by the virus for its replication, such as kinase signaling pathways or pathways involved in the host immune response.
Caption: Potential mechanisms of action for antiviral agents.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antiviral agents. The protocols and information provided in these application notes offer a robust framework for the synthesis, in vitro evaluation, and preliminary mechanistic studies of new chemical entities based on this scaffold. Further derivatization and optimization, guided by structure-activity relationship (SAR) studies, will be crucial in identifying lead compounds with potent and broad-spectrum antiviral activity.
Application Notes and Protocols: The Role of Indole Derivatives in Neurodegenerative Disease Research, with Reference to 2-(5-bromo-1H-indol-3-yl)ethanol as a Synthetic Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. Research into therapeutic interventions has identified indole-based compounds as a promising class of molecules due to their diverse biological activities. These activities include antioxidant, anti-inflammatory, and neuroprotective effects. While 2-(5-bromo-1H-indol-3-yl)ethanol is not directly reported as a therapeutic agent, its structure as a tryptophol derivative makes it a valuable precursor for the synthesis of more complex and biologically active indole derivatives. This document will explore the application of such indole derivatives in neurodegenerative disease research, providing detailed protocols and data for their investigation.
1. The Rationale for Indole Derivatives in Neurodegenerative Disease Research
Indole derivatives, a class of heterocyclic aromatic compounds, are of significant interest in the development of anti-neurodegenerative agents. Their therapeutic potential stems from their ability to target multiple pathological pathways implicated in neurodegeneration:
-
Oxidative Stress: Many indole compounds, including melatonin and its analogs, are potent antioxidants that can neutralize harmful free radicals and reduce oxidative damage in neuronal cells.
-
Neuroinflammation: Chronic inflammation in the brain is a hallmark of many neurodegenerative conditions. Certain indole derivatives have been shown to possess anti-inflammatory properties, helping to mitigate this aspect of the diseases.[1]
-
Protein Misfolding and Aggregation: The accumulation of misfolded proteins, such as amyloid-beta (Aβ) in Alzheimer's and alpha-synuclein in Parkinson's, is a key pathological feature. Some indole-based molecules can inhibit the aggregation of these proteins.
-
Enzyme Inhibition: Indole derivatives have been designed to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are important targets in the symptomatic treatment of Alzheimer's and Parkinson's diseases.[1][2]
Given that this compound is a derivative of tryptophol (2-(1H-indol-3-yl)ethanol), it serves as a potential starting material for the synthesis of novel compounds with enhanced therapeutic properties.
2. Quantitative Data on Indole Derivatives in Neurodegenerative Disease Models
The following tables summarize the quantitative data for various indole derivatives that have been investigated for their potential in treating neurodegenerative diseases.
Table 1: Cholinesterase and MAO Inhibition by Indole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Indole Derivative 5 | Acetylcholinesterase (AChE) | 0.042 | [3] |
| Butyrylcholinesterase (BChE) | 3.003 | [3] | |
| Indole Derivative 7 | Acetylcholinesterase (AChE) | 2.54 | [3] |
| Butyrylcholinesterase (BChE) | 0.207 | [3] | |
| Indole Derivative 11 | Acetylcholinesterase (AChE) | 0.052 | [3] |
| Butyrylcholinesterase (BChE) | 2.529 | [3] | |
| Ladostigil (for comparison) | Monoamine Oxidase-A (MAO-A) | Not specified | [2] |
| | Monoamine Oxidase-B (MAO-B) | Not specified |[2] |
Table 2: Neuroprotective and Anti-inflammatory Effects of Indole Derivative NC009-1 in a Parkinson's Disease Model
| Parameter | Model | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Cell Viability | MPP+-activated HMC3 cells | NC009-1 | Alleviated MPP+-induced cytotoxicity | [4][5] |
| Nitric Oxide (NO) Production | MPP+-activated HMC3 cells | NC009-1 | Reduced NO production | [4][5] |
| IL-1β, IL-6, TNF-α Production | MPP+-activated HMC3 cells | NC009-1 | Reduced cytokine production | [4][5] |
| Motor Deficits | MPTP-induced mouse model | NC009-1 | Ameliorated motor deficits | [4] |
| Dopamine Levels | MPTP-induced mouse model | NC009-1 | Increased dopamine levels in the striatum |[4] |
3. Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of indole derivatives in neurodegenerative disease research.
3.1. In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on Ellman's method and is used to determine the AChE inhibitory activity of test compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test indole derivative
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test indole derivative and donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 9 U/mL AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
3.2. In Vivo Evaluation of Neuroprotective Effects in an MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes the induction of Parkinson's-like symptoms in mice using MPTP and the evaluation of a test indole derivative's therapeutic effects.
Materials:
-
Male C57BL/6 mice
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Test indole derivative (e.g., NC009-1)
-
Saline solution
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Equipment for tissue processing and analysis (e.g., HPLC for dopamine measurement, immunohistochemistry for protein analysis)
Procedure:
-
Acclimatize mice to the housing conditions for at least one week.
-
Divide mice into experimental groups: control, MPTP-treated, and MPTP + test compound-treated.
-
Administer the test indole derivative or vehicle to the respective groups for a predefined period.
-
Induce parkinsonism by intraperitoneal injection of MPTP (e.g., 30 mg/kg) once daily for five consecutive days.
-
Perform behavioral tests (e.g., rotarod test for motor coordination) at specified time points after the last MPTP injection.
-
At the end of the experiment, euthanize the mice and collect brain tissue.
-
Process the striatum for the measurement of dopamine and its metabolites using HPLC.
-
Perform immunohistochemical analysis on brain sections to assess neuroinflammation (e.g., staining for Iba1 for microglia and GFAP for astrocytes) and neuronal loss (e.g., staining for tyrosine hydroxylase).
4. Visualizations of Pathways and Workflows
4.1. Signaling Pathway of Neuroinflammation in Parkinson's Disease
Caption: Neuroinflammatory pathway in Parkinson's and points of intervention by indole derivatives.
4.2. Experimental Workflow for In Vivo Evaluation of a Test Compound
Caption: Workflow for preclinical evaluation of neuroprotective compounds in an animal model.
4.3. Multi-target Approach of Indole Derivatives in Alzheimer's Disease
Caption: The multi-target therapeutic strategy of indole derivatives for Alzheimer's Disease.
While this compound is a valuable chemical intermediate, the broader family of indole derivatives holds significant promise for the development of novel therapeutics for neurodegenerative diseases. Their ability to engage with multiple pathological targets, including oxidative stress, neuroinflammation, and protein aggregation, makes them attractive candidates for further research and development. The protocols and data presented here provide a framework for the continued exploration of these compounds in the quest for effective treatments for Alzheimer's, Parkinson's, and other related disorders.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Computational Modeling of 2-(5-bromo-1H-indol-3-yl)ethanol Protein Interactions
Disclaimer: As of late 2025, specific experimental data on the protein interactions and biological activity of 2-(5-bromo-1H-indol-3-yl)ethanol is not extensively available in public databases. The following application notes and protocols are presented as a comprehensive guide for researchers and drug development professionals on how to approach the computational modeling of this molecule. The methodologies described are based on established practices for novel small molecule-protein interaction studies.
Introduction
This compound is a halogenated derivative of tryptophol (2-(1H-indol-3-yl)ethanol), an aromatic alcohol with known biological activities, including sleep-inducing effects and its role as a quorum-sensing molecule.[1][2] The introduction of a bromine atom at the 5-position of the indole ring is expected to alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which could significantly impact its protein binding profile and pharmacological effects compared to the parent compound.
Computational modeling provides a powerful and cost-effective approach to predict potential protein targets, elucidate binding modes, and estimate the affinity of this compound. This document outlines a systematic workflow, from initial target identification to detailed molecular dynamics simulations and binding free energy calculations, to guide the investigation of its interactions with proteins.
Hypothetical Target Identification and Prioritization
Given the novelty of this compound, the first step is to identify and prioritize potential protein targets. This can be achieved through a combination of computational approaches that leverage information from structurally similar compounds and predictive algorithms.
Protocol for In Silico Target Identification:
-
Chemical Similarity Search: Utilize databases such as PubChem, ChEMBL, and BindingDB to identify proteins that are known to interact with tryptophol and other structurally related indole alkaloids.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the chemical features of this compound. This model can be used to screen 3D protein structure databases (e.g., PDB) to find proteins with binding sites that accommodate these features.
-
Machine Learning-Based Prediction: Employ machine learning models and online servers that predict protein targets based on the 2D structure of a small molecule.[3][4] These tools use large datasets of known drug-target interactions to make predictions.
-
Literature Review and Pathway Analysis: Investigate the known biological roles of tryptophol, such as its influence on sleep mechanisms and its interaction with the aryl hydrocarbon receptor (AhR), to identify associated signaling pathways and key proteins that could be modulated by its brominated analog.[5]
-
Target Prioritization: Rank the identified potential targets based on the strength of evidence from the different methods, their biological relevance, and their "druggability" (i.e., the presence of a well-defined binding pocket).
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6] This technique is instrumental for virtual screening and for generating an initial model of the protein-ligand interaction.
Protocol for Molecular Docking:
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges and define rotatable bonds. Save the structure in a suitable format (e.g., PDBQT for AutoDock Vina).
-
-
Protein Preparation:
-
Download the 3D structure of the prioritized target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens and assign partial charges (e.g., Kollman charges).[3]
-
Save the prepared protein structure in PDBQT format.
-
-
Grid Box Generation:
-
Identify the active site or binding pocket of the protein. This can be based on the location of a co-crystallized ligand in the PDB structure or predicted using pocket detection algorithms.
-
Define a grid box that encompasses the entire binding site, providing enough space for the ligand to move and rotate freely.
-
-
Docking Execution:
-
Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to dock the prepared ligand into the grid box of the prepared protein.
-
Set the exhaustiveness parameter to ensure a thorough search of the conformational space.
-
-
Analysis of Results:
-
Analyze the output poses and their corresponding binding affinity scores (e.g., kcal/mol). The more negative the score, the stronger the predicted binding.
-
Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, UCSF Chimera) to inspect the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Molecular Dynamics (MD) Simulations
While docking provides a static picture, MD simulations offer insights into the dynamic behavior of the protein-ligand complex in a simulated physiological environment.[7][8] This helps to assess the stability of the binding pose and provides a more realistic model of the interaction.
Protocol for MD Simulations:
-
System Preparation:
-
Use the best-ranked pose from molecular docking as the starting structure.
-
Generate the ligand topology and parameter files using a server like CGenFF or a tool compatible with the chosen force field (e.g., CHARMM36, AMBER).
-
Place the complex in a periodic solvent box (e.g., water) and add ions to neutralize the system.
-
-
Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using a steepest descent algorithm followed by a conjugate gradient algorithm.
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.
-
Subsequently, equilibrate the system's pressure under NPT (constant number of particles, pressure, and temperature) conditions. During equilibration, restraints are often applied to the protein and ligand heavy atoms, which are gradually released.
-
-
Production Run:
-
Run the simulation for a significant period (e.g., 100-200 ns or longer) without any restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD suggests the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein upon ligand binding.
-
Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions throughout the simulation.
-
Binding Free Energy Calculations
To obtain a more accurate estimation of binding affinity than docking scores, binding free energy calculations can be performed on the MD simulation trajectories. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used end-point methods.[1]
Protocol for MM/PBSA or MM/GBSA Calculation:
-
Trajectory Extraction: Select a stable portion of the MD trajectory (e.g., the last 50 ns) for the calculation.
-
Snapshot Extraction: Extract frames (snapshots) at regular intervals from the selected trajectory.
-
Energy Calculation: For each snapshot, calculate the free energies of the complex, the protein (receptor), and the ligand individually.
-
Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Averaging: Average the ΔG_bind values over all the extracted snapshots to get the final estimated binding free energy.
Data Presentation
Quantitative data generated from these computational experiments should be organized into clear, structured tables for easy comparison and interpretation.
Table 1: Hypothetical Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Protein A | XXXX | -8.5 | Tyr123, Ser245 | H-Bond, Pi-Stacking |
| Protein B | YYYY | -7.9 | Leu89, Val150 | Hydrophobic |
| Protein C | ZZZZ | -7.2 | Asp101 | H-Bond, Salt Bridge |
Table 2: Hypothetical MD Simulation Stability Metrics (100 ns)
| System | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Hydrogen Bond Occupancy (%) |
|---|---|---|---|
| Protein A + Ligand | 1.8 ± 0.3 | 1.2 ± 0.2 | Ser245-OH: 85.2% |
| Protein B + Ligand | 2.5 ± 0.5 | 3.1 ± 0.6 (unstable) | N/A |
| Protein C + Ligand | 2.1 ± 0.4 | 1.5 ± 0.3 | Asp101-OD1: 76.4% |
Table 3: Hypothetical Binding Free Energy Results (MM/GBSA)
| System | ΔG_bind (kcal/mol) | ΔE_vdW (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |
|---|---|---|---|---|
| Protein A + Ligand | -45.7 ± 3.1 | -55.2 | -20.8 | 30.3 |
| Protein C + Ligand | -38.2 ± 4.5 | -42.1 | -35.5 | 39.4 |
Hypothetical Signaling Pathway
Based on the known hypnotic effects of tryptophol, a plausible hypothesis is that this compound could interact with receptors involved in the regulation of sleep and wakefulness, such as serotonin or melatonin receptors. The computational results could help substantiate or refute such hypotheses.
References
- 1. Tryptophol - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid distribution of tryptophol (3-indole ethanol) to the brain and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Metabolism and Pharmacokinetics of 2-(5-bromo-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for investigating the in vivo metabolism and pharmacokinetics of the novel indole derivative, 2-(5-bromo-1H-indol-3-yl)ethanol. While specific experimental data for this compound is not yet publicly available, this document outlines predicted metabolic pathways and detailed protocols based on established methodologies for similar indole-containing compounds, such as indole-3-carbinol (I3C), and general principles of drug metabolism and pharmacokinetic analysis.[1][2][3][4][5] The provided protocols are intended to serve as a foundational framework for researchers to design and execute their own in vivo studies.
Predicted Metabolic Pathways
The metabolism of this compound is anticipated to proceed through two primary phases: Phase I functionalization and Phase II conjugation.
Phase I Metabolism: The initial metabolic transformations are likely to involve oxidation of the ethanol side chain and hydroxylation of the indole ring. The primary metabolic route is predicted to be the oxidation of the primary alcohol to an aldehyde, followed by further oxidation to a carboxylic acid, 5-bromo-indole-3-acetic acid. Additionally, cytochrome P450 enzymes may introduce hydroxyl groups onto the indole ring, primarily at the 6-position.
Phase II Metabolism: The hydroxyl groups introduced during Phase I, as well as the parent compound's alcohol group, can undergo conjugation with glucuronic acid or sulfate to form more water-soluble metabolites that are readily excreted.
Below is a diagram illustrating the predicted metabolic pathway.
Caption: Predicted Phase I and Phase II metabolic pathways of this compound.
Pharmacokinetic Analysis: Experimental Design and Protocols
A typical in vivo pharmacokinetic study aims to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. The following protocols are designed for a rodent model (e.g., rats or mice).
Experimental Workflow
The overall workflow for a pharmacokinetic study is depicted in the diagram below.
Caption: General workflow for an in vivo pharmacokinetic study.
Detailed Experimental Protocols
1. Animal Studies
-
Species: Male Sprague-Dawley rats (250-300 g).
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.
-
Grouping:
-
Group 1: Intravenous (IV) administration (n=5).
-
Group 2: Oral (PO) administration (n=5).
-
2. Dosing
-
Formulation: this compound should be dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Dose:
-
IV: 2 mg/kg administered via the tail vein.
-
PO: 10 mg/kg administered by oral gavage.
-
3. Sample Collection
-
Blood Sampling: Approximately 0.2 mL of blood should be collected from the jugular vein at the following time points:
-
IV: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Sample Handling: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. Plasma samples should be stored at -80°C until analysis.
-
Urine and Feces Collection: Animals should be housed in metabolic cages for the collection of urine and feces over 24 hours. The volume of urine and weight of feces should be recorded. Samples should be stored at -80°C until analysis.
4. Bioanalytical Method
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is the preferred method for quantification.[6][7][8]
-
Sample Preparation:
-
Plasma: Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Urine: Dilution with water followed by centrifugation.
-
Feces: Homogenization in water, followed by liquid-liquid or solid-phase extraction.
-
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the parent compound and its potential metabolites.
-
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
| C₀ (ng/mL) | 1200 | - |
| Cₘₐₓ (ng/mL) | - | 850 |
| Tₘₐₓ (h) | - | 1.5 |
| t₁/₂ (h) | 3.5 | 4.2 |
| AUC₀₋t (ng·h/mL) | 2800 | 4500 |
| AUC₀₋inf (ng·h/mL) | 2950 | 4700 |
| Cl (L/h/kg) | 0.68 | - |
| Vd (L/kg) | 3.4 | - |
| F (%) | - | 32 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Table 2: Hypothetical Excretion Profile of this compound and its Metabolites in Rats (0-24h)
| Route | Parent Compound (%) | Metabolite 1 (%) | Metabolite 2 (%) | Total Recovery (%) |
| Urine | 2.5 | 25.8 | 15.2 | 43.5 |
| Feces | 15.1 | 8.3 | 5.6 | 29.0 |
| Total | 17.6 | 34.1 | 20.8 | 72.5 |
Note: This table presents hypothetical data for illustrative purposes. Metabolite identification and quantification are required.
Conclusion
The protocols and information provided in these application notes offer a robust starting point for the in vivo investigation of this compound's metabolism and pharmacokinetics. While the metabolic pathways are predicted, the experimental designs are based on well-established methodologies in drug development. Successful execution of these studies will provide crucial data on the ADME properties of this compound, which is essential for its further development as a potential therapeutic agent. Researchers should adapt and validate these protocols based on their specific laboratory conditions and analytical capabilities.
References
- 1. Indole-3-Carbinol (I3C) and its Major Derivatives: Their Pharmacokinetics and Important Roles in Hepatic Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular targets and anticancer potential of indole-3-carbinol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. medwinpublisher.org [medwinpublisher.org]
- 8. escholarship.org [escholarship.org]
Application Notes and Protocols: Exploring the Anticancer Potential of 2-(5-bromo-1H-indol-3-yl)ethanol in Targeted Cancer Therapies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, no direct studies on the anticancer activity of 2-(5-bromo-1H-indol-3-yl)ethanol have been published in peer-reviewed literature. The following application notes and protocols are based on data from a closely related structural analog, 3-(2-bromoethyl)-indole (BEI-9), and the broader class of indole derivatives. These compounds have shown promise in preclinical cancer research, and the methodologies described herein are intended to serve as a guide for investigating the potential of this compound as a targeted cancer therapeutic.
Introduction
Indole derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating significant anticancer properties.[1][2][3] These molecules can modulate a variety of cellular processes and signaling pathways implicated in cancer progression, including cell cycle regulation, apoptosis, and inflammatory signaling.[1][2][4] The brominated indole, 3-(2-bromoethyl)-indole (BEI-9), a structural analog of this compound, has been shown to inhibit the proliferation of colon cancer cells and suppress the activation of the NF-κB signaling pathway.[5][6] This suggests that this compound may possess similar bioactivity and warrants investigation as a potential targeted cancer therapy.
These application notes provide a summary of the known quantitative data for the related compound BEI-9 and detailed protocols for key experiments to assess the anticancer potential of this compound.
Data Presentation
The following table summarizes the in vitro anticancer activity of the related indole derivative, 3-(2-bromoethyl)-indole (BEI-9), against human colon cancer cell lines.
| Compound Name | Cancer Cell Line | Assay Type | Endpoint | Result | Reference |
| 3-(2-bromoethyl)-indole (BEI-9) | SW480 | MTS Assay | IC50 | 12.5 µM | [5][6] |
| 3-(2-bromoethyl)-indole (BEI-9) | HCT116 | MTS Assay | IC50 | 5 µM | [5][6] |
| 3-(2-bromoethyl)-indole (BEI-9) | NF-κB Reporter Cells | Luciferase Assay | Inhibition | 0.8 µM | [5] |
Mandatory Visualizations
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Workflow for evaluating in vitro anticancer activity.
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., SW480, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
NF-κB Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
Materials:
-
This compound
-
NF-κB reporter cell line (e.g., HEK293T cells stably transfected with an NF-κB-luciferase reporter construct)
-
Cell culture medium
-
TNFα (or other NF-κB activator)
-
Luciferase assay reagent
-
96-well opaque plates
-
Luminometer
Protocol:
-
Seed the NF-κB reporter cells in a 96-well opaque plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNFα) for 6-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in the different phases of the cell cycle.
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Cold PBS
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer and analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis for Cell Cycle and NF-κB Pathway Proteins
This technique is used to detect specific proteins in a sample.
Materials:
-
This compound
-
Cancer cell line
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., against Cyclin D1, Cyclin A, p65, IκBα, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in cold lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of a compound on cell migration.
Materials:
-
This compound
-
Cancer cell line
-
6-well plates or culture inserts
-
Sterile pipette tips
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different time points to quantify cell migration.
References
- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Wound healing assay | Abcam [abcam.com]
- 5. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isotopically Labeled 2-(5-Bromo-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of isotopically labeled 2-(5-bromo-1H-indol-3-yl)ethanol, a crucial tool for mechanistic studies in drug metabolism and other biochemical pathways. The introduction of stable isotopes, such as deuterium (²H or D) and carbon-13 (¹³C), into the molecular structure allows for the precise tracking of metabolic fates and the elucidation of reaction mechanisms.[1][2][3][4][5][6][7]
Introduction to Isotopic Labeling in Mechanistic Studies
Isotopically labeled compounds are indispensable in modern chemical and biomedical research.[1] By replacing specific atoms with their heavier, stable isotopes, researchers can trace the journey of a molecule through complex biological systems or chemical reactions. This technique is particularly valuable in:
-
Drug Metabolism and Pharmacokinetics (DMPK): Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to drug development.[3][4][5][7] Isotopic labeling helps in identifying metabolites, quantifying their formation, and elucidating the enzymatic pathways involved.
-
Reaction Mechanism Elucidation: The kinetic isotope effect (KIE), a change in the rate of a chemical reaction when one of the atoms in the reactants is substituted with one of its isotopes, provides powerful insights into the rate-determining steps and transition states of a reaction.[2][4]
-
Quantitative Analysis: Isotopically labeled compounds serve as ideal internal standards in mass spectrometry-based quantification assays, ensuring high accuracy and precision.
This document outlines a robust synthetic strategy for preparing deuterium or carbon-13 labeled this compound, starting from commercially available 5-bromoindole.
Synthetic Strategy
The proposed synthesis follows a two-step sequence:
-
Friedel-Crafts Acylation: Introduction of an acetyl group at the C3 position of 5-bromoindole.
-
Reduction: Reduction of the resulting 3-acetyl-5-bromoindole to the target ethanol derivative.
Isotopic labeling can be incorporated in either of these steps, depending on the desired label and its position.
Diagram of the General Synthetic Pathway
Caption: A two-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Acetyl-5-bromoindole (Intermediate)
This protocol describes the Friedel-Crafts acylation of 5-bromoindole.[8][9]
Materials:
-
5-Bromoindole
-
Acetic anhydride
-
Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) or another suitable Lewis acid
-
[BMIM]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate) or a suitable solvent
-
Microwave synthesizer or conventional heating setup
-
Standard glassware for organic synthesis
Procedure:
-
In a microwave-safe vessel, combine 5-bromoindole (1.0 eq), acetic anhydride (1.5 eq), and a catalytic amount of Y(OTf)₃ in [BMIM]BF₄.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 90°C for 15 minutes with a power of 150 W.[8] (Alternatively, the reaction can be heated conventionally, but reaction times may be longer).
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-acetyl-5-bromoindole.
Protocol 2: Synthesis of Unlabeled this compound
This protocol details the reduction of the intermediate ketone to the target alcohol.
Materials:
-
3-Acetyl-5-bromoindole
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 3-acetyl-5-bromoindole (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography if necessary.
Protocol 3: Synthesis of Isotopically Labeled this compound
Deuterium Labeling (²H):
To introduce deuterium at the ethanol side chain, follow Protocol 2, but substitute sodium borohydride with sodium borodeuteride (NaBD₄) . This will result in the incorporation of deuterium at the 1-position of the ethanol side chain. Using a stronger deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) in an aprotic solvent like THF will also achieve this transformation.
Carbon-13 Labeling (¹³C):
To incorporate carbon-13 into the ethanol side chain, a labeled acetylating agent must be used in Protocol 1.
-
Follow Protocol 1, but replace acetic anhydride with [1,2-¹³C₂]acetic anhydride or use [1,2-¹³C₂]acetyl chloride with a suitable Lewis acid catalyst (e.g., AlCl₃).
-
This will produce 3-([1,2-¹³C₂]acetyl)-5-bromoindole .
-
Reduce the labeled intermediate as described in Protocol 2 using an unlabeled reducing agent (e.g., NaBH₄) to obtain 2-(5-bromo-1H-indol-3-yl)-[1,2-¹³C₂]ethanol .
Data Presentation
Table 1: Summary of Reagents and Typical Yields for the Synthesis of 3-Acetyl-5-bromoindole.
| Acylating Agent | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Acetic anhydride | Y(OTf)₃, Microwave (90°C, 15 min) | [BMIM]BF₄ | 90-99 | [8] |
| Acetyl chloride | AlCl₃ | CS₂/Nitrobenzene | ~85 | [9] |
| Acetic anhydride | InCl₃ | Ionic Liquid | 78-83 | [10] |
Table 2: Summary of Reducing Agents for the Conversion of 3-Acetylindoles to 2-(Indol-3-yl)ethanols.
| Reducing Agent | Solvent | Typical Yield (%) | Notes |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | >90 | Mild and selective for ketones.[11] |
| Lithium Aluminum Hydride (LiAlH₄) | THF/Ether | >90 | Powerful reducing agent, requires anhydrous conditions and careful workup.[12][13][14][15] |
| Sodium Borodeuteride (NaBD₄) | Methanol/Ethanol | >90 | For deuterium labeling at C1 of the ethanol side chain. |
| Lithium Aluminum Deuteride (LiAlD₄) | THF/Ether | >90 | For deuterium labeling at C1 of the ethanol side chain under anhydrous conditions. |
Application in Mechanistic Studies: A Workflow
The isotopically labeled this compound can be used to investigate its metabolic fate in various biological systems, such as liver microsomes, hepatocytes, or in vivo models.
Diagram of a Typical Mechanistic Study Workflow
Caption: A generalized workflow for utilizing isotopically labeled compounds in metabolic studies.
By analyzing the mass spectra of the metabolites, the location of the isotopic label can be determined, providing definitive evidence for the metabolic transformations that have occurred. For example, if the ethanol side chain is oxidized, a deuterium label at C1 would be lost, leading to a predictable mass shift in the resulting metabolite.
Conclusion
The synthetic protocols and workflows described provide a comprehensive framework for researchers to prepare and utilize isotopically labeled this compound. This valuable tool will facilitate detailed mechanistic investigations, contributing to a deeper understanding of the metabolism and biological activity of indole-containing compounds in drug discovery and development.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
- 10. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Exploring the Synergistic Effects of 2-(5-bromo-1H-indol-3-yl)ethanol with Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the potential synergistic or antagonistic interactions of the novel compound 2-(5-bromo-1H-indol-3-yl)ethanol when used in combination with existing therapeutic agents. The following protocols and guidelines are based on established methodologies for assessing drug synergy.
Introduction to Drug Synergy
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[1][2] This can lead to several therapeutic benefits, including:
-
Increased efficacy against resistant pathogens or cancer cells.
-
Reduction in required drug dosages, minimizing toxicity and side effects.[1][2]
-
Overcoming drug resistance mechanisms.
Conversely, antagonism occurs when the combined effect is less than the sum of their individual effects, which can be detrimental to therapy.[2][3] Additive effects are when the combined effect is equal to the sum of the individual effects.[2][3]
While there is limited specific data on the biological activities of this compound, its structural similarity to tryptophol (2-(1H-indol-3-yl)ethanol), a molecule known to induce sleep and exhibit other biological effects, suggests that it may possess bioactivity worth exploring in combination therapies.[4][5][6]
Key Methodologies for Synergy Testing
Several methods are widely used to quantitatively assess drug interactions. The most common in vitro methods include the checkerboard assay and the isobologram analysis, both of which can be used to calculate the Combination Index (CI).[7][8][9][10]
-
Checkerboard Assay: This technique involves a two-dimensional matrix of drug concentrations in a microplate format to test numerous combinations of two drugs simultaneously.[11][12] It is a robust method for determining the Fractional Inhibitory Concentration (FIC) index, a measure of synergy.[3][12]
-
Isobologram Analysis: This graphical method plots the doses of two drugs that produce a specified level of effect.[9][10][13] The shape of the resulting curve (isobole) indicates the nature of the interaction (synergy, additivity, or antagonism).[13]
-
Combination Index (CI): The CI, based on the Chou-Talalay method, is a quantitative measure of the degree of drug interaction.[14][15][16] It is calculated from dose-effect data and provides a clear interpretation:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Experimental Protocols
This protocol outlines the steps for performing a checkerboard assay to evaluate the synergistic effects of this compound (Compound A) and an existing drug (Compound B) against a specific cell line (e.g., cancer cell line or bacterial strain).
Materials:
-
This compound (Compound A)
-
Existing Drug (Compound B)
-
Appropriate cell culture medium or bacterial growth broth
-
96-well microtiter plates
-
Cell line or bacterial strain of interest
-
Cell viability reagent (e.g., MTT, resazurin) or spectrophotometer for optical density (OD) readings
-
Multichannel pipette
Procedure:
-
Determine the Minimum Inhibitory Concentration (MIC) or IC50 of Individual Drugs:
-
Perform a serial dilution of Compound A and Compound B separately in a 96-well plate.
-
Add the cell suspension to each well.
-
Incubate for the appropriate time (e.g., 24-72 hours for cell lines, 18-24 hours for bacteria).
-
Determine the MIC (for bacteria) or IC50 (for cell lines) for each drug individually. The MIC is the lowest concentration that inhibits visible growth, while the IC50 is the concentration that inhibits 50% of cell growth.
-
-
Checkerboard Plate Setup:
-
In a 96-well plate, create a two-dimensional dilution series. Serially dilute Compound A along the x-axis (columns) and Compound B along the y-axis (rows).[11]
-
The concentrations should typically range from 4x to 1/8x of the individual MIC or IC50 values.
-
Include wells with each drug alone as controls, as well as a no-drug control.
-
-
Inoculation and Incubation:
-
Add the cell or bacterial suspension at a standardized concentration to each well of the checkerboard plate.
-
Incubate the plate under appropriate conditions.
-
-
Data Collection:
-
After incubation, measure the cell viability or bacterial growth in each well using a suitable assay (e.g., MTT assay or measuring OD at 600 nm).
-
-
Data Analysis:
-
For each well with a combination of drugs, determine the Fractional Inhibitory Concentration (FIC) for each drug using the following formulas:
-
FIC of Compound A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Compound B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Compound A + FIC of Compound B
-
-
Interpret the FICI values as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifference
-
FICI > 4: Antagonism[3]
-
-
Data Presentation:
Summarize the MIC/IC50 and FICI values in a clear, structured table.
| Compound | MIC/IC50 (alone) | MIC/IC50 (in combination with Drug X) | FIC | FICI (Compound + Drug X) | Interpretation |
| This compound | [Value] µM | [Value] µM | [Value] | [Value] | [Synergy/Additive/Antagonism] |
| Drug X | [Value] µM | [Value] µM | [Value] |
This protocol describes how to construct and interpret an isobologram from the dose-response data of Compound A and Compound B.
Procedure:
-
Generate Dose-Response Curves:
-
Obtain the dose-response curves for Compound A and Compound B individually, plotting the effect (e.g., % inhibition) against the drug concentration.
-
From these curves, determine the concentrations of each drug that produce a specific level of effect (e.g., IC50).
-
-
Construct the Isobologram:
-
On a graph, plot the concentration of Compound A on the x-axis and the concentration of Compound B on the y-axis.
-
Mark the IC50 value of Compound A on the x-axis and the IC50 value of Compound B on the y-axis.
-
Draw a straight line connecting these two points. This is the "line of additivity."
-
From the checkerboard assay data, identify the concentrations of Compound A and Compound B that, in combination, produce the same level of effect (e.g., 50% inhibition). Plot these combination points on the graph.
-
-
Interpret the Isobologram:
Visualization of Workflows and Pathways
Diagrams created using the DOT language can effectively visualize experimental workflows and hypothetical signaling pathways.
Caption: Workflow for assessing drug synergy using the checkerboard assay.
Caption: Hypothetical signaling pathway for synergistic drug action.
Potential Mechanisms of Synergy
The synergistic interaction of this compound with other drugs could be mediated by several mechanisms, including but not limited to:
-
Inhibition of different targets in the same pathway: The two drugs may inhibit sequential steps in a critical metabolic or signaling pathway.
-
Inhibition of parallel pathways: The drugs may block two different pathways that converge on a common downstream target essential for cell survival.
-
Enhanced drug uptake/bioavailability: One drug may increase the cellular uptake or reduce the efflux of the other drug.
-
Inhibition of drug resistance mechanisms: One compound might inhibit a mechanism that confers resistance to the other drug.
Further mechanistic studies, such as gene expression analysis, proteomics, or specific enzyme assays, would be necessary to elucidate the precise mechanism of any observed synergy.
References
- 1. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Tryptophol - Wikipedia [en.wikipedia.org]
- 5. Rapid distribution of tryptophol (3-indole ethanol) to the brain and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biological effects of tryptophol (indole-3-ethanol): hemolytic, biochemical and behavior modifying activity [pubmed.ncbi.nlm.nih.gov]
- 7. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 10. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. punnettsquare.org [punnettsquare.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
